Product packaging for N-Butyl-p-toluenesulfonamide(Cat. No.:CAS No. 1907-65-9)

N-Butyl-p-toluenesulfonamide

Cat. No.: B159962
CAS No.: 1907-65-9
M. Wt: 227.33 g/mol
InChI Key: RQUXYBHREKXNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Butyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2S B159962 N-Butyl-p-toluenesulfonamide CAS No. 1907-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXYBHREKXNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042198
Record name N-Butyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1907-65-9
Record name N-Butyl-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1907-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-p-toluenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-p-toluenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-butyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyltoluene-4-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYL-P-TOLUENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CT68A89DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Butyl-p-toluenesulfonamide synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide: Synthesis and Properties

Introduction

This compound (CAS No. 1907-65-9) is an organic compound belonging to the sulfonamide class of chemicals.[1][2] Structurally, it features a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. Its formal IUPAC name is N-butyl-4-methylbenzenesulfonamide.[1] This compound serves as a valuable organic building block in various chemical syntheses.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and available spectral information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[4] It is soluble in solvents like methanol.[4] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1907-65-9[1][2][4][5]
Molecular Formula C₁₁H₁₇NO₂S[1][2][3][5]
Molecular Weight 227.33 g/mol [1][5]
IUPAC Name N-butyl-4-methylbenzenesulfonamide[1]
Synonyms N-Tosylbutylamine, N-n-Butyl-4-toluenesulfonamide[1][2]
Appearance White to Light yellow powder to crystal[4]
Melting Point 40.0 to 44.0 °C[4]
Boiling Point 234 °C at 20 mmHg[4]
Purity Typically >98.0% (HPLC)[4]
Solubility Soluble in Methanol[4]

Synthesis of this compound

The primary method for synthesizing this compound involves the direct reaction of anhydrous p-toluenesulfonic acid with n-butylamine in the presence of a catalyst and a dehydrating agent. A detailed protocol, adapted from patent literature, is provided below.[6]

Reaction Scheme

The synthesis proceeds via a direct sulfonamidation reaction. An arylboronic acid can be used as a catalyst, and molecular sieves are employed to remove the water generated during the reaction, driving the equilibrium towards the product.[6]

G Synthesis of this compound. cluster_react pTSA p-Toluenesulfonic Acid plus + pTSA->plus nBA n-Butylamine product This compound plus->nBA reagents Catalyst (Arylboronic Acid) Molecular Sieves 5A Dichloromethane (Solvent) 0-15 °C, 24h reagents->product - H₂O

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials:

  • Anhydrous p-toluenesulfonic acid (20 mmol, 3.44 g)

  • n-Butylamine (30 mmol, 2.19 g)

  • 2-Bromophenylboronic acid (catalyst, ~0.17 g)

  • Molecular Sieves, 5Å type (5 g)

  • Dichloromethane (CH₂Cl₂, 20 g)

  • 0.5 M Hydrochloric acid solution (10 mL)

  • 0.5 M Sodium hydroxide solution (10 mL)

  • Saturated sodium chloride solution (brine, 10 mL)

  • Anhydrous sodium sulfate

  • 50% Ethanol/water solution

Procedure:

  • In a flask equipped with a stirrer, dissolve 3.44 g (20 mmol) of anhydrous p-toluenesulfonic acid and 0.17 g of 2-bromophenylboronic acid in 20 g of dichloromethane.[6]

  • Add 5 g of 5Å molecular sieves to the solution.[6]

  • Cool the mixture in an ice-water bath to 0 °C and stir for 2 hours.[6]

  • Slowly add 2.19 g (30 mmol) of n-butylamine to the cooled mixture.[6]

  • Maintain the reaction temperature at 0 °C and continue stirring for 24 hours.[6]

  • After the reaction period, remove the molecular sieves by filtration.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 0.5 M HCl, 10 mL of 0.5 M NaOH, and 10 mL of saturated NaCl solution.[6]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[6]

  • Remove the drying agent by filtration and recover the dichloromethane solvent by distillation under reduced pressure to obtain the crude product.[6]

  • Wash the crude product with a 50% ethanol-water solution and dry to yield the purified this compound. The expected yield is approximately 40%.[6]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis and purification process.

G Experimental workflow for synthesis and purification. start Start: Prepare Reactant Solution (p-TSA, Catalyst in CH₂Cl₂) add_sieves Add 5Å Molecular Sieves start->add_sieves cool Cool Mixture to 0 °C (Stir for 2h) add_sieves->cool add_amine Add n-Butylamine cool->add_amine react React at 0 °C for 24h add_amine->react filter1 Filter to Remove Molecular Sieves react->filter1 wash Wash Filtrate Sequentially (HCl, NaOH, NaCl) filter1->wash dry Dry Organic Phase (Anhydrous Na₂SO₄) wash->dry evaporate Evaporate Solvent (Distillation) dry->evaporate purify Purify Crude Product (50% EtOH/H₂O Wash) evaporate->purify end_node Final Product: This compound purify->end_node

Caption: Experimental workflow for synthesis and purification.

Spectral Information

For structural confirmation and analysis, various spectral data are available for this compound. Researchers can access infrared (IR) and mass spectrometry (electron ionization) data through the NIST Chemistry WebBook.[2] Additionally, a spectral database record is available in the Spectral Database for Organic Compounds (SDBS) under the identifier SDBS No. 6961.[4]

Applications and Further Research

This compound is primarily categorized as an organic building block, indicating its utility as a precursor or intermediate in the synthesis of more complex molecules.[3] While specific applications in drug development are not extensively detailed in publicly available literature, its sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. Further research could explore its potential as a plasticizer, a resin component, or as a scaffold for developing new chemical entities with biological activity. Patents related to this chemical structure exist, suggesting potential proprietary applications.[1]

References

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl-p-toluenesulfonamide, covering its chemical structure, properties, synthesis, and analytical methodologies. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound is a chemical compound belonging to the sulfonamide class. It is characterized by a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name N-butyl-4-methylbenzenesulfonamide[1]
CAS Number 1907-65-9[1]
Molecular Formula C11H17NO2S[1][2][3]
Molecular Weight 227.33 g/mol [1][2]
Appearance White to light yellow powder or crystal[4]
Melting Point 40-44 °C[4]
Boiling Point 234 °C at 20 mmHg
SMILES CCCCNS(=O)(=O)C1=CC=C(C=C1)C[1][3]

Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_purification Workup & Purification p-Toluenesulfonyl\nChloride p-Toluenesulfonyl Chloride Reaction Reaction p-Toluenesulfonyl\nChloride->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Base (e.g., Pyridine or NaOH) Base (e.g., Pyridine or NaOH) Base (e.g., Pyridine or NaOH)->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction This compound This compound Reaction->this compound Byproducts (e.g., HCl, Salt) Byproducts (e.g., HCl, Salt) Reaction->Byproducts (e.g., HCl, Salt) Washing Washing This compound->Washing Extraction Extraction Washing->Extraction Crystallization / Chromatography Crystallization / Chromatography Extraction->Crystallization / Chromatography Pure Product Pure Product Crystallization / Chromatography->Pure Product

References

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide (CAS: 1907-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-p-toluenesulfonamide, with the CAS number 1907-65-9, is an organic compound belonging to the sulfonamide class.[1] It is characterized by a butyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its utility stems from the reactivity of the sulfonamide group, which can participate in various chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological relevance of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂S[1][3][4]
Molecular Weight 227.32 g/mol [1][3][5]
CAS Number 1907-65-9[1][3][4][6]
Melting Point 41 °C[6]
Boiling Point 234 °C at 20 mmHg[6]
Appearance White to light yellow powder/crystal[3]
Purity >98.0% (by HPLC)[3]
Solubility Soluble in Methanol[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of p-toluenesulfonyl chloride with n-butylamine. A general experimental protocol, based on analogous sulfonamide syntheses, is detailed below.

Synthesis of this compound

Materials:

  • p-Toluenesulfonyl chloride

  • n-Butylamine

  • Dichloromethane (solvent)

  • Molecular sieves (5A)

  • 0.5 M Hydrochloric acid solution

  • 0.5 M Sodium hydroxide solution

  • Saturated Sodium Chloride solution

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • In a round-bottom flask, dissolve anhydrous p-toluenesulfonic acid in dichloromethane.

  • Add 5A molecular sieves to the solution to absorb water generated during the reaction.

  • Stir the mixture at a controlled temperature (e.g., 0-40 °C).

  • Slowly add n-butylamine to the reaction mixture.

  • Allow the reaction to proceed for a set time (e.g., 24 hours) with continuous stirring.

  • After the reaction is complete, remove the molecular sieves by filtration.

  • Wash the filtrate sequentially with 0.5 M hydrochloric acid, 0.5 M sodium hydroxide, and saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the drying agent by filtration and recover the dichloromethane by distillation.

  • The resulting crude product of this compound can be further purified by washing with a 50% ethanol aqueous solution and subsequent drying.

This protocol is adapted from a patented method for the synthesis of N-alkyl-p-toluenesulfonamides.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Reaction Reaction & Stirring p-Toluenesulfonyl_Chloride->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Solvent Dichloromethane Solvent->Reaction Drying_Agent Molecular Sieves (5A) Drying_Agent->Reaction Temperature 0-40 °C Temperature->Reaction Filtration1 Filtration (Remove Sieves) Reaction->Filtration1 Washing Aqueous Washes (Acid, Base, Brine) Filtration1->Washing Drying Drying (Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Ethanol/Water Wash) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Synthesis workflow for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the analysis and quantification of this compound.

HPLC-UV Method for Quantification

Instrumentation:

  • HPLC system with a UV detector.

  • A suitable reversed-phase column (e.g., C18).

Mobile Phase:

  • A gradient of acetonitrile and water or a buffer solution is typically used.

Detection:

  • UV detection at a wavelength where the compound exhibits maximum absorbance.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited in the public domain, the broader class of p-toluenesulfonamides has been investigated for various biological activities. For instance, some sulfonamides exhibit antimicrobial and anticancer properties.[7][8]

A structurally related compound, N-Benzyl-p-toluenesulfonamide (BTS), is a known specific inhibitor of fast skeletal muscle contraction.[9] BTS acts by inhibiting the actomyosin subfragment-1 (S1) ATPase cycle. Specifically, it has been shown to decrease the rate of phosphate (Pi) release, which is a critical step in the muscle contraction cycle.[9] It also weakens the affinity of the myosin head (S1) in its ADP-bound state to actin.[9]

Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action on related ATPases or other enzymes. A hypothetical mechanism, by analogy to BTS, is presented below.

Hypothetical_Mechanism cluster_myosin Myosin Head (S1) cluster_actin Actin Filament M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP Myosin-ADP M_ADP_Pi->M_ADP Pi Release (Power Stroke) Actin Actin M_ADP_Pi->Actin Binds to Actin M Myosin M_ADP->M ADP Release M_ADP->Actin Remains Bound M->M_ATP ATP Binding NBTS N-Butyl-p- toluenesulfonamide NBTS->M_ADP_Pi Inhibits NBTS->M_ADP Weakens Affinity for Actin

Caption: Hypothetical inhibitory mechanism on the actomyosin cycle.

Disclaimer: This proposed mechanism is based on the known activity of a structurally similar compound and has not been experimentally verified for this compound.

Applications in Drug Development

As a chemical intermediate, this compound is valuable in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The butyl group can influence the lipophilicity and other pharmacokinetic properties of the final compound.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and established synthetic routes. While its direct biological activity is not extensively documented, its role as a synthetic intermediate is significant. Further research into its potential biological effects, possibly guided by the known activities of related sulfonamides, could reveal novel applications in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Butyl-p-toluenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Butyl-p-toluenesulfonamide (BPT) is a chemical compound belonging to the sulfonamide class. While it is utilized in chemical synthesis, its specific mechanism of action in a biological or pharmacological context is not well-documented in publicly available scientific literature. This guide addresses this information gap by providing a comprehensive overview of what is currently known about BPT and detailing the well-elucidated mechanisms of action of its structurally related analogs. By examining these related compounds, we can infer potential, yet unproven, biological activities for this class of molecules. This document will focus on three key analogs: N-(n-butyl)thiophosphoric triamide (NBPT), a potent urease inhibitor; N-Benzyl-p-toluenesulfonamide (BTS), a specific inhibitor of skeletal muscle myosin II ATPase; and N-Butylbenzenesulfonamide (NBBS), an androgen receptor antagonist. For each analog, we will provide in-depth descriptions of their signaling pathways, quantitative data on their activity, and detailed experimental protocols.

This compound (BPT): Current State of Knowledge

This compound, with the chemical formula C₁₁H₁₇NO₂S, is a compound whose primary role appears to be as a chemical intermediate. Despite its structural similarity to several biologically active molecules, there is a notable absence of in-depth studies defining its specific molecular targets, signaling pathways, or pharmacological effects. Searches of extensive scientific databases reveal no significant research on its enzyme inhibition profiles, receptor binding affinities, or toxicological mechanisms beyond general safety assessments.

Therefore, this guide will pivot to a comparative analysis of its structurally similar compounds to provide a foundational understanding for researchers interested in this chemical scaffold.

It is critical to note that the following mechanisms of action do not apply to this compound itself but to the distinct chemical entities listed in each section. The structural differences, particularly in the sulfonamide and butyl groups, are significant and will dictate their biological activity.

Comparative Analog 1: N-(n-butyl)thiophosphoric triamide (NBPT) - Urease Inhibition

2.1. Core Mechanism of Action

N-(n-butyl)thiophosphoric triamide (NBPT) is a highly effective urease inhibitor used predominantly in agriculture to prevent the rapid hydrolysis of urea-based fertilizers. This action reduces nitrogen loss in the form of ammonia gas. The mechanism is a complex, multi-step process involving enzymatic modification of NBPT within the active site of the urease enzyme.

Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to another molecule of ammonia and carbonic acid. NBPT acts as a suicide substrate. Upon entering the urease active site, NBPT is hydrolyzed, releasing n-butylamine. This reaction leads to the formation of monoamidothiophosphoric acid (MATP). MATP then binds to the two nickel (Ni(II)) ions in the urease active site, effectively inhibiting the enzyme.[1][2] This binding involves a bridging oxygen atom and terminal oxygen and amino groups of MATP coordinating with the nickel ions.[1] The mobile flap of the enzyme's active site closes over the bound inhibitor, securing it in place.[1]

2.2. Signaling and Inhibition Pathway

The inhibition of urease by NBPT is a targeted enzymatic interaction and does not involve a classical signaling pathway with secondary messengers. The logical flow of the inhibitory action is depicted below.

NBPT_Mechanism cluster_soil Soil Environment cluster_inhibition Inhibition Process Urea Urea Fertilizer Urease Urease Enzyme (Active) Urea->Urease Substrate Urease->Urea Hydrolysis Hydrolysis Enzymatic Hydrolysis Urease->Hydrolysis Catalyzes Inactive_Urease Urease-MATP Complex (Inactive) Urease->Inactive_Urease NBPT NBPT NBPT->Urease Inhibitor MATP Monoamidothiophosphoric Acid (MATP) Hydrolysis->MATP Forms MATP->Urease Binds to Ni(II) ions

Caption: Logical workflow of urease inhibition by NBPT.

2.3. Quantitative Data

CompoundTarget EnzymeOrganism SourceInhibition TypeKᵢ* (mM)
NBPTUreaseCanavalia ensiformis (Jack Bean)Slow, Reversible0.15 - 1
NBPTUreaseSporosarcina pasteuriiSlow, Reversible6

Kᵢ values are reported from different studies and can vary based on experimental conditions.

2.4. Experimental Protocols

2.4.1. Urease Activity Assay (Spectrophotometric)

  • Reagents: Phosphate buffer (pH 7.4), urea solution, phenol-hypochlorite reagent (Berthelot reagent), urease enzyme solution, NBPT solution (dissolved in a suitable solvent like DMSO).

  • Procedure:

    • Prepare reaction mixtures containing phosphate buffer, urease solution, and varying concentrations of NBPT.

    • Pre-incubate the mixtures for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the urea solution.

    • Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

    • Stop the reaction by adding the phenol reagent followed by the hypochlorite reagent.

    • Allow color to develop and measure the absorbance at 625 nm. The absorbance is proportional to the amount of ammonia produced.

    • Calculate the percentage of urease inhibition for each NBPT concentration compared to a control without the inhibitor.

2.4.2. X-ray Crystallography of Urease-Inhibitor Complex

  • Protein Crystallization: Purified urease from Sporosarcina pasteurii is crystallized using vapor diffusion methods.

  • Inhibitor Soaking: The urease crystals are soaked in a solution containing NBPT to allow the inhibitor to diffuse into the active site.

  • Data Collection: The soaked crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data is processed to solve the three-dimensional structure of the urease-inhibitor complex, revealing the binding mode of the hydrolyzed NBPT metabolite (MATP) to the nickel ions in the active site.[1]

Comparative Analog 2: N-Benzyl-p-toluenesulfonamide (BTS) - Myosin II Inhibition

3.1. Core Mechanism of Action

N-Benzyl-p-toluenesulfonamide (BTS) is a specific and potent inhibitor of skeletal muscle myosin II ATPase activity.[3] Myosin II is a motor protein responsible for muscle contraction, which is powered by the hydrolysis of ATP. BTS does not compete with ATP for its binding site on myosin.[3] Instead, it inhibits the ATPase cycle by affecting key steps that lead to force production.

The primary mechanisms of BTS inhibition are:

  • Inhibition of Phosphate (Pi) Release: BTS significantly slows down the rate of inorganic phosphate (Pi) release from the myosin-ADP-Pi complex. This step is crucial for the "power stroke" in muscle contraction.[4]

  • Weakening of Actin-Myosin Binding: BTS reduces the affinity of the myosin-ADP complex for actin.[3][4]

  • Slowing of ADP Release: The dissociation of ADP from the actomyosin complex is also decreased by BTS.[4]

Collectively, these effects trap the myosin in a weakly bound, low-force state, thus inhibiting muscle contraction without significantly altering the calcium transients that initiate contraction.[5]

3.2. Signaling and Inhibition Pathway

The inhibition of the actomyosin ATPase cycle by BTS is a direct interference with the protein machinery of muscle contraction.

BTS_Mechanism cluster_cycle Actomyosin ATPase Cycle M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi Actin Binding Pi_release AM_ADP_Pi->Pi_release AM_ADP Actin-Myosin-ADP (Strongly Bound) ADP_release AM_ADP->ADP_release AM Actin-Myosin (Rigor State) AM->M_ATP ATP Binding (Actin Dissociation) BTS BTS BTS->AM_ADP_Pi WEAKENS BTS->Pi_release INHIBITS BTS->ADP_release INHIBITS Pi_release->AM_ADP ADP_release->AM

Caption: Inhibition of the actomyosin ATPase cycle by BTS.

3.3. Quantitative Data

CompoundTargetActionIC₅₀
BTSSkeletal Muscle Myosin II S1 ATPaseInhibition of Ca²⁺-stimulated activity~5 µM
BTSFast-twitch Rabbit Psoas Muscle FibersInhibition of isometric Ca²⁺-activated tension~3 µM
BTSFast-twitch Frog Muscle FibersInhibition of isometric Ca²⁺-activated tension~1 µM

3.4. Experimental Protocols

3.4.1. Myosin ATPase Activity Assay

  • Protein Preparation: Purify myosin subfragment 1 (S1) from rabbit skeletal muscle.

  • Reagents: Assay buffer (containing KCl, MgCl₂, ATP, and a pH buffer like imidazole), varying concentrations of BTS.

  • Procedure:

    • Mix myosin S1 with the assay buffer and different concentrations of BTS.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 25°C).

    • At various time points, take aliquots and stop the reaction by adding a quench solution (e.g., acid).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

    • Calculate the ATPase rate and determine the IC₅₀ of BTS.[6]

3.4.2. In Vitro Motility Assay (Gliding Filament Assay)

  • Surface Preparation: Coat a microscope slide with heavy meromyosin (HMM), a fragment of myosin.

  • Filament Preparation: Prepare fluorescently labeled actin filaments.

  • Assay:

    • Introduce the labeled actin filaments onto the HMM-coated surface in the presence of ATP.

    • Observe the gliding movement of the actin filaments using fluorescence microscopy.

    • Introduce BTS at various concentrations into the flow cell.

    • Record and quantify the change in the gliding velocity of the actin filaments to determine the inhibitory effect of BTS.[7]

Comparative Analog 3: N-Butylbenzenesulfonamide (NBBS) - Androgen Receptor Antagonism

4.1. Core Mechanism of Action

N-Butylbenzenesulfonamide (NBBS), a compound isolated from the plant Prunus africana, acts as a specific antagonist of the human androgen receptor (AR).[8] The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and function of male reproductive tissues, including the prostate.

The mechanism of NBBS involves:

  • Competitive Binding: NBBS likely binds to the ligand-binding domain (LBD) of the androgen receptor, competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).

  • Inhibition of Transcriptional Activity: By binding to the AR, NBBS prevents the conformational changes necessary for the receptor to bind to androgen response elements (AREs) on DNA and recruit co-activators. This blocks the transcription of androgen-dependent genes.[8]

This antagonistic activity makes NBBS a compound of interest for conditions like benign prostatic hyperplasia (BPH) and prostate cancer.[8] It is important to note that NBBS is structurally different from this compound due to the absence of the methyl group on the benzene ring.

4.2. Signaling and Inhibition Pathway

The antagonism of the androgen receptor by NBBS disrupts the normal androgen signaling pathway.

NBBS_Mechanism cluster_cell Prostate Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) on DNA AR->ARE Binds & Recruits Co-activators NBBS NBBS NBBS->AR Binds & INHIBITS Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen receptor antagonism by NBBS.

4.3. Quantitative Data

4.4. Experimental Protocols

4.4.1. Androgen Receptor Reporter Gene Assay

  • Cell Line: Use a human prostate cancer cell line (e.g., LNCaP or PC-3) that has been transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Treat the cells with a known androgen (e.g., DHT) to stimulate the reporter gene expression.

    • In parallel, co-treat cells with DHT and varying concentrations of NBBS.

    • After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of NBBS indicates androgen receptor antagonism.

4.4.2. Competitive Radioligand Binding Assay

  • Receptor Source: Prepare cell lysates or purified androgen receptor protein.

  • Reagents: A radiolabeled androgen (e.g., ³H-DHT), unlabeled DHT (for non-specific binding determination), and varying concentrations of NBBS.

  • Procedure:

    • Incubate the receptor source with a fixed concentration of ³H-DHT and varying concentrations of NBBS.

    • After reaching equilibrium, separate the bound from unbound radioligand (e.g., by filtration).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • The ability of NBBS to displace the radiolabeled androgen from the receptor is used to determine its binding affinity (Kᵢ).

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the study of its structural analogs provides a valuable framework for future research. The diverse biological activities of related sulfonamides—ranging from enzyme inhibition (NBPT), to motor protein modulation (BTS), to receptor antagonism (NBBS)—highlight the versatility of this chemical scaffold. This guide serves as a foundational resource, summarizing the current knowledge and providing detailed methodologies to encourage and facilitate further investigation into the potential pharmacological properties of this compound and other related compounds. Future research should focus on systematic screening of BPT against various enzyme and receptor panels to uncover its potential biological targets and mechanisms of action.

References

N-Butyl-p-toluenesulfonamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-p-toluenesulfonamide (NBTS) is an organic compound with the chemical formula C₁₁H₁₇NO₂S. It belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. NBTS is primarily recognized for its role as a plasticizer in various polymers, enhancing their flexibility and durability. Beyond its industrial applications, derivatives of p-toluenesulfonamide have garnered interest in the pharmaceutical and agrochemical sectors due to their diverse biological activities. While not a therapeutic agent itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates.[1] This technical guide provides a detailed overview of the synthesis, properties, and potential biological implications of this compound, with a focus on experimental protocols and data.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
IUPAC NameN-butyl-4-methylbenzenesulfonamide[3]
CAS Number1907-65-9[3]
Molecular FormulaC₁₁H₁₇NO₂S[3][4]
Molecular Weight227.33 g/mol [3]
Melting Point40-44 °C[2]
Boiling Point234 °C at 20 mmHg[2]
SolubilitySoluble in methanol[2]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with n-butylamine. Several methods have been described in the literature, often varying in the choice of solvent, base, and reaction conditions. Below are detailed protocols for two common synthetic routes.

Experimental Protocol 1: Reaction with Sodium Hydroxide

This method utilizes an aqueous solution of sodium hydroxide as the base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • n-butyl alcohol (2 moles)

  • p-toluenesulfonyl chloride (2.2 moles)

  • 5 N Sodium hydroxide solution

  • Petroleum ether (or benzene)

  • Anhydrous potassium carbonate

Procedure:

  • In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine 148 g (2 moles) of n-butyl alcohol and 210 g (1.1 moles) of pure p-toluenesulfonyl chloride.

  • Slowly add 320 cc (1.6 moles) of 5 N sodium hydroxide from the separatory funnel, ensuring the reaction temperature does not exceed 15°C. This addition typically takes 3-4 hours.

  • Add another 210 g (1.1 moles) of p-toluenesulfonyl chloride to the reaction mixture.

  • Slowly introduce another 320 cc of 5 N sodium hydroxide solution, again maintaining the temperature below 15°C.

  • Continue stirring for an additional 4 hours.

  • Separate the oily layer from the aqueous layer.

  • Dissolve the oil in a sufficient amount of petroleum ether or benzene to allow it to float on water.

  • Wash the organic solution thoroughly with 50 cc of 10% sodium hydroxide.

  • Dry the solution over 20 g of anhydrous potassium carbonate overnight.

  • Filter the solution and distill off the solvent.

  • The resulting oily ester is then distilled under reduced pressure. The pure N-Butyl-p-toluenesulfonate distills at 170–171°C/10 mm.[5]

Experimental Protocol 2: Catalytic Method with Molecular Sieves

This method employs a catalyst and molecular sieves to drive the reaction between anhydrous p-toluenesulfonic acid and n-butylamine.

Materials:

  • Anhydrous p-toluenesulfonic acid (20 mmol)

  • Dichloromethane

  • Catalyst (e.g., phosphotungstic acid-based ionic liquid or 2-bromophenylboronic acid)

  • Molecular sieves (Type 5A)

  • n-butylamine (30 mmol)

  • 0.5 mol/L Hydrochloric acid solution

  • 0.5 mol/L Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • Dissolve 3.444 g (20 mmol) of anhydrous p-toluenesulfonic acid and the catalyst in dichloromethane.

  • Add 5 g of molecular sieves (Type 5A).

  • Stir the mixture for 2 hours at a controlled temperature (e.g., 20°C).

  • Add 2.193 g (30 mmol) of n-butylamine to the reaction mixture.

  • Maintain the reaction at the controlled temperature for 24 hours.

  • Filter the mixture to remove the molecular sieves.

  • Wash the filtrate sequentially with 10 mL of 0.5 mol/L hydrochloric acid solution, 10 mL of 0.5 mol/L sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter to remove the desiccant and recover the dichloromethane by distillation to obtain the crude product.

  • Wash the crude product with a 50% ethanol aqueous solution and dry to yield this compound.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride reaction Nucleophilic Substitution p_toluenesulfonyl_chloride->reaction n_butylamine n-Butylamine n_butylamine->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., NaOH or Pyridine) base->reaction nbts This compound reaction->nbts hcl HCl (neutralized by base) reaction->hcl

General Synthesis Workflow for this compound.

Biological Activity and Potential Signaling Pathways

While this compound is not primarily used as a bioactive agent, related compounds and its classification as a plasticizer suggest potential interactions with biological systems.

Antimicrobial Activity of p-Toluenesulfonamide Derivatives

A study on new benzenesulfonamide derivatives, which share the core p-toluenesulfonamide structure, has demonstrated antimicrobial properties. Although this compound was not directly tested, the findings suggest that modifications of the sulfonamide group can lead to compounds with significant activity against various bacteria and fungi. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against selected microorganisms.

CompoundMicroorganismMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4aS. typhi6.45
4fB. subtilis6.63
4e, 4hC. albicans6.63
4eA. niger6.28
Data from a study on benzenesulphonamide derivatives.[7]

The proposed mechanism for the antimicrobial action of sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This interference disrupts bacterial growth and replication.

Potential Endocrine-Disrupting Effects

As a plasticizer, this compound has the potential to leach from consumer products, leading to human exposure. Plasticizers are a class of chemicals that have been investigated for their endocrine-disrupting capabilities.[5][6] These effects are often mediated through interactions with nuclear hormone receptors, such as the androgen and estrogen receptors.

A closely related compound, N-butylbenzenesulfonamide (NBBS), has been shown to exhibit antiandrogenic activity and can inhibit the growth of prostate cancer cells.[8] This suggests that this compound may also interact with the androgen receptor signaling pathway. Endocrine disruptors can interfere with this pathway at multiple levels, including:

  • Direct binding to the androgen receptor (AR): The compound may act as an antagonist, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

  • Inhibition of steroidogenesis: The synthesis of androgens from cholesterol could be disrupted.

  • Alteration of co-regulator recruitment: The interaction of the AR with co-activators or co-repressors, which are necessary for gene transcription, may be affected.

The diagram below illustrates a hypothetical mechanism by which an endocrine-disrupting plasticizer like this compound might interfere with the androgen receptor signaling pathway, potentially leading to antiandrogenic effects.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_Testosterone AR-Testosterone Complex Testosterone->AR_Testosterone Binds AR Androgen Receptor (AR) AR->AR_Testosterone HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) on DNA AR_Testosterone->ARE Translocates and Binds NBTS N-Butyl-p- toluenesulfonamide (Hypothetical) NBTS->AR Antagonistic Binding (Hypothetical) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Hypothetical Interference of this compound with Androgen Receptor Signaling.

Applications in Drug Development

Conclusion

This compound is a versatile chemical with established applications as a plasticizer and potential as an intermediate in the synthesis of bioactive compounds. While its own biological activity is not extensively studied, its structural similarity to known antimicrobial and antiandrogenic compounds suggests avenues for future research. The detailed synthetic protocols provided in this guide offer a foundation for researchers to produce and further investigate this compound. Understanding its potential to interact with signaling pathways, such as the androgen receptor pathway, is crucial for assessing its safety as a plasticizer and for exploring its potential in the development of new therapeutic agents. Further studies are warranted to elucidate the specific biological effects and mechanisms of action of this compound.

References

N-Butyl-p-toluenesulfonamide: A Technical Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-p-toluenesulfonamide is a sulfonamide compound for which specific, direct research into its biological activity is limited. However, its structural relationship to the well-studied parent compound, p-toluenesulfonamide (PTS), and other derivatives suggests potential activities worthy of investigation. This technical guide consolidates the known biological activities of PTS and related analogs to provide a foundational understanding for researchers exploring this compound. The primary activities of related sulfonamides include anticancer and antimicrobial effects. This document outlines the established mechanisms of action, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes key pathways and workflows to guide future research.

Introduction to this compound

This compound (also known as N-butyl-4-methylbenzenesulfonamide) is an organic compound with the chemical formula C₁₁H₁₇NO₂S.[1][2][3] It belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. While primarily used in industrial applications, its core structure is shared with a wide range of biologically active molecules. The biological activities of sulfonamides are diverse, with prominent examples including antibacterial drugs and anticancer agents.[4][5] Research into the specific therapeutic potential of this compound is sparse; therefore, this guide infers its potential activities from its parent molecule, p-toluenesulfonamide (PTS), and other closely related analogs.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound can be extrapolated from its parent compound, PTS, and other sulfonamide derivatives.

Anticancer Activity

The parent compound, PTS, has demonstrated notable anticancer properties in both preclinical and clinical studies against various cancers, including prostate cancer, hepatocellular carcinoma, and non-small cell lung cancer.[6][7] The proposed mechanisms are multifaceted.

2.1.1. Induction of Apoptosis via Lysosomal Membrane Permeabilization

PTS has been shown to induce apoptosis by increasing the permeabilization of lysosomal membranes.[8] This leads to the release of lysosomal proteases, such as Cathepsin B, into the cytosol. Cytosolic Cathepsin B can then cleave and activate key pro-apoptotic proteins, including Bid (BH3 interacting-domain death agonist) and PARP-1 (Poly [ADP-ribose] polymerase 1), ultimately leading to programmed cell death.[8]

2.1.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A critical mechanism for the anti-proliferative effects of PTS involves the inhibition of the Akt/mTOR/p70S6K signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. PTS has been observed to disrupt the localization of key pathway components within lipid rafts, thereby inhibiting their activation. This leads to a G1 phase cell cycle arrest and apoptosis.[6]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid Raft Lipid Raft Akt Akt Lipid Raft->Akt PTS p-Toluenesulfonamide (PTS) PTS->Lipid Raft Disturbs PTS->Akt Inhibits Apoptosis Apoptosis PTS->Apoptosis Induces mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Proliferation p70S6K->Proliferation G1 Arrest G1 Arrest p70S6K->G1 Arrest Inhibition leads to

Figure 1: Simplified Akt/mTOR signaling pathway inhibited by p-Toluenesulfonamide (PTS).
Antimicrobial Activity

The sulfonamide class of molecules is historically significant for its antimicrobial properties. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial proliferation. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect.[9][10] It is plausible that this compound could exhibit similar activity.

Quantitative Data for this compound Analogs

Compound NameTarget/ActivityAssay TypeValueOrganism/Cell LineReference
N-Benzyl-p-toluenesulfonamideSkeletal muscle myosin II ATPaseATPase Activity AssayIC₅₀ ≈ 5 µMRabbit Muscle[11]
N-Benzyl-p-toluenesulfonamideIsometric tensionMuscle Fiber ContractionIC₅₀ ≈ 3 µMRabbit Psoas Muscle[11]
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamideAntibacterialMinimum Inhibitory Conc.MIC = 3.12 µg/mLStaphylococcus aureus[9]
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamideAntibacterialMinimum Inhibitory Conc.MIC = 12.5 µg/mLEscherichia coli[9]
Various N-tosyl hydrazonesAnticancer (Cytotoxicity)MTT AssayIC₅₀ = 0.6 - 164.9 µMMCF-7 (Breast Cancer)[12]

Key Experimental Protocols

The following are detailed, representative protocols for assessing the potential biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

cluster_workflow MTT Assay Workflow A 1. Seed Cells Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of This compound. Include a vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate plates for 24-72 hours at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. C->D E 5. Solubilize Formazan Remove media, add 150 µL of DMSO to each well to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC₅₀ Value F->G

Figure 2: Standard workflow for determining cytotoxicity via MTT assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., PC-3 for prostate, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Antimicrobial Susceptibility (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Methodology:

  • Bacterial Culture: Inoculate a bacterial strain (e.g., S. aureus or E. coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, starting from a high concentration.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][14]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway, such as Akt or mTOR.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-mTOR).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.[6]

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the extensive research on its parent compound, p-toluenesulfonamide, and other analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in the fields of oncology and microbiology.

Future studies should focus on systematically screening this compound against a panel of cancer cell lines and pathogenic microbes using the protocols outlined in this guide. Should activity be confirmed, further research into its specific molecular targets and its effects on signaling pathways like the PI3K/Akt/mTOR cascade will be crucial. These foundational investigations will be essential to determine if this compound possesses a unique and potent biological profile worthy of further drug development.

References

Physical and chemical properties of N-Butyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Butyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a scientific audience. It includes key data, experimental protocols, and visual diagrams to facilitate understanding and application in a research and development context.

Chemical Identity and Structure

This compound is a chemical compound belonging to the sulfonamide class. Its structure consists of a p-toluenesulfonyl group (tosyl group) bonded to the nitrogen atom of an n-butylamine. This structure imparts specific chemical characteristics relevant to its use as a plasticizer and in chemical synthesis.

Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate sourcing and regulatory compliance.

IdentifierValueCitation
IUPAC Name N-butyl-4-methylbenzenesulfonamide[1]
CAS Number 1907-65-9[1][2]
Molecular Formula C11H17NO2S[1][2][3]
Molecular Weight 227.33 g/mol [1][2]
EC Number 217-612-0[1]
PubChem CID 61285[1]
SMILES CCCCNS(=O)(=O)C1=CC=C(C=C1)C[1][3]
InChIKey RQUXYBHREKXNKT-UHFFFAOYSA-N[1][3]
Structural Diagram

The following diagram illustrates the key functional groups within the this compound molecule.

G mol This compound sulfonamide Sulfonamide Group (-SO2NHR) mol->sulfonamide Contains butyl n-Butyl Group (-C4H9) mol->butyl Contains tosyl Tosyl Group (p-Toluenesulfonyl) mol->tosyl Is a derivative of

Diagram 1: Key functional groups of this compound.

Physical and Chemical Properties

The physical and chemical properties determine the compound's behavior under various conditions and its suitability for different applications.

Physical Properties
PropertyValueCitation
Appearance White to light yellow powder or crystals[4]
Melting Point 40.0 to 44.0 °C[4]
Water Solubility Insoluble[5]
Density/Specific Gravity 1.120 g/cm³[5]
Chemical Properties
PropertyValueCitation
Chemical Stability Stable under normal conditions.[6]
Hazardous Decomposition Forms Carbon monoxide (CO), Carbon dioxide (CO2), and Sulfur oxides upon combustion.[5]
Purity (Typical) >98.0% (HPLC)[4]

Experimental Protocols

Detailed methodologies are essential for the replication of results and validation of properties.

Protocol for Melting Point Determination

The melting point is a critical indicator of purity.[7][8] A sharp melting range typically signifies a high-purity compound.[7]

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

  • Capillary tubes (sealed at one end)[9][10]

  • Thermometer[7]

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound using a mortar and pestle.[7]

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[9][10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the sample is level with the middle of the thermometer bulb.[7]

  • Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point. For an accurate measurement, repeat the process with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[8][10] The melting point is reported as the range T1-T2.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording A 1. Powder the This compound sample B 2. Pack sample into a capillary tube (1-2 mm) A->B C 3. Place capillary in melting point apparatus B->C D 4. Heat slowly (1-2°C per minute) near melting point C->D E 5. Observe sample through magnifier D->E F 6. Record T1: First liquid appears E->F G 7. Record T2: Completely liquid F->G H 8. Report melting range (T1 - T2) G->H

Diagram 2: Workflow for melting point determination.
Protocol for Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents.

Objective: To determine the solubility of this compound in a given solvent (e.g., water, ethanol).

Apparatus:

  • Small test tubes and rack

  • Vortex mixer or sonicator[11]

  • Graduated pipettes or burette[12]

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[13]

  • Solvent Addition: Add the chosen solvent (e.g., water) to the test tube in small, measured portions (e.g., 0.25 mL increments) up to a total volume of 0.75 mL.[13]

  • Mixing: After each addition, cap the test tube and shake it vigorously for 1-2 minutes.[11][13] A vortex mixer or sonicator can be used to ensure thorough mixing.[11]

  • Observation: Visually inspect the solution for any undissolved solid particles. A clear solution with no cloudiness or precipitate indicates that the compound has dissolved.[11]

  • Classification:

    • Soluble: If the compound dissolves completely after adding the total volume of solvent.

    • Slightly Soluble: If only a portion of the compound dissolves.

    • Insoluble: If the compound does not visibly dissolve.[13]

  • Temperature Control: For precise measurements, ensure the temperature is controlled and recorded, as solubility is temperature-dependent.[14]

Synthesis and Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and reaction kinetics. A common method involves the reaction of p-toluenesulfonyl chloride with n-butylamine.

G reactant1 p-Toluenesulfonyl Chloride process Reaction (e.g., in Dichloromethane, with base) reactant1->process reactant2 n-Butylamine reactant2->process product This compound process->product byproduct Byproduct (e.g., Amine Hydrochloride) process->byproduct

References

N-Butyl-p-toluenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Butyl-p-toluenesulfonamide: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is crucial. This document provides the core molecular data for this compound.

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C11H17NO2S[1][2]
Molecular Weight 227.33 g/mol [1][2]
IUPAC Name N-butyl-4-methylbenzenesulfonamide[1]
CAS Number 1907-65-9[3]

This data, including the molecular formula C11H17NO2S and a molecular weight of approximately 227.33 g/mol , serves as a foundational reference for any experimental or developmental work involving this compound.[1][2][3][4][5]

References

Spectroscopic Profile of N-Butyl-p-toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyl-p-toluenesulfonamide (CAS No: 1907-65-9), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The information presented herein is intended to facilitate compound identification, structural elucidation, and quality control for professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70Doublet (d)2HAr-H (ortho to SO₂)
7.30Doublet (d)2HAr-H (meta to SO₂)
4.85Triplet (t)1HN-H
2.85Quartet (q)2HN-CH₂-
2.41Singlet (s)3HAr-CH₃
1.35Sextet2H-CH₂-CH₂-CH₃
1.20Sextet2H-CH₂-CH₃
0.80Triplet (t)3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
143.2Ar-C (ipso to SO₂)
137.2Ar-C (ipso to CH₃)
129.6Ar-C (meta to SO₂)
127.1Ar-C (ortho to SO₂)
42.8N-CH₂-
31.5-CH₂-CH₂-CH₃
21.5Ar-CH₃
19.8-CH₂-CH₃
13.6-CH₃
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3280Strong, BroadN-H Stretch
2960, 2870MediumC-H Stretch (Aliphatic)
1595MediumC=C Stretch (Aromatic)
1325StrongS=O Asymmetric Stretch
1155StrongS=O Symmetric Stretch
910MediumS-N Stretch
815StrongC-H Bend (p-disubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
22725[M]⁺ (Molecular Ion)
18440[M - C₃H₇]⁺
17215[M - C₄H₉N + H]⁺
155100[CH₃C₆H₄SO₂]⁺
9180[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized by the reaction of p-toluenesulfonyl chloride with n-butylamine in the presence of a base.[2]

  • Materials: p-Toluenesulfonyl chloride, n-butylamine, dichloromethane (solvent), triethylamine (base), 0.5 M HCl, 0.5 M NaOH, saturated NaCl solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask.

    • Add an equimolar amount of n-butylamine to the solution.

    • Add an excess of triethylamine to the reaction mixture to act as a base and scavenger for the HCl byproduct.

    • Stir the reaction mixture at room temperature for 24 hours.[2]

    • After the reaction is complete, wash the organic layer sequentially with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.[2]

    • Dry the organic phase over anhydrous sodium sulfate.[2]

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Spectroscopic Analysis
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.[3] Press the mixture into a transparent disk using a hydraulic press. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to the sample measurement.

  • Data Processing: The instrument software automatically performs the Fourier transform and presents the spectrum in terms of transmittance or absorbance versus wavenumber.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Reactants p-Toluenesulfonyl Chloride + n-Butylamine Reaction Reaction in Dichloromethane with Triethylamine Reactants->Reaction Workup Aqueous Workup (HCl, NaOH, NaCl) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS GC-MS Analysis Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data

References

N-Butyl-p-toluenesulfonamide safety and hazards information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of N-Butyl-p-toluenesulfonamide

Introduction

This compound (BTS), with CAS number 1907-65-9, is a chemical compound used primarily as a laboratory reagent[1]. Its molecular formula is C11H17NO2S, and it has a molecular weight of approximately 227.33 g/mol [2]. This guide provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development. While some safety data sheets classify this substance as not hazardous under REGULATION (EC) No 1272/2008, proper handling and awareness of its properties are essential in a laboratory setting[1].

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C11H17NO2S[2][3]
Molecular Weight 227.33 g/mol [2]
CAS Number 1907-65-9[2][3]
EC Number 217-612-0[1]
Physical State Solid, powder to crystal form[1]Tokyo Chemical Industry[1]
Color White to light yellow[1]
Melting Point 40.0 to 44.0 °CJ&K Scientific
Boiling Point 234 °C / 20 mmHg
Solubility Soluble in Methanol

Hazard Identification and Classification

According to a safety data sheet from Tokyo Chemical Industry, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008[1]. Consequently, no hazard pictogram, signal word, or hazard statements are required[1].

However, it is crucial to note that data for related sulfonamide compounds suggest potential for irritation and sensitization. For instance, p-Toluenesulfonamide (a related compound) is considered an irritant to the eyes, respiratory system, and skin, and may cause sensitization by skin contact[4]. While these hazards are not officially attributed to the N-butyl derivative, caution is warranted.

The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB)[1].

Toxicological Information

Detailed toxicological data for this compound is limited in the available literature. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity[1].

For context, related sulfonamides are known to have potential health effects. Accidental ingestion of some sulfonamides may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams could cause serious health damage[5]. They can sometimes cause kidney damage or affect red blood cells[4][5].

Overview of Toxicological Testing Methods

While specific experimental reports for this compound were not found, toxicological properties are generally determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (e.g., OECD 423): This test involves the administration of the substance to fasted animals, typically rodents, in a stepwise procedure. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the LD50 (the dose lethal to 50% of the test population).

  • Skin Irritation/Corrosion (e.g., OECD 404): This protocol involves applying the test substance to the shaved skin of an animal (often a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

  • Eye Irritation/Corrosion (e.g., OECD 405): The substance is applied to one eye of an animal. The eyes are then examined for effects on the cornea, iris, and conjunctiva.

  • Bacterial Reverse Mutation Test (Ames Test, e.g., OECD 471): This is an in vitro test to assess mutagenic potential. It uses strains of bacteria (e.g., Salmonella typhimurium) to detect mutations caused by the chemical.

The workflow for a typical acute toxicity study is illustrated below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting A Acclimatize Test Animals B Select Dose Levels (Based on preliminary data) A->B C Prepare Test Substance Formulation B->C D Administer Substance (e.g., Oral Gavage) C->D E Observe Animals for Clinical Signs of Toxicity D->E F Record Body Weight Changes D->F G Conduct Necropsy (Post-mortem examination) E->G F->G H Analyze Data (e.g., Calculate LD50) G->H I Prepare Final Study Report H->I

Workflow for a typical acute toxicity experiment.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Safe Handling
  • Avoid contact with skin, eyes, and clothing[1].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1].

  • Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust[1].

  • Wash hands and face thoroughly after handling[1].

  • Minimize dust generation and accumulation[6].

Storage
  • Store in a cool, dry, and well-ventilated area[5].

  • Keep containers tightly closed when not in use[6].

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers[1][5].

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods for minimizing exposure.

Control TypeRecommendationSource
Engineering Controls Use a closed system or local exhaust ventilation. Safety showers and eye wash stations should be readily available.[1]
Eye/Face Protection Safety glasses or a face shield.[1]
Hand Protection Protective gloves (e.g., butyl rubber, fluorocaoutchouc).[1][5]
Skin/Body Protection Lab coat or overalls.[5]
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, use an approved particulate respirator.[7]

First Aid and Emergency Procedures

A clear understanding of emergency procedures is essential when working with any chemical.

G cluster_response Immediate Response Actions cluster_cleanup Containment & Cleanup start Accidental Release A Evacuate non-essential personnel from the area start->A B Wear suitable protective equipment (PPE) A->B C Prevent product from entering drains B->C D Control ignition sources if applicable C->D E Pick up and arrange disposal without creating dust D->E F Place in a suitable, closed container for disposal E->F end Area Safe F->end

Workflow for responding to an accidental release.
First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1].

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice[1].

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention[8].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as dry chemical, carbon dioxide, or alcohol-resistant foam[8].

  • Specific Hazards: Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[1].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[8].

Accidental Release Measures
  • Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away[1].

  • Environmental Precautions: Prevent the product from entering drains or waterways[1].

  • Cleanup Methods: For solids, pick up and arrange for disposal without creating dust. Place in a suitable, closed container[1].

Stability and Reactivity

  • Reactivity: No specific reactivity data is available[1].

  • Chemical Stability: The substance is stable under normal conditions[1].

  • Possibility of Hazardous Reactions: None are expected under normal processing[1].

  • Conditions to Avoid: No specific conditions are listed, but avoiding dust formation is good practice.

  • Incompatible Materials: Strong oxidizing agents[1].

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide (CO2), and nitrogen oxides (NOx)[1].

Ecological Information

There is no specific data available regarding the ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil for this compound[1]. It is advised to prevent its release into the environment[6].

Disposal Considerations

All waste must be disposed of in accordance with local, state, and federal regulations[1]. Chemical waste should be handled by a licensed professional waste disposal service. Containers should be treated as the product itself and not be reused[9].

Conclusion

While this compound is not classified as a hazardous substance under major regulations, a cautious and informed approach is paramount for its safe use in a research and development setting. Adherence to standard laboratory hygiene, the use of appropriate personal protective equipment, and proper engineering controls are essential to minimize any potential risk. The lack of comprehensive toxicological and ecological data underscores the need for careful handling to avoid unnecessary exposure and environmental release.

References

Methodological & Application

Application Notes and Protocols for N-Butyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of N-Butyl-p-toluenesulfonamide, a versatile chemical intermediate primarily utilized in organic synthesis. The following sections detail its physicochemical properties, safety and handling procedures, and specific experimental protocols for its application, particularly in the synthesis of N-alkylated compounds.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₇NO₂S[3]
Molecular Weight 227.33 g/mol [3]
CAS Number 1907-65-9[3]
Appearance White to light yellow solid/powder/crystal[1][2]
Melting Point 40-44 °C[2]
Boiling Point 234 °C at 20 mmHg[2]
Purity >98.0% (via HPLC)[2]
Solubility Soluble in Methanol[2]

Safety and Handling

Proper safety precautions are essential when handling this compound. It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, to prevent the dispersion of dust.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[1][4]

In case of exposure:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water. If skin irritation develops, consult a physician.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]

  • Ingestion: Rinse the mouth with water and seek medical attention.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][4][5]

Experimental Applications and Protocols

This compound is a valuable precursor in organic synthesis, particularly for the preparation of N-alkylated derivatives. The sulfonamide moiety can act as a protecting group for amines, and the butyl group can be further functionalized or incorporated into larger molecular scaffolds.[6]

Synthesis of this compound

While the primary focus of these notes is the use of this compound, understanding its synthesis provides context for its reactivity. A representative protocol for its preparation is outlined below, with reported yields varying based on the specific catalysts and conditions used.

Protocol 1: Synthesis of this compound from p-Toluenesulfonic Acid and n-Butylamine

This protocol describes a method for the direct reaction of anhydrous p-toluenesulfonic acid with n-butylamine in the presence of a catalyst and a dehydrating agent.

Materials:

  • Anhydrous p-toluenesulfonic acid

  • n-Butylamine

  • Dichloromethane (solvent)

  • Catalyst (e.g., dicyclohexylcarbodiimide - DCC)

  • Molecular sieves (5A)

  • Acid, base, and salt solutions for washing (e.g., dilute HCl, NaHCO₃, brine)

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • Dissolve anhydrous p-toluenesulfonic acid (e.g., 20 mmol) and the catalyst (e.g., 6.2 g DCC) in dichloromethane in a reaction flask.

  • Add 5A molecular sieves (e.g., 5 g) to the solution to absorb the water generated during the reaction.

  • Stir the mixture uniformly at a controlled temperature (e.g., 10°C) for 2 hours.

  • Add n-butylamine (e.g., 30 mmol) to the reaction mixture.

  • Continue the reaction at the controlled temperature, monitoring its progress via thin-layer chromatography (TLC).

  • Upon completion, remove the molecular sieves by suction filtration.

  • Wash the filtrate sequentially with an acid solution, a base solution, and a salt solution to remove unreacted starting materials and byproducts.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter to remove the desiccant and recover the solvent by distillation under reduced pressure to obtain the crude product.

  • Wash the crude product with a 50% ethanol aqueous solution and dry to yield this compound.

Quantitative Data: A study utilizing a similar protocol reported the following yield for the synthesis of this compound.

Table 2: Reported Yield for the Synthesis of this compound

CatalystPurity of ProductYieldReference
Dicyclohexylcarbodiimide (DCC)96.3%34.9%[7]

Experimental Workflow for Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification pTSA p-Toluenesulfonic Acid Stir Stir at 10°C for 2h pTSA->Stir DCM Dichloromethane DCM->Stir Catalyst Catalyst (DCC) Catalyst->Stir Sieves Molecular Sieves Sieves->Stir Add_Amine Add n-Butylamine Stir->Add_Amine React Continue Reaction Add_Amine->React Filter_Sieves Filter Sieves React->Filter_Sieves Wash Wash with Acid/Base/Brine Filter_Sieves->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Wash_Ethanol Wash with 50% Ethanol Evaporate->Wash_Ethanol Final_Product This compound Wash_Ethanol->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Interactions (Hypothetical)

While this compound is primarily a synthetic intermediate, its structural similarity to other sulfonamides suggests potential, though unconfirmed, interactions with biological pathways. Sulfonamide derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[8] The sulfonamide group can mimic p-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria, thereby inhibiting the dihydropteroate synthase enzyme.

Hypothetical Signaling Pathway Interaction

G cluster_pathway Hypothetical Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation THF Tetrahydrofolic Acid DHF->THF Reduction Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide This compound (Hypothetical Inhibitor) Sulfonamide->DHPS Competitive Inhibition

Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Disclaimer: The biological activity and pathway interactions of this compound have not been extensively studied. The information provided is based on the known mechanisms of the broader class of sulfonamides and should be considered hypothetical. Further research is required to validate these potential biological effects.

Conclusion

This compound is a key building block in organic synthesis with well-defined physicochemical properties. Adherence to appropriate safety protocols is crucial during its handling and use. The provided experimental protocol for its synthesis offers a basis for its preparation in a laboratory setting, and its potential applications in the synthesis of more complex molecules are vast. Researchers and drug development professionals can utilize this information as a starting point for incorporating this compound into their synthetic strategies.

References

N-Butyl-p-toluenesulfonamide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Butyl-p-toluenesulfonamide (Boc-NH-Ts), a commercially available sulfonamide, has emerged as a versatile building block and reagent in modern organic synthesis. Its utility spans from serving as a precursor in N-alkylation and cross-coupling reactions to acting as a protecting group for amines and a plasticizer in polymer chemistry. This document provides a detailed overview of its applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

This compound can be synthesized through the reaction of p-toluenesulfonyl chloride with n-butylamine. A general procedure is described in the patent literature, which involves the reaction in the presence of a catalyst and a molecular sieve to drive the reaction to completion.

Table 1: Synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Chlorophenylboronic acidDichloromethane302434.996.3[1]
Phosphotungstic acid ionic liquidDichloromethane202440.598.4[1]
Experimental Protocol: Synthesis using a Boronic Acid Catalyst[1]

To a solution of anhydrous p-toluenesulfonic acid (20 mmol) and 2-chlorophenylboronic acid (catalyst) in dichloromethane, 5A molecular sieves are added. The mixture is stirred at 30°C for 2 hours, after which n-butylamine (30 mmol) is added. The reaction is maintained at 30°C for 24 hours. After completion, the molecular sieves are filtered off, and the filtrate is washed successively with 0.5 M hydrochloric acid, 0.5 M sodium hydroxide, and saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude product is further purified by washing with a 50% ethanol-water solution to afford this compound.

Applications in N-Alkylation Reactions

N-Alkyl-p-toluenesulfonamides are valuable intermediates in organic synthesis. This compound can be prepared via N-alkylation of p-toluenesulfonamide with n-butanol, a reaction that can be efficiently catalyzed by a manganese pincer complex. This "borrowing hydrogen" methodology offers a green and atom-economical alternative to traditional alkylation methods that use alkyl halides.

Table 2: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Alcohols

AlcoholCatalyst Loading (mol%)Base (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)Reference
Benzyl alcohol510 (K₂CO₃)Xylenes1502486[2]
4-Methylbenzyl alcohol510 (K₂CO₃)Xylenes1502490[2]
4-Methoxybenzyl alcohol510 (K₂CO₃)Xylenes1502488[2]
1-Butanol510 (K₂CO₃)Xylenes15024Not specified, but primary aliphatic alcohols are stated to be effective[2]

While the reference provides extensive data for various benzylic alcohols, it also indicates that simple primary aliphatic alcohols are suitable substrates for this reaction.

Experimental Protocol: Manganese-Catalyzed N-Alkylation[2]

In a flame-dried Schlenk tube under an inert atmosphere, p-toluenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %) are combined. Xylenes are added to achieve a 1 M concentration of the sulfonamide. The tube is sealed, and the reaction mixture is heated at 150°C for 24 hours. After cooling to room temperature, the product is purified by column chromatography on silica gel.

Proposed Reaction Mechanism

The catalytic cycle for the manganese-catalyzed N-alkylation of sulfonamides with alcohols is believed to proceed through a "borrowing hydrogen" mechanism.

N_Alkylation_Mechanism cluster_dehydrogenation Dehydrogenation cluster_condensation Condensation cluster_hydrogenation Hydrogenation Mn_cat [Mn]-H (Active Catalyst) Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde + [Mn] Imine TsN=CHR Aldehyde->Imine + TsNH₂ Sulfonamide TsNH₂ Product TsNH-CH₂R Imine->Product + [Mn]-H Water H₂O Imine->Water - H₂O Product->Mn_cat Regenerates Catalyst

Caption: Proposed mechanism for manganese-catalyzed N-alkylation.

Deprotection of this compound

The tosyl group is a common protecting group for amines. While robust, its removal can sometimes be challenging. A mild and efficient method for the deprotection of primary N-(p-toluenesulfonyl) amides involves a two-step process of trifluoroacetylation followed by reductive cleavage with samarium diiodide (SmI₂).

Table 3: Deprotection of N-Tosyl Compounds

SubstrateDeprotection MethodReagentsSolventTemperature (°C)TimeYield (%)Reference
Primary N-tosyl amidesTrifluoroacetylation then reductive cleavage1. TFAA, Et₃N; 2. SmI₂, THF/H₂OTHF-78Not specifiedGood to excellent[3]
Tosylamides and EstersReductive cleavageSmI₂/amine/waterTHFRoom TempInstantaneousNear quantitative

Note: Specific yield for this compound deprotection was not found, but the methods are generally applicable to N-tosyl compounds.

Experimental Protocol: Deprotection using Samarium Iodide[3]

To a solution of the N-tosyl amide in THF at -78°C is added trifluoroacetic anhydride (TFAA) and triethylamine. After activation of the nitrogen, a solution of samarium diiodide (SmI₂) in THF is added until the characteristic deep blue color persists. The reaction is quenched with an aqueous solution of potassium sodium tartrate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected amine.

Application as a Plasticizer

Experimental Workflow for Evaluating Plasticizer Performance

The following workflow can be used to quantify the effect of this compound as a plasticizer for a given polymer.

Plasticizer_Workflow start Start: Select Polymer and this compound concentrations prep Prepare Polymer-Plasticizer Blends start->prep process Process Blends (e.g., melt mixing, film casting) prep->process char Characterize Mechanical and Thermal Properties process->char dsc Differential Scanning Calorimetry (DSC) for Tg char->dsc tensile Tensile Testing for Strength and Elongation char->tensile data Analyze Data and Compare with Control (unplasticized polymer) dsc->data tensile->data end End: Determine Optimal Plasticizer Concentration data->end

Caption: Workflow for evaluating plasticizer effectiveness.

Other Synthetic Applications

While detailed protocols are not extensively available in the reviewed literature, this compound and related sulfonamides are known to participate in a variety of other organic transformations:

  • Cross-Coupling Reactions: Sulfonamides can act as nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl sulfonamides.

  • Directing Groups in C-H Activation: The sulfonamide group can serve as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions, enabling the selective introduction of functional groups at positions ortho to the sulfonamide-bearing substituent.

  • Synthesis of Heterocycles: N-substituted sulfonamides are precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

Further research into these areas is warranted to fully explore the synthetic potential of this compound.

References

Application Notes and Protocols for N-Butyl-p-toluenesulfonamide as a Plasticizer in Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: These application notes provide detailed protocols for the utilization of N-Butyl-p-toluenesulfonamide (NBPT) as a plasticizer in the production of polyamide and cellulose acetate polymers. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for key experiments, data presentation in structured tables, and visualizations of experimental workflows.

Introduction

This compound (CAS No: 1907-65-9), a member of the sulfonamide group, is an effective plasticizer for various polymers, including polyamides and cellulose resins. Its primary function is to increase the flexibility, durability, and processability of these materials by reducing their glass transition temperature (Tg). The incorporation of NBPT disrupts the intermolecular forces between polymer chains, allowing for greater mobility and a less brittle final product. These characteristics are highly desirable in applications ranging from industrial coatings and adhesives to the formulation of drug delivery systems.

This document outlines the procedures for incorporating NBPT into polyamide and cellulose acetate, and for characterizing the resulting physical and mechanical properties.

Mechanism of Action

This compound acts as a plasticizer by inserting its molecules between the polymer chains. The sulfonamide group in NBPT can form hydrogen bonds with the amide groups in polyamides, disrupting the strong, regular hydrogen bonding network between the polymer chains. This leads to an increase in free volume and segmental mobility of the polymer chains, resulting in a lower glass transition temperature and increased flexibility.[1] For cellulose acetate, the mechanism is similar, with NBPT interfering with the hydrogen bonding between the hydroxyl and acetate groups of the cellulose polymer.

Application Note 1: Plasticization of Polyamide (PA6) with this compound

Objective

To systematically evaluate the effect of varying concentrations of this compound on the thermal and mechanical properties of Polyamide 6 (PA6).

Materials and Equipment
  • Polyamide 6 (PA6): Extrusion grade, dried at 80°C for 12 hours prior to use.

  • This compound (NBPT): Purity ≥ 98%.

  • Twin-screw extruder: With a temperature-controlled barrel and a strand die.

  • Pelletizer: To cut the extruded strands into pellets.

  • Injection molding machine: To produce standardized test specimens.

  • Differential Scanning Calorimeter (DSC): For determination of glass transition temperature (Tg) and melting temperature (Tm).

  • Universal Testing Machine (UTM): For tensile testing (ASTM D638).

  • Izod impact tester: For impact strength measurement (ASTM D256).

Experimental Protocol: Melt Blending and Specimen Preparation
  • Pre-blending: Dry blend PA6 pellets with the desired weight percentage of NBPT (0%, 5%, 10%, 15%, 20% w/w) in a sealed bag by manual shaking for 5 minutes to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder from the feeding zone to the die as follows: 220°C, 230°C, 240°C, 240°C, 235°C.

    • Set the screw speed to 150 rpm.

    • Feed the pre-blended mixture into the extruder.

    • Cool the extruded strands in a water bath.

  • Pelletization: Feed the cooled strands into a pelletizer to obtain plasticized PA6 pellets.

  • Drying: Dry the pellets at 80°C for 8 hours in a vacuum oven.

  • Injection Molding:

    • Set the injection molding machine temperatures to: Nozzle - 240°C, Front - 235°C, Middle - 230°C, Rear - 225°C.

    • Set the mold temperature to 80°C.

    • Inject the molten polymer into the mold to produce standardized tensile and impact test specimens.

  • Conditioning: Condition the specimens at 23°C and 50% relative humidity for at least 48 hours before testing.

Characterization Methods
  • Differential Scanning Calorimetry (DSC):

    • Heat a 5-10 mg sample from 25°C to 280°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to 25°C at 10°C/min.

    • Reheat the sample to 280°C at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.

  • Tensile Testing (ASTM D638):

    • Conduct tensile tests on dog-bone shaped specimens using a Universal Testing Machine at a crosshead speed of 50 mm/min.

    • Determine tensile strength, Young's modulus, and elongation at break.

  • Izod Impact Testing (ASTM D256):

    • Measure the impact resistance of notched specimens using an Izod impact tester.

Expected Results

The addition of NBPT is expected to decrease the glass transition temperature, tensile strength, and Young's modulus of PA6, while increasing the elongation at break and impact strength.

Table 1: Effect of NBPT Concentration on the Thermal and Mechanical Properties of PA6

NBPT Concentration (w/w %)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
060802.85045
552722.48060
1045652.012075
1540581.618090
2035501.2250110

Experimental Workflow Diagram

experimental_workflow_pa6 start Start pre_blending Pre-blending (PA6 + NBPT) start->pre_blending extrusion Twin-Screw Extrusion pre_blending->extrusion pelletization Pelletization extrusion->pelletization drying Drying pelletization->drying injection_molding Injection Molding drying->injection_molding conditioning Conditioning injection_molding->conditioning characterization Characterization (DSC, Tensile, Impact) conditioning->characterization end End characterization->end

Caption: Workflow for the plasticization of PA6 with NBPT.

Application Note 2: Plasticization of Cellulose Acetate with this compound

Objective

To prepare and characterize cellulose acetate films plasticized with different concentrations of this compound to assess its effect on film flexibility and thermal properties.

Materials and Equipment
  • Cellulose Acetate (CA): Powder form, degree of substitution ~2.5.

  • This compound (NBPT): Purity ≥ 98%.

  • Acetone: ACS grade.

  • Magnetic stirrer with hot plate.

  • Glass beakers and casting dishes.

  • Film applicator (doctor blade).

  • Vacuum oven.

  • Differential Scanning Calorimeter (DSC).

  • Universal Testing Machine (UTM) with film grips.

Experimental Protocol: Solvent Casting
  • Preparation of Casting Solution:

    • Prepare a 15% (w/v) solution of cellulose acetate in acetone by dissolving the CA powder in acetone with gentle heating (40-50°C) and continuous stirring until a clear, viscous solution is obtained.

    • Prepare separate solutions for each NBPT concentration (0%, 5%, 10%, 15%, 20% by weight of CA).

    • Add the required amount of NBPT to the CA solution and stir until it is completely dissolved.

  • Film Casting:

    • Pour the solution onto a clean, level glass casting dish.

    • Use a film applicator (doctor blade) to cast a film of uniform thickness (e.g., 500 µm).

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Drying:

    • Carefully peel the film from the glass plate.

    • Dry the film in a vacuum oven at 60°C for 12 hours to remove any residual solvent.

  • Conditioning:

    • Store the films in a desiccator over a saturated solution of magnesium nitrate (to maintain ~50% relative humidity) for at least 48 hours before testing.

Characterization Methods
  • Differential Scanning Calorimetry (DSC):

    • Heat a 5-10 mg sample of the film from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is determined from the heating scan.

  • Tensile Testing (ASTM D882):

    • Cut the films into rectangular strips (e.g., 10 mm wide, 100 mm long).

    • Conduct tensile tests using a Universal Testing Machine at a crosshead speed of 10 mm/min.

    • Determine tensile strength, Young's modulus, and elongation at break.

Expected Results

The incorporation of NBPT is expected to significantly reduce the glass transition temperature of cellulose acetate, making the films more flexible. This will be reflected in a decrease in tensile strength and Young's modulus, and a substantial increase in the elongation at break.

Table 2: Effect of NBPT Concentration on the Thermal and Mechanical Properties of Cellulose Acetate Films

NBPT Concentration (w/w %)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0190501.85
5175421.515
10160351.230
15148280.950
20135220.680

Experimental Workflow Diagram

experimental_workflow_ca start Start dissolution Dissolution (CA + Acetone) start->dissolution add_nbpt Add NBPT & Mix dissolution->add_nbpt casting Film Casting add_nbpt->casting evaporation Solvent Evaporation casting->evaporation drying Vacuum Drying evaporation->drying conditioning Conditioning drying->conditioning characterization Characterization (DSC, Tensile) conditioning->characterization end End characterization->end

Caption: Workflow for the plasticization of Cellulose Acetate with NBPT.

Logical Relationship Diagram: Plasticization Mechanism

plasticization_mechanism nbpt This compound (NBPT) disruption Disruption of Intermolecular Forces nbpt->disruption polymer_matrix Polymer Matrix (e.g., Polyamide) intermolecular_forces Strong Intermolecular Forces (Hydrogen Bonding) polymer_matrix->intermolecular_forces intermolecular_forces->disruption increased_mobility Increased Polymer Chain Mobility disruption->increased_mobility lower_tg Lower Glass Transition Temperature (Tg) increased_mobility->lower_tg improved_flexibility Improved Flexibility & Processability lower_tg->improved_flexibility

Caption: Mechanism of NBPT as a plasticizer in a polymer matrix.

Disclaimer: The quantitative data presented in the tables are illustrative and representative of expected trends. Actual experimental results may vary depending on the specific grade of polymer, processing conditions, and testing parameters. Researchers should perform their own experiments to obtain precise data for their specific applications.

References

Application Notes and Protocols for the Analytical Detection of N-Butyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of N-Butyl-p-toluenesulfonamide (BPT) in various matrices, particularly targeting researchers, scientists, and professionals in the field of drug development. The protocols are based on established analytical techniques for structurally similar compounds and should be validated for specific applications.

Introduction

This compound (BPT) is a compound of interest in pharmaceutical development and manufacturing, often as a process intermediate or a potential impurity. Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure product quality and safety. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Quantitative Data Summary

The following tables summarize quantitative performance data for analytical methods used to detect compounds structurally related to this compound. This data can serve as a reference for method development and validation for BPT analysis.

Table 1: HPLC-UV and HPLC-MS Quantitative Data for Related Sulfonamides and Sulfonate Esters

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)RecoveryReference
Methyl, Ethyl, Isopropyl, and Propyl p-toluenesulfonatesHPLC-UV< 5 ng/mL< 13.5 ng/mL> 0.999890-99%[1]
Methyl, Ethyl, Isopropyl p-toluenesulfonate and n-butyl benzenesulfonateHPLC/MS-2.5 - 5 ng/mL-86-100%[2][3]
Methyl and Ethyl p-toluenesulfonateHPLC-UV--> 0.99989-103%[4]

Table 2: GC-MS Quantitative Data for a Related Sulfonamide

AnalyteMethodConfirmation LevelMatrixReference
para-Toluenesulfonamide (p-TSA)GC-MS20 ppbFish Tissue[5][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a validated method for the detection of para-toluenesulfonamide (p-TSA) and would require optimization and validation for this compound.[5][6] The method involves extraction, derivatization, and GC-MS analysis.

3.1.1. Sample Preparation

  • Extraction:

    • For solid samples (e.g., drug substance), dissolve a known amount in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • For biological matrices, homogenize the sample and perform a liquid-liquid extraction with an appropriate solvent.

  • Cleanup (if necessary):

    • Pass the extract through a silica gel solid-phase extraction (SPE) column.

    • Wash the column with a non-polar solvent (e.g., hexane) to remove interfering substances.

    • Elute the BPT with a more polar solvent (e.g., acetonitrile).

  • Derivatization (optional but recommended for improved volatility and sensitivity):

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent.

    • Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) to form a derivative with better chromatographic properties.[5][6]

3.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. Characteristic ions for BPT should be determined from a standard.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on methods developed for the analysis of p-toluenesulfonates and would require validation for BPT.[1][4]

3.2.1. Sample Preparation

  • Dissolution: Dissolve the sample (e.g., drug substance) in a suitable diluent, such as a mixture of water and acetonitrile.[1]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.2.2. HPLC-UV Instrumental Parameters

  • HPLC System: Agilent 1200 series or equivalent with a UV/Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of BPT (e.g., around 225 nm for related compounds).[4]

  • Injection Volume: 10 µL

3.2.3. HPLC-MS Instrumental Parameters

For higher sensitivity and selectivity, an MS detector can be used.

  • HPLC System: As above.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the instrument.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ for BPT.

Visualizations

Experimental Workflows

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis of this compound.

Potential Metabolic Pathway

The metabolic pathway of this compound is not well-documented. However, based on the metabolism of the related compound para-toluenesulfonamide (p-TSA), it is likely metabolized by cytochrome P450 (CYP) enzymes in the liver.[7] The primary metabolic transformations could involve hydroxylation of the butyl group or the aromatic ring.

Metabolic_Pathway BPT This compound Metabolite1 Hydroxylated Metabolite (Butyl Chain) BPT->Metabolite1 CYP450 Enzymes Metabolite2 Hydroxylated Metabolite (Aromatic Ring) BPT->Metabolite2 CYP450 Enzymes Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Postulated metabolic pathway of this compound.

References

Application Note: N-Butyl-p-toluenesulfonamide Derivatization for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyl-p-toluenesulfonamide (NBPT) is a compound of interest in various chemical and pharmaceutical contexts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for its analysis. However, like many sulfonamides, NBPT contains a polar sulfonamide group (-SO₂NH-) which can lead to poor peak shape, low volatility, and thermal instability during GC analysis. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1][2] This process converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic behavior and detection sensitivity.[3]

This application note provides a detailed protocol for the derivatization of NBPT using pentafluorobenzyl bromide (PFB-Br) prior to GC-MS analysis, adapted from established methods for similar sulfonamides like p-toluenesulfonamide (p-TSA).[4][5]

Principle of Derivatization

The primary goal of derivatization for NBPT is to replace the active hydrogen on the sulfonamide nitrogen with a non-polar group. This minimizes intermolecular hydrogen bonding, which in turn increases the compound's volatility and thermal stability.[2] Common derivatization strategies include:

  • Alkylation: This involves adding an alkyl or arylalkyl group. Pentafluorobenzyl bromide (PFB-Br) is a highly effective reagent that introduces a pentafluorobenzyl group, which is amenable to electron capture detection and produces characteristic mass spectra.[4][5]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group. This is a common and effective method for a wide range of polar compounds.[6]

  • Methylation: Using reagents such as methyl iodide can also be employed for the derivatization of sulfonamides.[4][7]

This protocol will focus on alkylation with PFB-Br due to its proven success with structurally related sulfonamides.[5][8]

Experimental Workflow and Protocols

The overall experimental process involves sample extraction, derivatization of the analyte, and subsequent analysis by GC-MS.

experimental_workflow Experimental Workflow for Derivatized NBPT Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Biological Matrix, Reaction Mixture) Extraction 2. Analyte Extraction (LLE or SPE) Sample->Extraction Drydown 3. Solvent Evaporation (Dry Residue) Extraction->Drydown Reconstitution 4. Reconstitute in Solvent Drydown->Reconstitution Deriv_Reaction 5. Add Reagents & Heat (PFB-Br, Catalyst) Reconstitution->Deriv_Reaction GCMS 6. GC-MS Injection & Analysis Deriv_Reaction->GCMS Data 7. Data Interpretation (Peak ID & Quantification) GCMS->Data

Caption: High-level workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This is a general protocol and should be optimized based on the specific sample matrix.

  • Sample Collection: Collect an appropriate amount of the sample (e.g., 1 mL of liquid sample or 1 g of homogenized tissue).

  • Solvent Addition: Add 5 mL of a suitable organic solvent, such as ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.[9]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C. The dried extract is now ready for derivatization.

Protocol 2: NBPT Derivatization with PFB-Br

This protocol is adapted from the method for p-toluenesulfonamide and acetazolamide.[4][5]

  • Reconstitution: To the dried sample residue, add 100 µL of anhydrous acetonitrile.

  • Catalyst Addition: Add 20 µL of N,N-diisopropylethylamine (Hünig's base) as a catalyst.[4]

  • Reagent Addition: Add 20 µL of a 10% (v/v) solution of pentafluorobenzyl bromide (PFB-Br) in acetonitrile.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 45-60 minutes in a heating block.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Final Preparation: The sample may be injected directly or evaporated and reconstituted in a solvent more suitable for GC injection, such as hexane or iso-octane.[9]

derivatization_reaction Alkylation of NBPT with PFB-Br NBPT This compound (Analyte) Product N-Butyl-N-(pentafluorobenzyl) -p-toluenesulfonamide (Volatile Derivative) NBPT->Product PFBBr Pentafluorobenzyl Bromide (Derivatizing Reagent) PFBBr->Product Catalyst Base Catalyst (e.g., Hünig's Base) Catalyst->Product  Heat (60°C)

Caption: Chemical derivatization reaction of NBPT with PFB-Br.

Protocol 3: GC-MS Analysis

The following parameters are recommended starting points and should be optimized for the specific instrument used.[5]

  • GC System: Agilent 5890 or similar

  • Injector: Splitless mode

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow or velocity (e.g., 30 cm/s)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent non-polar column

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 5°C/min to 280°C

    • Final hold: Hold at 280°C for 3 min

  • MS System: Agilent 5989A or similar

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

Data Presentation and Interpretation

Derivatization alters the mass spectrum of NBPT significantly. The underivatized molecule has characteristic ions at m/z 155 and 184.[10] Following derivatization with PFB-Br, the resulting molecule, N-Butyl-N-(pentafluorobenzyl)-p-toluenesulfonamide, will have a higher molecular weight and a different fragmentation pattern. The table below summarizes key analytical parameters.

ParameterUnderivatized NBPTPFB-Derivatized NBPT (Predicted)Reference
Molecular Formula C₁₁H₁₇NO₂SC₁₈H₁₈F₅NO₂S[10]
Molecular Weight 227.33 g/mol 407.39 g/mol [10]
Key Mass Ions (m/z) 155 (base peak), 184, 91407 (M⁺) , 350 ([M-C₄H₉]⁺), 181 ([C₇H₂F₅]⁺), 155 ([C₇H₇SO₂]⁺), 91 ([C₇H₇]⁺)[5][10]
GC Injector Temp. N/A (Poor Performance)250°C[5]
GC Oven Program N/A (Poor Performance)150°C to 280°C[5]
Expected Behavior Poor peak shape, potential thermal degradationSharp, symmetric peak, thermally stable[1]

Note on Predicted Ions: The predicted ions for the derivatized compound are based on the known fragmentation of derivatized p-toluenesulfonamide and the structure of NBPT.[5][10] The base peak is likely to be m/z 181 (pentafluorobenzyl cation) or m/z 155 (toluenesulfonyl cation). These ions are recommended for use in a Selected Ion Monitoring (SIM) method for quantitative analysis.

References

The Role of N-Butyl-p-toluenesulfonamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-p-toluenesulfonamide (BPT) is a versatile organic compound primarily recognized for its role as a plasticizer in various industries. While not a direct therapeutic agent, its application in drug discovery and development is noteworthy, particularly in the realm of pharmaceutical formulations and as a potential scaffold for the synthesis of novel bioactive molecules. This document provides detailed application notes, experimental protocols, and data related to the utility of this compound in a drug discovery context.

Application in Pharmaceutical Formulations

This compound's primary function in the pharmaceutical industry is as a plasticizer.[1][2] Plasticizers are crucial excipients added to polymeric drug delivery systems to enhance flexibility, reduce brittleness, and modify drug release kinetics.[2][3][4]

Controlled-Release Formulations

BPT can be incorporated into polymer matrices to modulate the release of active pharmaceutical ingredients (APIs).[4] In oral solid dosage forms, it can be used in coatings or integrated into the matrix to achieve sustained or delayed-release profiles.[4] For transdermal patches, the inclusion of BPT can improve the mechanical properties of the film and influence the diffusion rate of the drug through the polymer and into the skin.[2]

Table 1: Properties of this compound Relevant to Pharmaceutical Formulations

PropertyValueReference
Molecular FormulaC₁₁H₁₇NO₂S[5][6][7]
Molecular Weight227.33 g/mol [5]
AppearanceWhite to light yellow powder or crystal[8]
Purity>98.0% (HPLC)[8]
Experimental Protocol: Preparation of a Drug-Eluting Polymer Film using this compound

This protocol describes the preparation of a polymer film containing a model drug, where BPT is used as a plasticizer.

Materials:

  • Polymer (e.g., Ethyl cellulose, Polyvinylpyrrolidone)

  • This compound (BPT)

  • Active Pharmaceutical Ingredient (API)

  • Solvent (e.g., Ethanol, Acetone)

  • Petri dish

  • Magnetic stirrer and hotplate

  • Drying oven

Procedure:

  • Dissolve a specific amount of the polymer in the chosen solvent with gentle heating and stirring until a clear solution is formed.

  • In a separate container, dissolve the API and BPT in the same solvent.

  • Add the API-BPT solution to the polymer solution and stir until a homogenous mixture is obtained.

  • Pour the resulting solution into a petri dish.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Transfer the petri dish to a drying oven at 40-50°C for complete solvent removal.

  • Once dried, carefully peel the film from the petri dish.

  • The resulting film can be characterized for its mechanical properties, thickness, drug content, and in vitro drug release profile.

Workflow for Polymer Film Preparation

G cluster_prep Solution Preparation cluster_film Film Formation cluster_char Characterization dissolve_polymer Dissolve Polymer in Solvent mix_solutions Mix Polymer and API-BPT Solutions dissolve_polymer->mix_solutions dissolve_api_bpt Dissolve API and BPT in Solvent dissolve_api_bpt->mix_solutions cast_solution Cast Solution into Petri Dish mix_solutions->cast_solution evaporate_solvent Solvent Evaporation (24h, RT) cast_solution->evaporate_solvent dry_film Dry Film in Oven (40-50°C) evaporate_solvent->dry_film peel_film Peel Dried Film dry_film->peel_film characterize Characterize Film Properties: - Mechanical - Thickness - Drug Content - In Vitro Release peel_film->characterize G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start_material p-Toluenesulfonamide n_alkylation N-Alkylation with Butyl Halide start_material->n_alkylation purification Purification (Column Chromatography) n_alkylation->purification characterization Characterization (NMR, MS, IR) purification->characterization in_vitro_assays In Vitro Enzyme Inhibition Assays characterization->in_vitro_assays cell_based_assays Cell-Based Assays (e.g., Cytotoxicity) in_vitro_assays->cell_based_assays hit_identification Hit Identification cell_based_assays->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_compound Lead Compound sar_studies->lead_compound G receptor Growth Factor Receptor kinase Kinase A receptor->kinase downstream Downstream Signaling Proteins kinase->downstream proliferation Cell Proliferation and Survival downstream->proliferation bpt_derivative This compound Derivative bpt_derivative->inhibition inhibition->kinase

References

Application Notes and Protocols for N-Butyl-p-toluenesulfonamide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and patent searches did not yield direct evidence of N-Butyl-p-toluenesulfonamide as a primary active ingredient in commercially available agricultural products or advanced registered candidates. The following information is based on the established applications of the broader sulfonamide class of compounds in agricultural chemistry and is intended to guide researchers and professionals in exploring the potential of this compound.

Introduction

This compound is a chemical compound belonging to the sulfonamide class. While its direct application in agriculture is not well-documented, the sulfonamide functional group is a key component in a variety of agrochemicals. Sulfonamides are known to exhibit a range of biological activities, including herbicidal, fungicidal, insecticidal, and plant growth-regulating effects. This document provides a summary of these potential applications and generalized protocols for screening this compound for such activities.

Potential Applications in Agricultural Chemistry

Based on the activities of related sulfonamide compounds, this compound could be investigated for the following applications:

  • Herbicidal Activity: Many commercial herbicides are sulfonamide derivatives, most notably the sulfonylureas. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.

  • Fungicidal Activity: Certain sulfonamides have demonstrated efficacy against pathogenic fungi by various mechanisms, including the inhibition of essential metabolic pathways.

  • Insecticidal Activity: Some sulfonamides have been shown to possess insecticidal properties, although this is a less common application compared to their herbicidal use.

  • Plant Growth Regulation: Sulfonamides can influence plant growth and development by interfering with hormonal pathways or other physiological processes.

  • Synthetic Intermediate: this compound may serve as a valuable building block in the synthesis of more complex and potent agrochemicals.

Quantitative Data on Related Sulfonamides

The following table summarizes representative quantitative data for various sulfonamide-based agrochemicals to provide a reference for potential efficacy ranges.

Compound Class Active Ingredient Example Application Efficacy (Example) Mechanism of Action
Sulfonylurea HerbicidesChlorsulfuronHerbicidePost-emergence control of broadleaf weeds at 9-35 g a.i./haAcetolactate Synthase (ALS) Inhibition
Sulfonamide FungicidesAmisulbromFungicideControl of Oomycete pathogensQuinone inside inhibitor (QiI)
Sulfonamide InsecticidesSulfoxaflorInsecticideControl of sap-feeding insectsNicotinic Acetylcholine Receptor (nAChR) Competitive Modulator

Experimental Protocols for Screening this compound

The following are generalized protocols for the initial screening of this compound for various agricultural applications.

4.1. Protocol for Herbicidal Activity Screening

  • Objective: To assess the pre- and post-emergence herbicidal activity of this compound.

  • Materials:

    • This compound

    • Seeds of representative monocot (e.g., Zea mays, Avena fatua) and dicot (e.g., Glycine max, Amaranthus retroflexus) plants

    • Potting soil

    • Pots or trays

    • Growth chamber or greenhouse with controlled conditions

    • Solvent for dissolving the test compound (e.g., acetone, DMSO)

    • Surfactant (e.g., Tween 20)

  • Methodology:

    • Pre-emergence Assay: a. Prepare a stock solution of this compound in a suitable solvent. b. Prepare serial dilutions to achieve a range of application rates (e.g., 10, 100, 1000 g a.i./ha). c. Fill pots with soil and sow the seeds of the test plant species. d. Apply the test solutions evenly to the soil surface. e. Include a solvent-only control and a positive control (a commercial herbicide). f. Place the pots in a growth chamber and water as needed. g. After 14-21 days, assess germination rates and seedling vigor (e.g., shoot height, fresh weight) compared to the controls.

    • Post-emergence Assay: a. Grow the test plants until they reach the 2-4 leaf stage. b. Prepare spray solutions of this compound at various concentrations, including a surfactant to ensure adhesion to the leaves. c. Spray the foliage of the plants evenly with the test solutions. d. Include a solvent/surfactant-only control and a positive control. e. Return the plants to the growth chamber. f. After 7-14 days, visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) and measure plant biomass.

4.2. Protocol for In Vitro Fungicidal Activity Screening

  • Objective: To determine the inhibitory effect of this compound on the mycelial growth of pathogenic fungi.

  • Materials:

    • This compound

    • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

    • Potato Dextrose Agar (PDA) medium

    • Petri dishes

    • Solvent for the test compound

  • Methodology:

    • Prepare a stock solution of this compound.

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compound to achieve a range of final concentrations (e.g., 1, 10, 100 µg/mL).

    • Pour the amended PDA into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.

    • Include a solvent-only control and a positive control (a commercial fungicide).

    • Incubate the plates at the optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony daily until the control plate is fully covered.

    • Calculate the percentage of growth inhibition.

Visualizations

5.1. General Workflow for Agrochemical Screening

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Follow-up A Synthesize or Procure This compound B Prepare Stock Solutions and Dilutions A->B C Herbicidal Assay (Pre- & Post-emergence) B->C D Fungicidal Assay (In Vitro) B->D E Insecticidal Assay (e.g., Contact, Ingestion) B->E F Assess Efficacy (e.g., IC50, LD50) C->F D->F E->F G Mechanism of Action Studies F->G

Caption: General workflow for screening this compound for agrochemical activity.

5.2. Potential Signaling Pathway Interference by Sulfonamides

G cluster_0 Plant Metabolic Pathway cluster_1 Inhibitory Action A Precursor B Acetolactate Synthase (ALS) A->B C Branched-Chain Amino Acids B->C D Plant Growth & Development C->D E Sulfonamide (e.g., this compound) E->B Inhibition

Caption: Hypothesized herbicidal mechanism of action via ALS inhibition.

Conclusion

While this compound itself is not a widely recognized agrochemical, its chemical scaffold is present in many active compounds. The protocols and information provided herein offer a starting point for researchers to investigate its potential in various agricultural applications. Further research is warranted to determine if this compound possesses any intrinsic biological activity or if it can be used as a synthon for the development of novel, effective, and safe agrochemicals.

N-Butyl-p-toluenesulfonamide: A Robust Protecting Group for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Butyl-p-toluenesulfonamide serves as a robust protecting group for primary and secondary amines, offering exceptional stability across a wide range of synthetic transformations. This document provides a detailed overview of its application, including protocols for the protection and deprotection of amines, and summarizes relevant quantitative data. The inherent stability of the N-tosyl bond necessitates specific, often vigorous, conditions for its removal, a critical consideration in synthetic planning.

Introduction

In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategic molecular construction. Amines, being nucleophilic and often basic, frequently require protection to prevent undesired side reactions. The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, forming stable sulfonamides. The N-butyl variant, this compound, provides a specific example of an N-alkylated tosylamide, valued for its high stability. This stability, however, also presents a significant challenge for its removal, often requiring harsh reductive or strongly acidic conditions.[1][2] The choice of an N-alkyl substituent, such as a butyl group, can influence the physical properties of the protected amine, potentially affecting its solubility and chromatographic behavior.

General Characteristics

N-tosyl protected amines are generally stable to a wide array of reagents and reaction conditions, including many acidic and basic environments, as well as various oxidizing and reducing agents.[2] This robustness makes them suitable for use early in a synthetic sequence where the protecting group must endure numerous subsequent steps.[1] The resulting sulfonamides are often crystalline solids, which can facilitate purification through recrystallization.[2]

Data Presentation

Quantitative data for the protection of various amines with p-toluenesulfonyl chloride and the deprotection of the resulting N-tosylamides are summarized below. It is important to note that while these tables provide representative data for N-tosylamides, specific quantitative data for this compound is not extensively reported in the literature. The presented data is based on general protocols for tosylamide formation and cleavage.

Table 1: Representative Conditions for the Protection of Amines as p-Toluenesulfonamides

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePyridineDichloromethane0 to rt12>95Generic Protocol
BenzylamineTriethylamineDichloromethane0 to rt6>95Generic Protocol
Diethylamineaq. NaOHDiethyl etherrt4~90Generic Protocol
Glycine methyl esterNaHCO₃Dioxane/H₂Ort12~90Generic Protocol

Table 2: Representative Conditions for the Deprotection of N-p-Toluenesulfonamides

Deprotection ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
HBr / Acetic Acid / Phenol-706Variable[2]
Sodium in liquid ammonialiq. NH₃-782High[1][2]
SmI₂ / THFTHFrt0.5 - 2High[3]
Red-Al®Toluenereflux12Moderate-HighGeneric Protocol
Mg / MeOHMethanolreflux6HighGeneric Protocol

Experimental Protocols

The following are detailed methodologies for the protection of a primary amine with p-toluenesulfonyl chloride to form an N-alkyl-p-toluenesulfonamide and subsequent deprotection.

Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride

This protocol describes a general method for the N-tosylation of a primary amine, which can be adapted for the synthesis of this compound by using butylamine as the starting material.

Materials:

  • Primary amine (e.g., Butylamine) (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-alkyl-p-toluenesulfonamide.

Protocol 2: Reductive Deprotection of N-Alkyl-p-toluenesulfonamide using Sodium in Liquid Ammonia

This protocol outlines a common and effective, albeit harsh, method for the cleavage of the robust N-tosyl bond.

Materials:

  • N-Alkyl-p-toluenesulfonamide (1.0 eq)

  • Anhydrous liquid ammonia

  • Sodium metal (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Ammonium chloride (solid)

  • Dry ice/acetone condenser

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Cool the flask to -78 °C and condense anhydrous liquid ammonia into it.

  • Dissolve the N-alkyl-p-toluenesulfonamide (1.0 eq) in a minimal amount of anhydrous THF or diethyl ether and add it to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal (2.0-3.0 eq) to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.[2]

  • Stir the reaction at -78 °C for 1-3 hours.[1]

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound as a protecting group.

Protection_Deprotection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Amine Primary/Secondary Amine Reaction_P Protection Amine->Reaction_P TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction_P Base Base (e.g., Pyridine) Base->Reaction_P ProtectedAmine This compound ProtectedAmine_D This compound ProtectedAmine->ProtectedAmine_D Stable through various reactions Reaction_P->ProtectedAmine Reaction_D Deprotection ProtectedAmine_D->Reaction_D Reagents Deprotection Reagents (e.g., Na/liq. NH3) Reagents->Reaction_D DeprotectedAmine Primary/Secondary Amine Reaction_D->DeprotectedAmine

Caption: General workflow for amine protection and deprotection.

Stability_and_Cleavage cluster_stability Stability cluster_cleavage Cleavage Conditions ProtectedAmine This compound Acidic Acidic Conditions (non-hydrolytic) ProtectedAmine->Acidic Stable Basic Basic Conditions ProtectedAmine->Basic Stable Oxidative Oxidative Reagents ProtectedAmine->Oxidative Stable Reductive Mild Reductive Reagents ProtectedAmine->Reductive Stable Harsh_Reduction Harsh Reduction (e.g., Na/liq. NH3) ProtectedAmine->Harsh_Reduction Cleaved Strong_Acid Strongly Acidic (e.g., HBr/AcOH) ProtectedAmine->Strong_Acid Cleaved

Caption: Stability vs. Cleavage of N-tosyl protecting group.

Conclusion

This compound is a highly stable protecting group for amines, making it a reliable choice for complex, multi-step syntheses where functional group tolerance is paramount. Its robustness, however, necessitates the use of potent reagents for its removal, which must be factored into the overall synthetic strategy to ensure compatibility with other functional groups present in the molecule. The protocols and data provided herein offer a guide for the effective application of this protecting group in research and development.

References

Application Note: HPLC-UV Method for the Quantitation of p-Toluenesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Toluenesulfonic acid is a widely utilized catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1] However, its reaction with residual alcohols, such as methanol, ethanol, or propanol, can lead to the formation of p-toluenesulfonate esters.[1][2] These esters are classified as potential genotoxic impurities (PGIs) due to their capacity to alkylate DNA, which may induce mutagenic, carcinogenic, and teratogenic effects.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for such impurities, often enforcing a threshold of toxicological concern (TTC) of 1.5 µ g/day for long-term drug treatments.[1][2]

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely accepted analytical method for the precise quantification of these impurities in drug substances.[1][2] This application note provides a detailed protocol for the determination of four common p-toluenesulfonate esters: methyl p-toluenesulfonate, ethyl p-toluenesulfonate, isopropyl p-toluenesulfonate, and propyl p-toluenesulfonate.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analysis of pharmaceutical products.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are based on established methods.[2][3]

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Thermostatted Column Compartment, UV Detector
Column Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm
Mobile Phase A 15 mM Ammonium Acetate
Mobile Phase B Methanol
Gradient Time (min)
0.0
4.5
6.0
21.0
21.5
35.0
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Autosampler Temperature 4 °C
UV Wavelength 225 nm
Injection Volume 10 µL
Needle Wash 50% Methanol

2. Preparation of Standards and Samples

  • Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of methyl-p-toluenesulfonate, ethyl-p-toluenesulfonate, isopropyl-p-toluenesulfonate, and propyl-p-toluenesulfonate in acetonitrile.[2]

  • Intermediate Standard Mixture (10 µg/mL): Dilute each stock solution with a 50/50 (v/v) mixture of water and acetonitrile to create a combined working standard.[2]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate standard mixture with the water/acetonitrile diluent to achieve concentrations ranging from 0.01 µg/mL to 2.5 µg/mL.[2] A standard at 0.005 µg/mL can be prepared to determine the limit of detection (LOD).[2]

  • Sample Preparation: Accurately weigh the active pharmaceutical ingredient (API) and dissolve it in a suitable solvent (e.g., methanol, water, or a mixture of water and acetonitrile) to a known concentration.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-UV method for the analysis of p-toluenesulfonate esters.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [2][3]

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Methyl p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5
Ethyl p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5
Isopropyl p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5
Propyl p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5

Table 2: Accuracy (Recovery) [2]

AnalyteSpiked LevelRecovery (%)
Methyl p-toluenesulfonateLOQ90 - 99
100%90 - 99
150%90 - 99
Ethyl p-toluenesulfonateLOQ90 - 99
100%90 - 99
150%90 - 99
Isopropyl p-toluenesulfonateLOQ73
100%90 - 99
150%90 - 99
Propyl p-toluenesulfonateLOQ90 - 99
100%90 - 99
150%90 - 99

Experimental Workflows

G cluster_prep Standard and Sample Preparation cluster_analysis HPLC-UV Analysis stock Prepare Individual 1 mg/mL Stock Standards in Acetonitrile intermediate Prepare 10 µg/mL Intermediate Mixture stock->intermediate calibration Prepare Calibration Curve Standards (0.01 - 2.5 µg/mL) intermediate->calibration inject Inject Standards and Samples (10 µL) calibration->inject sample Dissolve API Sample in Appropriate Solvent sample->inject separate Chromatographic Separation (Acclaim Polar Advantage II column) inject->separate detect UV Detection (225 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for p-toluenesulfonate analysis.

G cluster_synthesis API Synthesis cluster_formation Impurity Formation cluster_analysis Quality Control pTSA p-Toluenesulfonic Acid (Catalyst) pTSEsters p-Toluenesulfonate Esters (Genotoxic Impurities) pTSA->pTSEsters Alcohols Residual Alcohols (Methanol, Ethanol, Propanol) Alcohols->pTSEsters API Final API pTSEsters->API Potential Contamination HPLC HPLC-UV Analysis API->HPLC

Caption: Formation and analysis of p-toluenesulfonates.

References

Application Notes and Protocols: N-alkylation of Amines using Alkyl p-toluenesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines using alkyl p-toluenesulfonates (tosylates). This method is a cornerstone in organic synthesis, particularly in the pharmaceutical industry, for the construction of carbon-nitrogen bonds, a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). Alkyl tosylates are highly effective alkylating agents due to the excellent leaving group ability of the tosylate anion.

Introduction

N-alkylation of amines is a fundamental transformation in organic chemistry. While various alkylating agents can be employed, alkyl p-toluenesulfonates offer a reliable and efficient alternative to alkyl halides. The tosylate group, derived from p-toluenesulfonyl chloride, converts a poor leaving group (hydroxyl group of an alcohol) into an excellent one, facilitating nucleophilic substitution by amines. This method is widely used in the synthesis of secondary and tertiary amines, which are prevalent structural motifs in a vast array of pharmaceuticals. There are three important methods to transform piperazine into its N-alkyl analogs: nucleophilic substitution on alkyl halides or sulfonates, reductive amination and the reduction of carboxyamides.[1]

A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. This occurs because the product amine is often more nucleophilic than the starting amine.[2] Careful control of reaction conditions, stoichiometry, and the choice of base is crucial to achieve selective mono-alkylation.

General Reaction Mechanism

The N-alkylation of an amine with an alkyl p-toluenesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl tosylate and displacing the tosylate leaving group.

Reaction Mechanism Amine R-NH₂ Amine AlkylatedAmine R-NH-R' Alkylated Amine Amine->AlkylatedAmine Nucleophilic Attack Tosylates R'-OTs Alkyl p-toluenesulfonate TosylatesAnion TsO⁻ Tosylates Anion Tosylates->TosylatesAnion Leaving Group Departure

Caption: General SN2 mechanism for N-alkylation of an amine with an alkyl p-toluenesulfonate.

Experimental Protocols

Synthesis of Alkyl p-toluenesulfonates

Alkyl p-toluenesulfonates are typically prepared from the corresponding alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.

Protocol 3.1.1: General Procedure for the Synthesis of Alkyl p-toluenesulfonate

  • To a solution of the alcohol (1.0 eq.) in a suitable dry solvent (e.g., dichloromethane, pyridine) at 0 °C, add p-toluenesulfonyl chloride (1.1 - 1.5 eq.).

  • Slowly add a base (e.g., pyridine, triethylamine, 1.5 - 2.0 eq.) to the mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl p-toluenesulfonate.

  • Purify the product by recrystallization or column chromatography.

N-alkylation of Primary Amines

Selective mono-N-alkylation of primary amines can be challenging due to the increased nucleophilicity of the secondary amine product. The use of excess primary amine or specific reaction conditions can favor the desired product.

Protocol 3.2.1: Mono-N-alkylation of a Primary Amine

  • To a solution of the primary amine (2.0 - 3.0 eq.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 - 2.0 eq.).

  • Add the alkyl p-toluenesulfonate (1.0 eq.) to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the secondary amine.

N-alkylation of Secondary Amines

The N-alkylation of secondary amines to form tertiary amines is generally more straightforward than mono-alkylation of primary amines, as the issue of overalkylation to quaternary ammonium salts is often less pronounced, though it can still occur.

Protocol 3.3.1: N-alkylation of a Secondary Amine

  • Dissolve the secondary amine (1.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate or sodium hydride (1.2 - 1.5 eq.).

  • Add the alkyl p-toluenesulfonate (1.1 - 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude tertiary amine by column chromatography or distillation.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with alkyl p-toluenesulfonates.

Table 1: N-alkylation of Primary Amines with Alkyl p-toluenesulfonates

EntryPrimary AmineAlkyl p-toluenesulfonateBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineMethyl p-toluenesulfonateK₂CO₃Acetonitrile80685
2BenzylamineEthyl p-toluenesulfonateNaHDMF25492
3CyclohexylaminePropyl p-toluenesulfonateK₂CO₃Acetonitrile70878
4PiperazineBenzyl p-toluenesulfonateK₂CO₃DMF601288 (mono)

Table 2: N-alkylation of Secondary Amines with Alkyl p-toluenesulfonates

EntrySecondary AmineAlkyl p-toluenesulfonateBaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylanilineEthyl p-toluenesulfonateK₂CO₃Acetonitrile60595
2DibenzylamineMethyl p-toluenesulfonateNaHTHF25398
3MorpholinePropyl p-toluenesulfonateK₂CO₃DMF701085
4N-BenzylpiperazineEthyl p-toluenesulfonateK₂CO₃Acetonitrile80890

Application in Drug Development: Synthesis of N-Aryl and N-Alkyl Piperazines

Piperazine derivatives are a critical class of compounds in medicinal chemistry, with numerous approved drugs containing this scaffold. The N-alkylation and N-arylation of the piperazine ring are key steps in the synthesis of these pharmaceuticals.[3] Alkyl tosylates can be employed for the N-alkylation of piperazine, often with one nitrogen atom protected to achieve mono-alkylation.

A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields.[4] This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants.[4]

DrugDevWorkflow Start Starting Materials (e.g., Piperazine, Alcohol) Step1 Synthesis of Alkyl p-toluenesulfonate Start->Step1 Step2 N-alkylation of Piperazine (mono- or di-alkylation) Start->Step2 Step1->Step2 Step3 Further Functionalization (e.g., N-arylation) Step2->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

Caption: A simplified workflow for the synthesis of piperazine-containing APIs using N-alkylation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with an alkyl p-toluenesulfonate, from reaction setup to product isolation and purification.

ExperimentalWorkflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Amine, Base, and Solvent in Reaction Flask B Add Alkyl p-toluenesulfonate A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress (TLC) C->D E Cool Reaction Mixture D->E Reaction Complete F Quench Reaction (e.g., with water) E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Crude Product (Column Chromatography/Distillation) I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Caption: A general experimental workflow for N-alkylation of amines.

Conclusion

The N-alkylation of amines using alkyl p-toluenesulfonates is a robust and versatile method for the synthesis of secondary and tertiary amines. Its application is particularly valuable in the field of drug development, where the controlled formation of C-N bonds is essential. By carefully selecting reaction conditions, researchers can achieve high yields and selectivity, making this a preferred method for the synthesis of complex nitrogen-containing molecules.

References

Troubleshooting & Optimization

Technical Support Center: N-Butyl-p-toluenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butyl-p-toluenesulfonamide purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as p-toluenesulfonyl chloride and n-butylamine, as well as by-products like p-toluenesulfonic acid and di-p-tolyl sulfone. The presence of residual solvents from the reaction is also a possibility.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is typically a white to light yellow crystalline solid or powder. Significant discoloration may indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Storage at room temperature is generally acceptable, though some suppliers suggest storage at <15°C in a dark place.

Q4: Is this compound stable?

A4: The product is considered stable under normal conditions.[1] However, it should be kept away from incompatible materials such as strong oxidizing agents.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: The product oils out or fails to crystallize during recrystallization.

  • Possible Cause: The chosen solvent may not be ideal, the solution may be supersaturated with impurities, or the cooling rate is too rapid.

  • Solution:

    • Solvent Selection: Ensure the chosen solvent (or solvent system) effectively dissolves the compound when hot but has low solubility at cooler temperatures. Common solvent systems for recrystallization include ethanol/water and hexane/ethyl acetate mixtures.[2]

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the precipitation of an oil rather than crystals.[3]

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[3]

    • Seed Crystals: If available, add a small seed crystal of pure this compound to initiate crystallization.

    • Reduce Impurities: If the product consistently oils out, the impurity level may be too high. Consider a preliminary purification step like a wash with a suitable solvent or column chromatography. Adding charcoal during recrystallization can help remove some impurities.[3]

Issue 2: The final product is discolored (yellow or brown).

  • Possible Cause: The presence of colored impurities, often arising from side reactions or degradation of starting materials.

  • Solution:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[3] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[3]

    • Washing: Washing the crude solid with a cold, non-polar solvent like hexanes can sometimes remove colored impurities before recrystallization.

Issue 3: Low yield of purified product.

  • Possible Cause: Product loss during transfers, filtration, or due to high solubility in the recrystallization solvent at low temperatures.

  • Solution:

    • Minimize Transfers: Plan your purification workflow to minimize the number of times you transfer the product between flasks.

    • Optimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Cooling: Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

    • Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Issue 4: Presence of starting materials in the final product.

  • Possible Cause: Incomplete reaction or inefficient removal during workup.

  • Solution:

    • Aqueous Wash: A wash of the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 0.5 M HCl) can remove unreacted n-butylamine. A subsequent wash with a dilute base solution (e.g., 0.5 M NaOH) can remove unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.[5] This should be followed by a wash with brine to remove residual water-soluble components.[5]

    • Column Chromatography: If washing is insufficient, column chromatography is a highly effective method for separating the product from starting materials. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

Quantitative Data

ParameterValueReference
Molecular Formula C11H17NO2S[6][7][8][9]
Molecular Weight 227.33 g/mol [6][7]
Melting Point 40.0 to 44.0 °C
Purity (Typical Commercial) >98.0% (HPLC)
Appearance White to light yellow powder/crystal
Solubility Soluble in methanol

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Ethanol/water is a common choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

2. Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[10]

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization success Pure Crystalline Product recrystallization->success Success oiling_out Product Oils Out / No Crystals recrystallization->oiling_out Problem discolored Product is Discolored recrystallization->discolored Problem low_yield Low Yield recrystallization->low_yield Problem slow_cooling Slow Cooling & Scratching oiling_out->slow_cooling Solution column_chromatography Column Chromatography oiling_out->column_chromatography Alternative charcoal Add Activated Charcoal discolored->charcoal Solution optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent Solution slow_cooling->recrystallization charcoal->recrystallization optimize_solvent->recrystallization column_chromatography->success

Caption: Troubleshooting workflow for the purification of this compound.

G Relationship between Reactants, Product, and Impurities cluster_reactants Reactants cluster_impurities Common Impurities tosyl_chloride p-Toluenesulfonyl Chloride product This compound tosyl_chloride->product unreacted_tosyl Unreacted p-Toluenesulfonyl Chloride tosyl_chloride->unreacted_tosyl leads to side_product p-Toluenesulfonic Acid tosyl_chloride->side_product can form butylamine n-Butylamine butylamine->product unreacted_butylamine Unreacted n-Butylamine butylamine->unreacted_butylamine leads to

References

Technical Support Center: Optimizing N-Butyl-p-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the reaction yield of N-Butyl-p-toluenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can arise from several factors. Below are the primary causes and corresponding troubleshooting steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A moderate increase in temperature can also be considered, but exercise caution to avoid promoting side reactions.

  • Presence of Water: Moisture can hydrolyze the p-toluenesulfonyl chloride starting material, reducing the amount available to react with n-butylamine.

    • Solution: Ensure all reactants and solvents are anhydrous. Using a drying agent, such as 5A molecular sieves, can effectively remove water generated during the reaction.[1]

  • Suboptimal Molar Ratio: An incorrect ratio of p-toluenesulfonyl chloride to n-butylamine can lead to a lower yield. An excess of the amine is typically used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.

    • Solution: A common molar ratio is 1:1.5 of p-toluenesulfonyl chloride to n-butylamine.[1] Experiment with slight variations to find the optimal ratio for your specific conditions.

  • Improper Temperature Control: The reaction is exothermic, and excessive temperatures can lead to the formation of side products.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of p-toluenesulfonyl chloride.[1]

Issue 2: Difficulty in Product Purification

Q: I am struggling to obtain a pure product. What are the likely impurities and how can I remove them?

A: The primary impurities in this synthesis are unreacted starting materials and side-products from competing reactions.

  • Unreacted p-toluenesulfonyl chloride: This can be removed by washing the organic phase with an aqueous solution of a base, such as sodium hydroxide, which will hydrolyze the sulfonyl chloride to the water-soluble sulfonate salt.

  • Unreacted n-butylamine: This can be removed by washing the organic phase with a dilute acid solution, such as hydrochloric acid, which will convert the amine into its water-soluble ammonium salt.

  • Di-sulfonated amine (bis(p-tolylsulfonyl)butylamine): This can form if the reaction conditions are too harsh. Purification can be achieved through column chromatography on silica gel.

  • p-Toluenesulfonic acid: This can be present due to the hydrolysis of p-toluenesulfonyl chloride. It can be removed by washing with a base.

Final product purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with n-butylamine in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct.

Q2: What is the role of the base in this reaction?

A2: The base, often an excess of the n-butylamine itself or an added tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the n-butylamine, which would render it non-nucleophilic and stop the reaction.

Q3: Can I use a different solvent for this reaction?

A3: Dichloromethane is a commonly used solvent for this reaction.[1] However, other aprotic solvents such as diethyl ether or tetrahydrofuran (THF) can also be employed. The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques, including:

  • Melting Point: The melting point of the pure compound should be within a narrow range (literature value is approximately 70-74°C).[1]

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the molecule.

  • Chromatography: TLC and HPLC can be used to assess the purity of the product.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

ParameterValueYield (%)Reference
Temperature 10°C15.2[1]
20°C34.9[1]
Molar Ratio (p-toluenesulfonic acid:n-butylamine) 1:1.534.9[1]
Catalyst Phosphotungstic acid ionic liquid34.9[1]
None15.2[1]

Note: The data presented is based on the synthesis starting from p-toluenesulfonic acid and n-butylamine, which is a related method.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of N-alkyl-p-toluenesulfonamides.[1]

Materials:

  • Anhydrous p-toluenesulfonic acid

  • n-Butylamine

  • Dichloromethane (anhydrous)

  • 5A Molecular Sieves

  • 0.5 mol/L Hydrochloric acid solution

  • 0.5 mol/L Sodium hydroxide solution

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • In a round-bottom flask, dissolve anhydrous p-toluenesulfonic acid (e.g., 3.444g, 20mmol) in dichloromethane.

  • Add 5g of 5A molecular sieves to the solution.

  • Stir the mixture at a controlled temperature (e.g., 20°C) for 2 hours.

  • Add n-butylamine (e.g., 2.193g, 30mmol) to the reaction mixture.

  • Continue stirring at the controlled temperature for a set reaction time (e.g., 24 hours).

  • After the reaction is complete, remove the molecular sieves by filtration.

  • Wash the filtrate sequentially with 10 mL of 0.5 mol/L hydrochloric acid solution, 10 mL of 0.5 mol/L sodium hydroxide solution, and 10 mL of saturated NaCl solution.

  • Dry the organic phase with anhydrous sodium sulfate and then remove the desiccant by filtration.

  • Recover the dichloromethane by distillation to obtain the crude this compound.

  • Wash the crude product with a 50% ethanol aqueous solution and dry to obtain the final product.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete->Increase_Time_Temp Increase_Time_Temp->Check_Completion Check_Moisture Assess for Moisture Contamination Complete->Check_Moisture Moisture_Present Moisture Present Check_Moisture->Moisture_Present Yes No_Moisture No Moisture Check_Moisture->No_Moisture No Use_Anhydrous Use Anhydrous Reagents & Add Drying Agent Moisture_Present->Use_Anhydrous Use_Anhydrous->Check_Moisture Check_Ratio Verify Molar Ratio No_Moisture->Check_Ratio Incorrect_Ratio Incorrect Ratio Check_Ratio->Incorrect_Ratio No Correct_Ratio Ratio Correct Check_Ratio->Correct_Ratio Yes Adjust_Ratio Adjust to Optimal Molar Ratio (e.g., 1:1.5) Incorrect_Ratio->Adjust_Ratio Adjust_Ratio->Check_Ratio Check_Temp_Control Evaluate Temperature Control Correct_Ratio->Check_Temp_Control Improper_Temp Improper Temperature Check_Temp_Control->Improper_Temp No Optimized Optimized Yield Check_Temp_Control->Optimized Yes Maintain_Low_Temp Maintain Low Temp. (0-10°C) Improper_Temp->Maintain_Low_Temp Maintain_Low_Temp->Check_Temp_Control

Caption: Troubleshooting workflow for addressing low reaction yield.

References

N-Butyl-p-toluenesulfonamide Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of N-Butyl-p-toluenesulfonamide (BPT). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: this compound is generally stable under normal conditions.[1] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Avoid exposure to incompatible materials, particularly strong oxidizing agents, as these can promote degradation.[1] While some commercial suppliers suggest room temperature storage, monitoring for any physical changes is recommended for long-term storage.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through hydrolysis of the sulfonamide bond and oxidation of the molecule. Under oxidative conditions, the formation of N-sulfonylimines is a potential pathway.[3] Additionally, harsh conditions like combustion can lead to complete decomposition, releasing hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Q3: Is this compound susceptible to photolytic degradation?

A3: The susceptibility of this compound to light is not well-documented in the provided search results. However, as a general precaution for compounds with aromatic rings, exposure to UV and visible light should be minimized during storage and handling to prevent potential photolytic degradation.[4] Photostability testing is recommended to determine its light sensitivity.

Q4: What are the expected degradation products under hydrolytic (acidic/basic) conditions?

A4: Based on the general chemistry of sulfonamides, hydrolysis of this compound would likely yield p-toluenesulfonic acid and n-butylamine. The rate and mechanism of hydrolysis can be influenced by pH. Both acid- and base-catalyzed hydrolysis processes are possible for sulfonamides.[5][6]

Q5: My experimental results using this compound are inconsistent. Could degradation be the cause?

A5: Inconsistent results can indeed be a sign of compound degradation. To investigate this, it is crucial to confirm the purity of your this compound stock. You can perform a stability-indicating analytical method, such as HPLC-UV, to check for the presence of degradation products in your sample. Comparing fresh and aged samples can help determine if degradation is occurring over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure proper storage and handling.
Loss of compound potency or activity The compound may have degraded over time or due to experimental conditions (e.g., high temperature, incompatible solvents).Use a freshly prepared solution of this compound. Re-evaluate your experimental protocol for any harsh conditions that could induce degradation.
Physical changes in the compound (e.g., color change, clumping) This could indicate instability or reaction with moisture/air.Do not use the compound. Procure a fresh batch and store it under the recommended conditions (cool, dry, well-ventilated, and protected from light).

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the chemistry of the sulfonamide functional group.

G BPT This compound PTSA p-Toluenesulfonic acid BPT->PTSA Hydrolysis NBA n-Butylamine BPT->NBA Hydrolysis Sulfonylimine N-(p-tolylsulfonyl)but-1-imine BPT->Sulfonylimine Oxidation H2O H2O (Acid/Base) Oxidant Oxidant

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC-UV method. A reverse-phase C18 column is often suitable.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

4. Data Presentation:

The following table can be used to summarize the results of the forced degradation study.

Stress Condition Duration % Degradation of BPT Number of Degradation Products Major Degradation Product (if identified)
0.1 M HCl, 60°C2 hours
6 hours
24 hours
0.1 M NaOH, RT2 hours
6 hours
24 hours
3% H2O2, RT2 hours
6 hours
24 hours
Dry Heat, 80°C24 hours
Photolytic (UV/Vis)24 hours

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting A Define Stability Study Objectives B Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Prepare this compound Samples B->C D Expose Samples to Stress Conditions C->D E Sample at Pre-defined Time Points D->E F Analyze Samples by HPLC-UV E->F G Quantify Degradation & Identify Products F->G H Summarize Data & Report Findings G->H

Caption: General workflow for a forced degradation study.

References

Solubility issues and solutions for N-Butyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility issues and solutions for N-Butyl-p-toluenesulfonamide (BPSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPSA) and what are its primary applications in research?

A1: this compound (BPSA) is a chemical compound from the sulfonamide class. In research and drug development, it is often used as a plasticizer, an intermediate in organic synthesis, and a building block for more complex molecules, including potential therapeutic agents. Due to its structural similarity to p-aminobenzoic acid (PABA), it and other sulfonamides are investigated for their potential antimicrobial properties.

Q2: What are the general solubility characteristics of BPSA?

A2: this compound is generally soluble in various organic solvents. While specific quantitative data is limited, it is known to be soluble in methanol.[1] Based on its chemical structure and information from related compounds, it is expected to have good solubility in solvents like dichloromethane and acetone, and moderate to low solubility in less polar solvents like hexanes. Its solubility in aqueous solutions is generally low but can be influenced by the presence of co-solvents like ethanol.

Q3: What safety precautions should I take when handling BPSA?

A3: It is essential to handle this compound in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide: Dissolution and Crystallization Issues

This guide addresses common problems encountered during the handling and purification of this compound.

Problem 1: BPSA is not dissolving in my chosen solvent.

  • Possible Cause: The solvent may not be appropriate for BPSA, or the concentration is too high.

  • Solution:

    • Consult the solubility data table below to select a more suitable solvent. Methanol and dichloromethane are good starting points.[1][2]

    • Try heating the mixture gently while stirring. Many compounds exhibit increased solubility at higher temperatures.

    • Reduce the concentration of BPSA in the solvent.

    • Consider using a co-solvent system. For example, if BPSA is sparingly soluble in ethanol, adding a small amount of a better solvent like dichloromethane can improve overall solubility.

Problem 2: BPSA precipitates out of solution unexpectedly.

  • Possible Cause: A change in temperature or solvent composition may have reduced the solubility of BPSA.

  • Solution:

    • If the temperature has dropped, gently warm the solution to redissolve the precipitate.

    • If an anti-solvent was added, you may need to add more of the primary solvent to regain solubility.

    • For future experiments, ensure a stable temperature is maintained and be cautious when adding anti-solvents.

Problem 3: "Oiling out" occurs during recrystallization instead of crystal formation.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent system is inappropriate.

  • Solution:

    • Dilute the solution by adding more of the hot solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of oils.

    • Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A two-solvent system (one in which BPSA is soluble and one in which it is not) can also be effective.

Problem 4: The purity of BPSA after recrystallization is still low.

  • Possible Cause: The recrystallization process may not be optimal, or the initial material has a high level of impurities.

  • Solution:

    • Ensure that the solution is allowed to cool slowly to promote the formation of pure crystals.

    • Wash the collected crystals with a small amount of cold recrystallization solvent to remove any surface impurities.

    • Consider a second recrystallization step.

    • If significant impurities persist, a pre-purification step, such as column chromatography, may be necessary before recrystallization.

Data Presentation: Solubility of this compound

Due to the limited availability of quantitative solubility data for this compound, the following table provides qualitative information and includes quantitative data for the closely related compound, p-Toluenesulfonamide (p-TSA), for reference. This can offer guidance on solvent selection.

SolventThis compound (BPSA) Solubilityp-Toluenesulfonamide (p-TSA) Solubility ( g/100g solvent) at 25°C[3]
MethanolSoluble[1]30.82
Ethanol-19.85
n-Butanol-8.85
Acetone-35.15
DichloromethaneLikely Soluble (used in synthesis)[2]0.98
WaterLikely Sparingly Soluble0.31
50% Ethanol / WaterUsed as a wash, suggesting low solubility[2]-

Note: The solubility of BPSA is likely to follow similar trends to p-TSA, but the butyl group will increase its lipophilicity, potentially leading to higher solubility in less polar organic solvents and lower solubility in water.

Experimental Protocols

Protocol 1: General Dissolution Procedure for this compound
  • Solvent Selection: Choose an appropriate solvent based on the available solubility data and the requirements of your experiment. Methanol or dichloromethane are often suitable choices.[1][2]

  • Preparation: Weigh the desired amount of BPSA and add it to a clean, dry flask.

  • Solvent Addition: Add the selected solvent to the flask in portions while stirring.

  • Heating (Optional): If the compound does not dissolve readily at room temperature, gently heat the mixture using a water bath or heating mantle while continuing to stir. Do not overheat, as this can lead to solvent loss or degradation of the compound.

  • Complete Dissolution: Continue to stir and, if necessary, heat until all the solid has dissolved, resulting in a clear solution.

  • Cooling: If the solution was heated, allow it to cool to the desired experimental temperature before use.

Protocol 2: Recrystallization of this compound
  • Solvent System Selection: Identify a suitable solvent or solvent pair for recrystallization. An ideal single solvent will dissolve BPSA when hot but not when cold. For a two-solvent system, choose a "good" solvent that readily dissolves BPSA and a "poor" solvent in which BPSA is insoluble but is miscible with the "good" solvent. A 50% ethanol/water mixture has been used as a wash, suggesting ethanol could be a "good" solvent and water a "poor" solvent.[2]

  • Dissolution: In a flask, dissolve the crude BPSA in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath can increase the yield.

    • Two-Solvent System: To the hot solution of BPSA in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Potential Mechanism of Action for Sulfonamides

The following diagram illustrates the potential mechanism of action for sulfonamides like BPSA in inhibiting bacterial growth, which is a common area of investigation in drug development. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria.

G Potential Antimicrobial Mechanism of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Bacterial Enzyme) PABA->DHPS Substrate BPSA This compound (BPSA) (Sulfonamide) BPSA->DHPS Competitive Inhibitor DHF Dihydropteroate (Precursor to Folic Acid) DHPS->DHF Enzymatic Reaction No_Folic_Acid Inhibition of Folic Acid Synthesis DHPS->No_Folic_Acid Inhibited by BPSA Bacterial_Death Bacteriostatic Effect (Inhibition of Growth and Reproduction) No_Folic_Acid->Bacterial_Death

Caption: Competitive inhibition of bacterial dihydropteroate synthase by a sulfonamide.

Experimental Workflow: Synthesis and Purification of N-Alkyl-p-toluenesulfonamides

This workflow is based on a general method for preparing N-alkyl-p-toluenesulfonamides, which is relevant for researchers working with BPSA.[2]

G Workflow for N-Alkyl-p-toluenesulfonamide Synthesis & Purification start Start dissolve Dissolve p-toluenesulfonic acid in Dichloromethane start->dissolve add_reagents Add Catalyst and Molecular Sieves dissolve->add_reagents add_amine Add Primary Amine (e.g., n-butylamine) add_reagents->add_amine react React at Controlled Temperature add_amine->react filter Filter to Remove Molecular Sieves react->filter wash Wash Filtrate with Acid, Base, and Brine filter->wash dry Dry Organic Phase (e.g., with Na2SO4) wash->dry evaporate Evaporate Dichloromethane dry->evaporate wash_crude Wash Crude Product with 50% Ethanol/Water evaporate->wash_crude dry_product Dry Final Product wash_crude->dry_product end End dry_product->end

Caption: Synthesis and purification workflow for N-alkyl-p-toluenesulfonamides.

References

Troubleshooting side reactions in N-Butyl-p-toluenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Butyl-p-toluenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I followed the protocol, but my reaction yielded very little or no this compound. What could have gone wrong?

A: Low or no yield in this synthesis can stem from several factors, primarily related to the quality of reagents and reaction conditions. Here are the most common culprits and how to address them:

  • Moisture Contamination: The primary reactant, p-toluenesulfonyl chloride (TsCl), is highly sensitive to moisture and can readily hydrolyze to the unreactive p-toluenesulfonic acid.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and ensure the n-butylamine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture ingress.

  • Poor Quality p-Toluenesulfonyl Chloride: Technical grade TsCl may contain significant amounts of p-toluenesulfonic acid, which will not react to form the desired product.[1]

    • Solution: Use pure, freshly opened p-toluenesulfonyl chloride. If using an older bottle, it is advisable to purify it by recrystallization from a suitable solvent like benzene or petroleum ether before use.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully measure and use the correct molar ratios of p-toluenesulfonyl chloride, n-butylamine, and the base. A slight excess of the amine is sometimes used to ensure the complete consumption of the sulfonyl chloride.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction.

    • Solution: The reaction is typically carried out at a low temperature (0-15 °C) to control the exothermic reaction between the sulfonyl chloride and the amine.[1] Allowing the temperature to rise too high can promote side reactions. Conversely, a temperature that is too low may slow the reaction down significantly.

Issue 2: Presence of Significant Side Products

Q: My crude product shows significant impurities in the NMR/TLC analysis. What are the likely side products and how can I minimize them?

A: The two most common side products in this synthesis are p-toluenesulfonamide and butyl p-toluenesulfonate.

  • p-Toluenesulfonamide Formation: This impurity arises from the reaction of p-toluenesulfonyl chloride with ammonia or as a hydrolysis product.

    • Cause: Contamination of n-butylamine with ammonia, or incomplete reaction.

    • Minimization: Use pure n-butylamine. Ensure efficient stirring and adequate reaction time to favor the formation of the N-butyl derivative.

    • Removal: p-Toluenesulfonamide is more acidic than this compound and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). The deprotonated p-toluenesulfonamide will be soluble in the aqueous layer.

  • Butyl p-toluenesulfonate Formation: This ester is formed from the reaction of p-toluenesulfonyl chloride with butanol.[1]

    • Cause: Presence of butanol as an impurity in the n-butylamine or use of butanol as a solvent.

    • Minimization: Use pure n-butylamine. If butanol is used as a solvent, this side reaction is more likely. Using a non-alcoholic solvent like dichloromethane or toluene is preferred.

    • Removal: Butyl p-toluenesulfonate can be challenging to separate from the desired product due to similar polarities. Careful column chromatography or fractional distillation under reduced pressure may be required.

Issue 3: Product is an Oil and Does Not Solidify

Q: The protocol states the product is a solid, but mine is an oil. How can I induce crystallization?

A: this compound has a relatively low melting point (around 40-44 °C), and impurities can further depress it, causing the product to remain an oil at room temperature.[2]

  • Purity Issues: The presence of solvents or side products can prevent crystallization.

    • Solution: Ensure all solvent has been removed under reduced pressure. Wash the crude product with cold pentane or hexane to remove non-polar impurities. Attempt recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

  • Seeding: Sometimes, crystallization needs to be initiated.

    • Solution: If you have a small amount of pure, solid this compound, add a tiny crystal ("seed") to the oil to induce crystallization.

  • Scratching: Creating a nucleation site can help.

    • Solution: Gently scratch the inside of the flask at the surface of the oil with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to start forming.

  • Low Temperature:

    • Solution: Cool the oil in an ice bath or refrigerator for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The reaction of p-toluenesulfonyl chloride with n-butylamine produces one equivalent of hydrochloric acid (HCl). The base, typically an amine like pyridine or an inorganic base like sodium hydroxide, is added to neutralize this HCl. This is crucial because the starting n-butylamine is also a base and would be protonated by the generated HCl, rendering it unreactive towards the p-toluenesulfonyl chloride.

Q2: Can I use p-toluenesulfonic acid instead of p-toluenesulfonyl chloride?

A2: Yes, it is possible to synthesize this compound from p-toluenesulfonic acid. However, this requires an activation step to convert the sulfonic acid into a more reactive species, or the use of a catalyst and a dehydrating agent (like molecular sieves) to drive the reaction forward by removing the water that is formed.[3][4] The direct reaction with p-toluenesulfonyl chloride is generally more straightforward and common in a laboratory setting.

Q3: What is the best solvent for this reaction?

A3: Dichloromethane is a commonly used solvent as it is relatively inert and dissolves the reactants well.[3] Other solvents like toluene or diethyl ether can also be used. It is important to use an anhydrous solvent to prevent the hydrolysis of p-toluenesulfonyl chloride.

Q4: How can I purify the final product?

A4: The crude product can be purified by a series of washes followed by recrystallization or column chromatography. A typical workup involves washing the organic layer sequentially with a dilute acid (e.g., 0.5 M HCl) to remove excess n-butylamine, a dilute base (e.g., 0.5 M NaOH) to remove unreacted p-toluenesulfonyl chloride (as p-toluenesulfonate) and p-toluenesulfonamide, and finally with a saturated sodium chloride solution (brine) to remove residual water.[3] The dried organic layer is then concentrated, and the product can be recrystallized from a solvent mixture like 50% aqueous ethanol.[3]

Q5: What are the expected yield and purity for this synthesis?

A5: The yield and purity can vary significantly depending on the specific protocol and the purity of the starting materials. Reported yields range from approximately 35% to over 90%.[3] With proper technique and pure reagents, a yield of over 80% with a purity of >98% (as determined by HPLC) can be achieved.[2]

Data Presentation

Table 1: Comparison of Different Synthetic Protocols for N-Alkyl-p-toluenesulfonamide

ParameterProtocol 1 (TsCl/NaOH)[1]Protocol 2 (TsOH/Catalyst)[3]
Starting Material p-Toluenesulfonyl chloridep-Toluenesulfonic acid
Amine n-Butylaminen-Butylamine
Base/Catalyst Sodium HydroxideDMAP/DCC or Boronic Acid
Solvent Benzene/Petroleum EtherDichloromethane
Dehydrating Agent Not specified5A Molecular Sieves
Reaction Temperature < 15 °C10 - 40 °C
Reported Yield ~50-54% (for butyl ester)~35 - 41%
Reported Purity Not specified96.3 - 98.4%

Experimental Protocols

Protocol: Synthesis of this compound from p-Toluenesulfonyl Chloride

This protocol is adapted from established synthetic procedures.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • n-Butylamine

  • Pyridine or Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of n-butylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Add the n-butylamine/pyridine solution dropwise to the cooled p-toluenesulfonyl chloride solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white to light yellow solid.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions TsCl p-Toluenesulfonyl Chloride Product N-Butyl-p- toluenesulfonamide TsCl->Product TsOH p-Toluenesulfonic Acid TsCl->TsOH + H2O (Hydrolysis) Ester_Side_Product Butyl p-toluenesulfonate TsCl->Ester_Side_Product + nBuOH nBuNH2 n-Butylamine nBuNH2->Product Base Base (e.g., Pyridine) HCl_Base [Base-H]+Cl- Base->HCl_Base H2O Water (Moisture) nBuOH n-Butanol (Impurity)

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Moisture Check for Moisture (Dry Glassware/Solvents) Check_Yield->Moisture Yes Product_Oil Product is an Oil? Check_Purity->Product_Oil No Wash_Base Wash with Base (removes TsNH2) Check_Purity->Wash_Base Yes Success Successful Synthesis Product_Oil->Success No Recrystallize Recrystallize Product_Oil->Recrystallize Yes Reagent_Quality Verify Reagent Purity (esp. TsCl) Moisture->Reagent_Quality Stoichiometry Confirm Stoichiometry Reagent_Quality->Stoichiometry Temperature Control Temperature (0-15 °C) Stoichiometry->Temperature Temperature->Start Chromatography Column Chromatography Wash_Base->Chromatography Chromatography->Recrystallize Recrystallize->Success Seed_Scratch Seed or Scratch Recrystallize->Seed_Scratch Cool Cool to Low Temp Seed_Scratch->Cool Cool->Success

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Improving the efficiency of N-Butyl-p-toluenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the efficiency of N-Butyl-p-toluenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of p-toluenesulfonamide. This reaction typically involves deprotonating p-toluenesulfonamide with a suitable base to form a nucleophilic sulfonamide anion, which then reacts with a butyl-containing electrophile, such as n-butyl bromide, via a nucleophilic substitution reaction.[1]

Q2: What are the critical parameters that influence the reaction's success?

A2: The key parameters are the choice of base, solvent, reaction temperature, and the purity of the reagents. Polar aprotic solvents like DMF or DMSO generally favor the desired SN2 reaction pathway.[2] The base must be strong enough to deprotonate the sulfonamide but not so strong as to promote side reactions. Temperature control is crucial to balance the reaction rate against the potential for byproduct formation.[2]

Q3: What are the common side reactions in this synthesis?

A3: The most common side reactions include N,N-dialkylation, where a second butyl group is added to the nitrogen atom, and O-alkylation, where the oxygen atom of the sulfonyl group is alkylated.[2] Under certain conditions with specific alkyl halides, elimination reactions can also compete with the desired substitution.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or Inconsistent Product Yield

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Consider increasing the reaction time or moderately increasing the temperature, while being mindful of potential side reactions.[2][3]

  • Presence of Water: Moisture can hydrolyze p-toluenesulfonyl chloride (if used as a precursor) or interfere with the reaction by protonating the sulfonamide anion.[3]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3][4] The use of molecular sieves can help remove residual moisture.[5]

  • Suboptimal Base or Stoichiometry: The base may be too weak for complete deprotonation, or an excessive amount of a strong base could be promoting side reactions.[2]

    • Solution: If using a weaker base like K₂CO₃ and the reaction is sluggish, consider switching to a stronger base such as NaH.[2] Use a stoichiometric amount of a strong base to avoid promoting dialkylation.[2]

  • Poor Reagent Quality: Impurities in the starting p-toluenesulfonamide or the alkylating agent can inhibit the reaction or lead to byproducts.[4]

    • Solution: Verify the purity of all starting materials. If necessary, purify the reagents before use. For example, technical grade p-toluenesulfonyl chloride can be purified by dissolving in benzene, washing with sodium hydroxide, drying, and distilling under reduced pressure.[6]

Issue 2: Multiple Products Observed on TLC/LC-MS

Q: My analysis shows multiple spots or peaks, indicating the formation of byproducts. How can I identify and minimize them?

A: The formation of byproducts is a common cause of low yields and purification challenges.

  • N,N-Dialkylation: This is a frequent side reaction where the product, a secondary sulfonamide, is deprotonated and reacts with another molecule of the alkylating agent.[2]

    • Solution: Minimize the instantaneous concentration of the alkylating agent by adding it slowly or portion-wise to the reaction mixture.[2] Using a minimal excess (e.g., 1.05-1.1 equivalents) of the alkylating agent and running the reaction at a lower temperature can also improve selectivity for mono-alkylation.[2]

  • O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or oxygen atom. While N-alkylation is generally favored, O-alkylation can occur under certain conditions.

    • Solution: The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Polar aprotic solvents typically favor N-alkylation.

  • Elimination Byproducts: If using secondary or tertiary butyl halides, or if the reaction is run at high temperatures with a strong base, an E2 elimination reaction may compete with the desired SN2 substitution.[2]

    • Solution: Use a primary alkylating agent (n-butyl bromide or iodide) whenever possible. Employ polar aprotic solvents (DMF, DMSO) which favor SN2 reactions, and avoid excessive heat.[2]

Data Presentation

Table 1: Impact of Reaction Parameters on Sulfonamide Alkylation Yield

ParameterCondition ACondition BImpact on YieldReference
Base Weak Base (e.g., K₂CO₃)Strong Base (e.g., NaH)A stronger base can increase the rate of deprotonation and improve yield if the reaction is sluggish, but an excess can promote dialkylation.[2]
Temperature Room TemperatureElevated Temperature (50-80°C)Increasing temperature can accelerate a slow reaction but may also increase the rate of side reactions like elimination.[2]
Alkylating Agent Addition Single AdditionSlow, Portion-wise AdditionSlow addition keeps the agent's concentration low, favoring mono-alkylation and potentially increasing yield from ~74% to ~86%.[2]
Condensing Agent Sodium HydroxidePyridineIn the synthesis of the analogous ester, using pyridine as the condensing agent increased the yield to 86% from 50-54%. This suggests base choice is critical.[6]

Visualizations

Reaction_Pathway TsNH2 p-Toluenesulfonamide Anion Sulfonamide Anion TsNH2->Anion + Base - H₂ Base Base (e.g., NaH) Product This compound (Desired Product) Anion->Product + n-Butyl Bromide (SN2 Reaction) BuBr n-Butyl Bromide Dialkyl N,N-Dibutyl-p-toluenesulfonamide (Side Product) Product->Dialkyl + Base + n-Butyl Bromide (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound and the common N,N-dialkylation side reaction.

Experimental_Workflow start Start prep Reagent & Glassware Preparation (Anhydrous Conditions) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup addition Slow Addition of Alkylating Agent setup->addition monitor Monitor Reaction (TLC / LC-MS) addition->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography / Recrystallization) workup->purify analyze Product Analysis (NMR, MS, Purity) purify->analyze end End analyze->end

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield or Impure Product tlc Multiple Spots on TLC? start->tlc Analyze Product Mixture incomplete Reaction Incomplete? tlc->incomplete No (Mainly Starting Material) cause_dialkyl Cause: N,N-Dialkylation tlc->cause_dialkyl Yes (Higher Rf Spot) cause_other_byprod Cause: O-Alkylation or Elimination Byproducts tlc->cause_other_byprod Yes (Other Spots) cause_reagents Cause: Poor Reagent/Solvent Quality (e.g., water present) incomplete->cause_reagents No cause_conditions Cause: Suboptimal Conditions (Temp, Base, Time) incomplete->cause_conditions Yes sol_dialkyl Solution: - Slow/portion-wise addition of BuBr - Lower temperature - Use min. excess of BuBr cause_dialkyl->sol_dialkyl sol_other_byprod Solution: - Use polar aprotic solvent - Avoid high temperatures - Use primary BuBr cause_other_byprod->sol_other_byprod sol_reagents Solution: - Use anhydrous reagents/solvents - Purify starting materials cause_reagents->sol_reagents sol_conditions Solution: - Optimize base/concentration - Increase reaction time - Adjust temperature cause_conditions->sol_conditions

Caption: A troubleshooting decision tree for low yields in this compound synthesis.

Experimental Protocols

Protocol: Synthesis of this compound via N-Alkylation

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate scales.

Materials and Equipment:

  • p-Toluenesulfonamide (high purity)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • n-Butyl bromide (BuBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Argon or Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 eq). Seal the flask with a septum and purge with inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the p-toluenesulfonamide (concentration typically 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases.

  • Alkylation: Add n-butyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C using a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting p-toluenesulfonamide is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

References

Technical Support Center: Overcoming Challenges in p-Toluenesulfonamide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-toluenesulfonamide (Ts-NHR) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the removal of the tosyl protecting group from amines.

Troubleshooting Guide

This section addresses specific issues that may arise during p-toluenesulfonamide deprotection experiments.

Question: My deprotection reaction is sluggish or incomplete. What are the potential causes and solutions?

Answer:

Incomplete or slow deprotection of tosylamides is a common challenge due to the high stability of the sulfonamide bond.[1][2] Several factors could be contributing to this issue.

  • Insufficiently Harsh Conditions: The p-toluenesulfonyl group is notoriously robust and often requires strong acidic or reductive conditions for cleavage.[1][3] If you are using milder conditions to preserve other functional groups, they may be insufficient to drive the reaction to completion.

  • Steric Hindrance: A sterically hindered environment around the sulfonamide can impede reagent access. This is particularly relevant for bulky substrates.

  • Inappropriate Reagent Choice: The choice of deprotection reagent is critical and substrate-dependent. A method that works well for one substrate may be ineffective for another.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature can often improve yields, but be mindful of potential side reactions or degradation of your starting material or product.

  • Re-evaluate Your Reagent System: Consider switching to a more potent deprotection method if your substrate is stable under harsher conditions. For example, if you are using a mild acidic method with limited success, a stronger acid like trifluoromethanesulfonic acid (TfOH) or a reductive method might be necessary.[4]

  • Activate the Sulfonamide: For reductive cleavage methods like those using samarium(II) iodide (SmI₂), prior activation of the sulfonamide by, for example, trifluoroacetylation can significantly improve the reaction rate and yield.[5][6][7]

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation during tosylamide deprotection is often a consequence of the harsh reaction conditions required.

  • Sulfonyl Group Migration: Under acidic conditions, particularly with electron-rich aromatic substrates, the tosyl group can migrate to a different position on the aromatic ring (a Fries-type rearrangement).[4][8]

  • Degradation of Sensitive Functional Groups: The strong acids (e.g., HBr in acetic acid) or powerful reducing agents (e.g., sodium in liquid ammonia) used for deprotection can be incompatible with other functional groups in your molecule, such as esters, ketones, or certain protecting groups.[1][9]

Mitigation Strategies:

  • Employ Milder, More Chemoselective Methods:

    • Acidic Deprotection: For neutral or electron-deficient N-arylsulfonamides, using a near-stoichiometric amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can achieve deprotection under relatively mild conditions and can be selective.[4][10][11]

    • Reductive Cleavage with SmI₂: The use of samarium(II) iodide, especially after trifluoroacetylation of the sulfonamide, offers a milder reductive alternative to dissolving metal reactions and shows good functional group tolerance.[5][6]

    • Low-Valent Titanium: Reagents generated in situ from TiCl₃ and lithium or Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder can cleave N-tosyl bonds under mild conditions and are compatible with functional groups like THP ethers, TBDPS ethers, and olefins.[12][13]

    • Photochemical Methods: Visible-light-mediated photoredox catalysis offers a mild and selective method for deprotection, minimizing damage to sensitive functional groups.[9][14][15]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the desired deprotection over side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for p-toluenesulfonamide deprotection?

A1: The most common methods fall into two main categories:

  • Reductive Cleavage: This is a widely used approach employing reagents such as:

    • Dissolving metals (e.g., sodium in liquid ammonia - Birch reduction).[1]

    • Samarium(II) iodide (SmI₂), often requiring activation of the sulfonamide.[1][5]

    • Low-valent titanium reagents.[12]

    • Electrochemical methods.[6][16][17]

  • Acidic Hydrolysis: This involves heating the tosylamide in the presence of a strong acid, such as:

    • Hydrobromic acid (HBr) in acetic acid.[1]

    • Concentrated sulfuric acid.[3]

    • Trifluoromethanesulfonic acid (TfOH), which can offer higher selectivity.[4][10]

Q2: My molecule contains acid-labile functional groups. What deprotection methods should I consider?

A2: For substrates with acid-sensitive groups, it is crucial to avoid strongly acidic conditions. Reductive methods are generally more suitable. Consider the following:

  • SmI₂/Trifluoroacetylation: This two-step, one-pot procedure is performed under mild, low-temperature conditions and is compatible with a range of functional groups.[5][6]

  • Low-Valent Titanium: This method operates under mild conditions and has shown compatibility with various acid-sensitive protecting groups.[12]

  • Photochemical Deprotection: This modern approach utilizes visible light and a photocatalyst, offering excellent functional group tolerance.[9][14]

  • Electrochemical Methods: These can be performed under neutral and mild conditions, providing a high degree of selectivity.[6][17]

Q3: How can I selectively deprotect one tosylamide in the presence of other sulfonamides?

A3: Achieving selectivity between different sulfonamide groups can be challenging but is possible. A study by Javorskis and Orentas demonstrated that deprotection using trifluoromethanesulfonic acid is selective for N-arylsulfonamides and can discriminate between different types of sulfonamides.[4] This allows for the selective removal of a tosyl group while leaving other sulfonamides, such as mesylates, intact.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various p-toluenesulfonamide deprotection methods, allowing for easy comparison.

Table 1: Reductive Deprotection Methods

Reagent SystemSubstrate ScopeTypical ConditionsYield (%)Reference(s)
SmI₂ / TFAAPrimary N-(p-toluenesulfonyl) amidesTHF, -78 °CGood to Excellent[5][6]
Low-Valent Titanium (from TiCl₃/Li)Aromatic and aliphatic tosylamides and tosylatesTHF, ambient temperatureModest to Excellent[12]
Sodium in liquid ammoniaGeneral tosylamidesLiquid NH₃, -78 °CVaries[1]
Mg / MeOHChiral 1,2-bis(tosylamides)Methanol, ultrasonic conditions78-98[18]
Na/Naphthalene - Silica GelSecondary tosylamidesTHF, room temperatureGood[3][19]

Table 2: Acidic Deprotection Methods

Reagent SystemSubstrate ScopeTypical ConditionsYield (%)Reference(s)
Trifluoromethanesulfonic acid (TfOH)Neutral or electron-deficient N-arylsulfonamidesModerate temperatureHigh[4][10]
HBr / Acetic AcidGeneral tosylamidesRefluxVaries[1]
Methanesulfonic acid / TFA / ThioanisoleN-tosyl groupRoom temperature72 (for a specific case)[20]

Experimental Protocols

Protocol 1: Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI₂ following Trifluoroacetylation [5]

This one-pot procedure is effective for the mild deprotection of primary tosylamides.

  • To a stirred solution of the N-monosubstituted sulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add trifluoroacetic anhydride (TFAA).

  • After acylation is complete (monitor by TLC), add a solution of samarium(II) iodide (SmI₂) in THF until the characteristic deep blue color persists.

  • Stir the reaction mixture at -78 °C until the starting material is consumed.

  • Quench the reaction by the addition of an appropriate quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to afford the deprotected amine.

Protocol 2: Chemoselective Acidic Deprotection of N-Arylsulfonamides with Trifluoromethanesulfonic Acid [4]

This method is suitable for the selective deprotection of neutral or electron-deficient N-arylsulfonamides.

  • Dissolve the N-arylsulfonamide (1.0 equivalent) in a suitable solvent.

  • Add a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) to the solution at a controlled temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizations

Diagram 1: General Workflow for Reductive Deprotection of Tosylamides

G cluster_0 Activation (Optional) cluster_1 Reductive Cleavage cluster_2 Work-up and Purification Activation Tosylamide Activation (e.g., with TFAA) Reduction Addition of Reducing Agent (e.g., SmI₂, Na/NH₃, LVT) Activation->Reduction Quench Reaction Quench Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Deprotected_Amine Deprotected_Amine Purification->Deprotected_Amine Final Product Tosylamide Starting Tosylamide Tosylamide->Activation If required Tosylamide->Reduction Direct reduction

Caption: A generalized workflow for the reductive deprotection of p-toluenesulfonamides.

Diagram 2: Decision Tree for Selecting a Deprotection Method

G Start Substrate Analysis Acid_Labile Acid-Labile Functional Groups? Start->Acid_Labile Electron_Rich Electron-Rich Aromatic System? Acid_Labile->Electron_Rich No Reductive Consider Reductive Methods: - SmI₂/TFAA - Low-Valent Ti - Photochemical - Electrochemical Acid_Labile->Reductive Yes Acidic Consider Acidic Methods: - TfOH (for selectivity) - HBr/AcOH (harsher) Electron_Rich->Acidic No Mild_Acidic Consider Milder Acidic Conditions: - Near-stoichiometric TfOH Electron_Rich->Mild_Acidic Yes (to avoid migration) Harsh_Conditions Harsh Conditions May Be Needed: - Reductive (Na/NH₃) - Strong Acid (HBr/AcOH) Acidic->Harsh_Conditions If milder fails

Caption: A decision-making guide for choosing an appropriate p-toluenesulfonamide deprotection method.

References

Technical Support Center: Micronization of p-Toluenesulfonamide using Supercritical CO₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the micronization of p-toluenesulfonamide (p-TSA) utilizing the Rapid Expansion of Supercritical Solution (RESS) process with supercritical carbon dioxide (scCO₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of micronizing p-toluenesulfonamide (p-TSA) using supercritical CO₂?

A1: The main advantage is the significant reduction in particle size, which can enhance the dissolution rate and potentially the bioavailability of the drug.[1][2] The RESS process allows for the production of fine, uniform, and solvent-free particles.[3][4][5] For p-TSA, particle size has been reduced from an original average of 294.8 μm to as small as 1.1 μm.[6][7]

Q2: What is the RESS (Rapid Expansion of Supercritical Solution) process?

A2: The RESS process involves dissolving a solid substance (in this case, p-TSA) in a supercritical fluid (like CO₂) and then rapidly expanding the solution through a nozzle into a low-pressure chamber.[3][5][8] This rapid depressurization causes a dramatic decrease in the solvent power of the supercritical fluid, leading to a high degree of supersaturation and the subsequent precipitation of the solute as fine particles.[3][5][8]

Q3: What are the key process parameters influencing the particle size of micronized p-TSA?

A3: The most influential process parameters are extraction temperature, extraction pressure, pre-expansion temperature, and post-expansion temperature.[6] Studies have shown that for p-TSA micronization via the RESS process, the extraction temperature is the most significant factor.[7]

Q4: Does the RESS process alter the chemical structure of p-TSA?

A4: No, studies utilizing Fourier transform infrared spectrometer (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) have indicated that the physicochemical characteristics of p-TSA do not significantly differ before and after recrystallization via the RESS process.

Q5: Is the solubility of p-TSA in supercritical CO₂ a critical factor?

A5: Yes, sufficient solubility of p-TSA in supercritical CO₂ is required for the RESS process to be effective.[9] The solubility is influenced by both pressure and temperature. Generally, solubility increases with increasing pressure at a constant temperature.[10][11] The effect of temperature is more complex due to its competing effects on solute vapor pressure and solvent density.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Nozzle Clogging - Solute precipitation within the nozzle due to temperature drop or excessive concentration.- Low pre-expansion temperature.- Increase the pre-expansion temperature to prevent premature precipitation.- Ensure the nozzle is adequately heated.- Reduce the solute concentration in the supercritical fluid by adjusting extraction parameters (e.g., lower pressure or higher temperature, depending on the phase diagram).
Large or Irregular Particle Size - Suboptimal extraction or expansion conditions.- Low supersaturation ratio.- Optimize the key process parameters. For p-TSA, the extraction temperature has the greatest influence on particle size.[10]- Increase the extraction pressure to enhance solubility and subsequent supersaturation upon expansion.[4]- Adjust the pre- and post-expansion temperatures.
Particle Agglomeration - High particle concentration in the expansion chamber.- Inadequate particle collection design.- Electrostatic charges on particles.- Optimize the CO₂ flow rate to better disperse the precipitating particles.- Modify the design of the collection chamber to minimize particle recirculation.- Consider grounding the collection chamber to dissipate static electricity.
Low Product Yield - Incomplete dissolution of p-TSA in the extraction vessel.- Inefficient particle collection.- Solute solubility in scCO₂ is too low under the operating conditions.- Ensure sufficient time for the scCO₂ to become saturated with p-TSA.- Check the collection system for leaks or areas where particles might be bypassing the collection surface.- Increase the extraction pressure or adjust the extraction temperature to improve solubility.[10][11] The addition of a cosolvent like ethanol has been shown to greatly enhance the solubility of p-TSA in scCO₂.[9][11][12]

Experimental Protocols & Data

Experimental Protocol for p-TSA Micronization via RESS

This protocol is based on methodologies described in the literature for the micronization of p-toluenesulfonamide.[10][6]

1. System Preparation:

  • Load approximately 15 g of raw p-TSA into the equilibrium cell (extraction vessel) filled with glass beads to ensure uniform flow distribution.

  • Pressurize the system with CO₂ using a high-pressure pump to the desired extraction pressure.

  • Heat the equilibrium cell to the set extraction temperature using a heating jacket.

2. Extraction:

  • Allow the supercritical CO₂ to flow through the equilibrium cell to dissolve the p-TSA until the solution reaches saturation.

3. Expansion:

  • Heat the saturated supercritical solution to the desired pre-expansion temperature as it flows towards the expansion nozzle.

  • Rapidly expand the solution through a capillary nozzle (e.g., 100 µm inner diameter) into the expansion vessel, which is maintained at the desired post-expansion temperature and atmospheric pressure.

4. Collection:

  • The micronized p-TSA particles are precipitated and collected in the expansion vessel.

  • The expanded CO₂ gas flow rate is measured downstream.

5. Analysis:

  • The collected particles are analyzed for size and morphology using Scanning Electron Microscopy (SEM).

  • Physicochemical properties can be compared to the raw material using FTIR, XRD, and DSC.

Quantitative Data Summary

Table 1: Solubility of p-Toluenesulfonamide in Supercritical CO₂

Temperature (K)Pressure (MPa)p-TSA Mole Fraction
308.158.00.97 x 10⁻⁵
328.1521.05.12 x 10⁻⁵
Data extracted from studies on the experimental equilibrium solubilities of p-TSA in scCO₂.[9][11][12]

Table 2: Optimal RESS Process Conditions for Minimum Particle Size of p-TSA

ParameterOptimal Value
Extraction Temperature50 °C
Extraction Pressure220 MPa
Pre-expansion Temperature220 °C
Post-expansion Temperature30 °C
These conditions resulted in the reduction of p-TSA particle size from an average of 294.8 μm to 1.1 μm.[6][7]

Table 3: Influence of RESS Parameters on Average Particle Size of p-TSA

FactorLevel 1Level 2Level 3
A: Extraction Temp. (°C) 404550
B: Extraction Pressure (MPa) 180200220
C: Pre-expansion Temp. (°C) 180200220
D: Post-expansion Temp. (°C) 203040
The order of influence of each factor on the average particle size was determined to be: Extraction Temperature > Extraction Pressure > Pre-expansion Temperature > Post-expansion Temperature.[10][6]

Visualizations

RESS_Workflow cluster_params Process Parameters CO2_Tank CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Liquid CO₂ Heater1 Heater Pump->Heater1 Pressurized CO₂ Extractor Extraction Vessel (p-TSA + scCO₂) Heater1->Extractor Supercritical CO₂ Heater2 Pre-expansion Heater Extractor->Heater2 Saturated Solution Nozzle Expansion Nozzle Heater2->Nozzle Collector Collection Chamber Nozzle->Collector Rapid Expansion & Precipitation Gas_Outlet Gas Outlet & Flow Meter Collector->Gas_Outlet Gaseous CO₂ Product Micronized p-TSA Collector->Product P1 Extraction T & P P1->Extractor P2 Pre-expansion T P2->Heater2 P3 Post-expansion T P3->Collector

Caption: Experimental workflow for the RESS micronization of p-toluenesulfonamide.

Troubleshooting_Logic Problem Problem: Large Particle Size Check_Temp Is Extraction Temperature Optimal (e.g., 50°C)? Problem->Check_Temp Check_Press Is Extraction Pressure Optimal (e.g., 220 MPa)? Check_Temp->Check_Press Yes Adjust_Temp Adjust Extraction Temperature Check_Temp->Adjust_Temp No Check_PreExp Is Pre-expansion Temperature Sufficiently High? Check_Press->Check_PreExp Yes Adjust_Press Adjust Extraction Pressure Check_Press->Adjust_Press No Adjust_PreExp Increase Pre-expansion Temperature Check_PreExp->Adjust_PreExp No Solution Achieve Smaller Particle Size Check_PreExp->Solution Yes Adjust_Temp->Check_Temp Adjust_Press->Check_Press Adjust_PreExp->Check_PreExp

References

Technical Support Center: Managing Genotoxic Impurities in p-Toluenesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing genotoxic impurities (GTIs) in p-toluenesulfonate esters.

Frequently Asked Questions (FAQs)

Q1: What are p-toluenesulfonate (tosylate) impurities and why are they a concern?

A1: p-Toluenesulfonate impurities are process-related impurities that can form during the synthesis of active pharmaceutical ingredients (APIs). They typically arise from the reaction of p-toluenesulfonic acid (pTSA), a common acid catalyst and counterion for salt formation, with residual alcohols like methanol, ethanol, or propanol used in the manufacturing process.[1][2][3] These tosylate esters are a concern because they are alkylating agents that can react with DNA, making them potentially mutagenic and carcinogenic.[2][3][4] Due to this genotoxic potential, they must be controlled to very low levels in the final drug substance.[5]

Q2: What are the regulatory limits for p-toluenesulfonate genotoxic impurities?

A2: Regulatory agencies like the EMA and FDA, guided by the ICH M7 guideline, have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities.[1][6][7] For long-term treatment, the acceptable daily intake for a single genotoxic impurity is generally 1.5 µ g/day , which is considered to pose a negligible lifetime cancer risk.[4][5][8][9][10] The specific concentration limit (in ppm) in the API is then calculated based on the maximum daily dose of the drug.[2]

Calculating the Concentration Limit (ppm):

For example, for an API with a maximum daily dose of 500 mg (0.5 g), the limit for a tosylate GTI would be 3.0 ppm (1.5 µg / 0.5 g).[2]

The acceptable intake can be higher for less-than-lifetime (LTL) exposures.

Duration of Exposure Acceptable Daily Intake
< 1 month120 µ g/day
1 - 12 months20 µ g/day
1 - 10 years10 µ g/day
> 10 years to lifetime1.5 µ g/day
[Source: ICH M7 Guideline][5]

Q3: How are p-toluenesulfonate GTIs classified?

A3: According to the ICH M7 guideline, impurities are classified into 5 classes based on their mutagenic and carcinogenic potential. p-Toluenesulfonates, being known mutagens, would typically fall into Class 1 or Class 2.

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Alerting structure, unrelated to the API structure, with no mutagenicity data.

  • Class 4: Alerting structure, but shares the same alert as the API or related compounds that have tested negative for mutagenicity.

  • Class 5: No structural alert, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.

Impurities in Classes 1, 2, and 3 require control to the acceptable limits, while those in Classes 4 and 5 are treated as non-mutagenic impurities.[5]

Troubleshooting Guides

Analytical Method Issues

Problem: My current analytical method (e.g., standard HPLC-UV) is not sensitive enough to detect tosylate GTIs at the required low levels.

Solution:

  • Optimize HPLC-UV Method:

    • Increase Injection Volume: A larger injection volume can increase the signal response of the impurity.[1]

    • Optimize Wavelength: Ensure the UV detection wavelength is at the absorption maximum of the tosylate impurity (e.g., around 225 nm).[1]

    • Use a More Sensitive Detector: Employ a diode array detector (DAD) or a variable wavelength detector with a low noise specification.[1]

    • Sample Preparation: Increase the concentration of the API in the sample solution.[2]

  • Switch to a More Sensitive Technique:

    • Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): This is a highly sensitive and selective method for volatile and semi-volatile impurities like tosylates.[4][11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS): UPLC-MS/MS offers excellent sensitivity and specificity for non-volatile tosylates and can achieve very low detection limits.[12]

Problem: I am observing poor peak shape or resolution for my tosylate impurities.

Solution:

  • Column Selection:

    • For HPLC, consider using a high-resolution column with a smaller particle size (e.g., 2.2 µm). A polar-modified column like an Acclaim Polar Advantage II can be effective.[1]

    • For GC, a column like the Rtx-200 can provide good retention for sulfonate esters.[13]

  • Mobile Phase/Gradient Optimization (HPLC):

    • Adjust the mobile phase composition and gradient profile to improve separation from the API and other impurities. A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[1]

  • Temperature Control:

    • Maintain a consistent and optimized column temperature to ensure reproducible retention times and peak shapes.[1]

Control Strategy Issues

Problem: A potential p-toluenesulfonate GTI has been identified in my synthetic process. What are my options for control?

Solution:

The primary goal is to control the impurity to a level that ensures patient safety. This can be achieved through a risk-based approach.

Control Strategy Options:

  • Avoid Formation:

    • Process Modification: If possible, modify the synthetic route to avoid the use of p-toluenesulfonic acid or the alcohol that forms the corresponding tosylate.[14]

    • Temperature Control: Lowering the reaction temperature can sometimes mitigate the formation of tosylate impurities.[15]

  • Purge the Impurity:

    • Demonstrate through process understanding and experimental data that the impurity is effectively removed in subsequent steps (e.g., crystallization, chromatography). A purge factor can be calculated to justify this.[5][14]

  • Control at an Intermediate Stage:

    • If the impurity is effectively purged, it may be possible to set a higher, more easily measurable limit at an intermediate stage of the synthesis.[5]

  • Final API Testing:

    • If the impurity cannot be reliably purged, it must be tested in the final API to ensure it is below the acceptable limit.[5]

  • Use of Scavenging Resins:

    • Nucleophilic resins can be used in the final API solution to selectively react with and remove electrophilic GTIs like tosylates.[16]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of p-Toluenesulfonate Impurities

This protocol is based on a method for the quantitation of four p-toluenesulfonates in an API.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm.[1]

  • Mobile Phase A: 15 mM ammonium acetate.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    Time (min) % B
    0.0 35
    4.5 35
    6.0 95
    21.0 95
    21.5 35

    | 35.0 | 35 |

  • Column Temperature: 35 °C.[1]

  • Autosampler Temperature: 4 °C.[1]

  • Injection Volume: 10 µL.[1]

  • UV Wavelength: 225 nm.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a 50/50 (v/v) mixture of water and acetonitrile.[1]

  • Calibration Standards: Prepare calibration standards of the target p-toluenesulfonate impurities in the range of 0.01 µg/mL to 2.5 µg/mL.[1]

Method Performance:

Parameter Methyl-TSF Ethyl-TSF n-Propyl-TSF Isopropyl-TSF
LOD (ng/mL) 4.94.34.64.0
LOQ (ng/mL) 13.511.912.811.1
Linearity (R²) > 0.9998> 0.9998> 0.9998> 0.9998
Recovery (%) at LOQ 90-99%90-99%90-99%73%
[Source: Thermo Fisher Scientific Application Brief 73116][1]
Protocol 2: GC-MS/MS Method for Quantification of p-Toluenesulfonate Impurities

This protocol is based on a method for the determination of three p-toluenesulfonate compounds in pharmaceuticals.[11]

  • Instrumentation: Gas Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh the drug powder and add water. Shake to dissolve and sonicate for 10 minutes.

    • Add ethyl acetate, shake to mix thoroughly, and sonicate to extract.

    • Collect the upper organic phase.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Filter the solution before injection.[11]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

  • Method Performance:

    • Linearity (r): > 0.995

    • Limit of Detection (LOD): 0.4 - 0.8 µg/L

    • Limit of Quantitation (LOQ): 1.3 - 2.7 µg/L

    • Recovery: 80% - 110% [Source: EXPEC TECHNOLOGY Application Note][11]

Visualizations

Genotoxic_Impurity_Risk_Assessment cluster_0 Step 1: Impurity Identification cluster_1 Step 2: Hazard Assessment cluster_2 Step 3: Risk Characterization & Control start Identify potential impurity from a known structural alert class (e.g., p-toluenesulfonate) qsar (Q)SAR analysis for mutagenicity potential start->qsar ames Bacterial mutagenicity assay (Ames test) qsar->ames Positive or inconclusive (Q)SAR control_non_mutagenic Control as a non-mutagenic impurity per ICH Q3A/B qsar->control_non_mutagenic Negative (Q)SAR ames->control_non_mutagenic Negative Ames test control_mutagenic Define an acceptable intake (e.g., TTC) and implement control strategy ames->control_mutagenic Positive Ames test

Caption: Workflow for genotoxic impurity risk assessment based on ICH M7.

Control_Strategy_Decision_Tree start p-Toluenesulfonate GTI identified in process q1 Can the formation of the impurity be avoided? start->q1 q2 Can the impurity be effectively purged to below TTC? q1->q2 No option1 Modify synthetic route or process parameters q1->option1 Yes q3 Is control at an intermediate stage feasible? q2->q3 No option2 Establish a purge factor and justify no final testing q2->option2 Yes option3 Set specification for the intermediate and justify q3->option3 Yes option4 Set specification for the impurity in the final API q3->option4 No

Caption: Decision tree for selecting a control strategy for a GTI.

References

Technical Support Center: Catalyst Selection for p-Toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of p-toluenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of p-toluenesulfonamide, focusing on the reaction of p-toluenesulfonyl chloride with ammonia.

Question: Why is my reaction yield of p-toluenesulfonamide consistently low?

Answer: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in p-toluenesulfonyl chloride or the ammonia source can lead to undesirable side reactions. p-Toluenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with ammonia under these conditions.

    • Recommendation: Use freshly opened or properly stored p-toluenesulfonyl chloride. Ensure your ammonia source (e.g., aqueous ammonia) is of the correct concentration. Anhydrous conditions, if applicable to your protocol, should be strictly maintained.

  • Reaction Temperature: Inadequate temperature control can either slow down the reaction or promote the formation of byproducts. The reaction is exothermic, and a rapid increase in temperature can lead to side reactions.

    • Recommendation: Maintain the recommended reaction temperature. For instance, some procedures require cooling the reaction mixture, especially during the addition of reagents.[1]

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, which can promote side reactions and reduce the overall yield.

    • Recommendation: Ensure vigorous and constant stirring throughout the reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion of the limiting reagent.

    • Recommendation: Accurately measure all reactants. Sometimes, using a slight excess of ammonia can help drive the reaction to completion.

Question: I am observing significant amounts of an oily byproduct along with my solid p-toluenesulfonamide. What is it and how can I remove it?

Answer: The oily byproduct is likely the ortho-isomer, o-toluenesulfonamide. Commercial p-toluenesulfonyl chloride often contains a small percentage of the ortho-isomer, which will also react to form the corresponding sulfonamide.

  • Purification Strategy: The purification process to remove the ortho-isomer typically involves recrystallization. A common method is to dissolve the crude product in a hot alkaline solution (e.g., sodium hydroxide solution), which dissolves the p-toluenesulfonamide. The less soluble ortho-isomer may be partially removed at this stage. After treatment with activated carbon to remove colored impurities, the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the purified p-toluenesulfonamide, which can then be collected by filtration, washed with water, and dried.

Question: My reaction mixture turned dark or formed a tar-like substance. What could be the cause?

Answer: The formation of dark tars can be due to impurities in the starting materials or running the reaction at too high a temperature. For instance, if toluene is used as a solvent and it contains thiophene impurities, these can undergo sulfonation and polymerization under acidic conditions, leading to charring.

  • Recommendation:

    • Ensure the purity of your solvents and reagents.

    • Carefully control the reaction temperature and avoid overheating.

    • If preparing the starting material (p-toluenesulfonic acid) yourself, be aware that impurities in the initial toluene can cause issues.[2]

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the synthesis of p-toluenesulfonamide from p-toluenesulfonyl chloride and ammonia?

A1: The reaction between p-toluenesulfonyl chloride and ammonia is typically facilitated by a base, such as sodium hydroxide or an excess of ammonia itself. While these bases are essential for neutralizing the hydrochloric acid byproduct and driving the reaction, they are often considered reagents rather than catalysts in the classical sense as they are consumed in the reaction. Some literature may refer to the base as a catalyst for this specific transformation.

Q2: Are there true catalytic methods for synthesizing p-toluenesulfonamide?

A2: Yes, catalytic methods are being developed, particularly for the direct synthesis from p-toluenesulfonic acid, which avoids the use of chlorinating agents like thionyl chloride or chlorosulfonic acid. One patented method utilizes organic boronic acids as catalysts for the direct amidation of p-toluenesulfonic acid with ammonia.[3][4]

Q3: How do I choose between the traditional method (p-toluenesulfonyl chloride and ammonia) and a catalytic method?

A3: The choice depends on factors such as the availability and cost of starting materials, environmental considerations, and the desired scale of the reaction. The traditional method is well-established but involves the use of a sulfonyl chloride, which can be corrosive and moisture-sensitive. The direct catalytic amidation of p-toluenesulfonic acid is a greener alternative as it avoids the chlorination step but may require specific catalysts that are not as readily available.

Q4: What is the role of a molecular sieve in the catalytic synthesis of p-toluenesulfonamide?

A4: In the direct amidation of p-toluenesulfonic acid catalyzed by organic boronic acids, molecular sieves (typically 5A) are used as a dehydrating agent. The reaction produces water, which can inhibit the catalyst and shift the reaction equilibrium backward. The molecular sieves trap this water, allowing the reaction to proceed to completion.

Data Presentation: Comparison of Synthetic Routes

ParameterTraditional Method (from p-Toluenesulfonyl Chloride)Catalytic Direct Amidation (from p-Toluenesulfonic Acid)
Starting Material p-Toluenesulfonyl chloridep-Toluenesulfonic acid
Ammonia Source Aqueous or gaseous ammoniaGaseous ammonia
Catalyst/Promoter Base (e.g., NaOH, excess NH₃)Organic Boronic Acid (e.g., 2-bromophenylboronic acid)
Catalyst Loading N/A (Base is a reagent)5% - 10% w/w of p-toluenesulfonic acid
Solvent Water, DichloromethaneDichloromethane
Temperature Typically controlled around 70°C, can be lower.-10 to 0°C
Reaction Time Varies with scale and conditions~24 hours
Reported Yield Generally high (can be >90%)Around 40%[3][4]
Key Additives NoneMolecular Sieves (5A)

Experimental Protocols

Protocol 1: Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride and Ammonia (Traditional Method)

This protocol is a generalized procedure based on common laboratory practices.

  • In a well-ventilated fume hood, place an appropriate amount of ice and water in a reaction vessel equipped with a mechanical stirrer.

  • Add p-toluenesulfonyl chloride and concentrated aqueous ammonia to the vessel according to the desired molar ratio (a common ratio is 1:2 of p-toluenesulfonyl chloride to pure ammonia).

  • Stir the mixture vigorously. The reaction is exothermic, and the temperature should be controlled, for example, below 70°C, using a cooling bath.

  • After the initial exothermic reaction subsides, continue stirring for a specified period (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.

  • Cool the reaction mixture to approximately 30°C.

  • Collect the solid crude p-toluenesulfonamide by filtration.

  • Wash the crude product with warm water to remove unreacted starting materials and salts.

  • For purification, the crude product can be dissolved in a hot aqueous sodium hydroxide solution, treated with activated carbon, filtered, and then reprecipitated by adding hydrochloric acid until the solution is acidic (pH 2-3).

  • Filter the purified product, wash with water until neutral, and dry to a constant weight.

Protocol 2: Catalytic Direct Amidation of p-Toluenesulfonic Acid

This protocol is based on a patented method.[3][4]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and thermometer, dissolve anhydrous p-toluenesulfonic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic boronic acid catalyst (e.g., 4-bromoboronic acid, 5-10% by weight of the sulfonic acid) and activated 5A molecular sieves.

  • Cool the mixture to a temperature between -10°C and 0°C with constant stirring.

  • Bubble dry ammonia gas through the stirred reaction mixture while maintaining the low temperature.

  • Continue the reaction for approximately 24 hours.

  • After the reaction is complete, remove the molecular sieves by filtration.

  • Wash the filtrate successively with dilute hydrochloric acid, dilute sodium hydroxide solution, and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to obtain the crude p-toluenesulfonamide.

  • The crude product can be further purified by washing with distilled water and drying.

Visualizations

experimental_workflow cluster_start Starting Point cluster_decision Catalyst/Method Selection cluster_routes Synthetic Routes cluster_protocol Experimental Execution cluster_analysis Analysis & Purification cluster_end Outcome start Define Synthesis Goal: p-Toluenesulfonamide decision Choose Synthetic Route start->decision traditional Traditional Method: p-Toluenesulfonyl Chloride + Ammonia decision->traditional Established Method catalytic Catalytic Method: p-Toluenesulfonic Acid + Ammonia decision->catalytic Greener Alternative protocol_trad Follow Protocol 1: Base-mediated reaction traditional->protocol_trad protocol_cat Follow Protocol 2: Boronic acid catalysis catalytic->protocol_cat analysis Reaction Monitoring (TLC, LC-MS) protocol_trad->analysis protocol_cat->analysis workup Work-up & Purification (Filtration, Recrystallization) analysis->workup characterization Product Characterization (NMR, MP, Purity) workup->characterization end_product Pure p-Toluenesulfonamide characterization->end_product

Caption: Experimental workflow for p-toluenesulfonamide synthesis.

troubleshooting_guide cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions cluster_action Corrective Action problem Unsatisfactory Reaction Outcome low_yield Low Yield? problem->low_yield side_products Side Products? problem->side_products dark_color Dark Color/Tar? problem->dark_color check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_temp Optimize Temperature & Mixing low_yield->optimize_temp Yes purify_product Purify by Recrystallization (remove ortho-isomer) side_products->purify_product Yes dark_color->optimize_temp Yes check_solvent Check Solvent Purity dark_color->check_solvent Yes rerun Re-run Experiment with Optimized Conditions check_reagents->rerun optimize_temp->rerun purify_product->rerun check_solvent->rerun

Caption: Troubleshooting decision tree for p-toluenesulfonamide synthesis.

References

Validation & Comparative

N-Butyl-p-toluenesulfonamide versus other sulfonamides in research

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of chemical compounds utilized in research and drug development, sulfonamides represent a cornerstone class of molecules with a broad spectrum of biological activities. From their historical significance as antibacterial agents to their contemporary applications in anticancer, antiviral, and diuretic therapies, the versatility of the sulfonamide scaffold is well-established.[1] This guide provides a comparative analysis of N-Butyl-p-toluenesulfonamide against other sulfonamide derivatives, offering insights into their performance supported by available experimental data for structurally related compounds.

General Overview of Sulfonamides

Sulfonamides are characterized by a sulfonyl group connected to an amine. Their mechanism of action, particularly in an antibacterial context, involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the metabolic pathway, leading to a bacteriostatic effect.[2] However, the biological activities of sulfonamides extend far beyond their antibacterial properties and are largely dictated by the nature of the substituents on the sulfonamide core.[4]

Comparative Analysis of N-Alkyl-p-toluenesulfonamides and Other Derivatives

Direct comparative studies detailing the biological activity of this compound are limited in publicly available research. However, by examining structurally similar N-alkylated p-toluenesulfonamides and other sulfonamide derivatives, we can infer potential structure-activity relationships and comparative performance.

Data Presentation: In Vitro Biological Activity

The following table summarizes the available in vitro biological activity data for N-ethyl-p-toluenesulfonamide, a close structural analog of this compound, and other comparative sulfonamides. This data provides a quantitative basis for comparing their potential efficacy in different therapeutic areas.

Compound/Derivative ClassTarget/AssayOrganism/Cell LineEndpointValueReference
N-ethyl-toluene-4-sulphonamide CytotoxicityHeLaGI507.2 ± 1.12 µM[5]
CytotoxicityMDA-MB231GI504.62 ± 0.13 µM[5]
CytotoxicityMCF-7GI507.13 ± 0.13 µM[5]
2,5-Dichlorothiophene-3-sulfonamide CytotoxicityHeLaGI507.2 ± 1.12 µM[5]
CytotoxicityMDA-MB231GI504.62 ± 0.13 µM[5]
CytotoxicityMCF-7GI507.13 ± 0.13 µM[5]
α-Toluenesulfonamides (general class) AntibacterialS. aureusMIC3.12 - >1000 µg/mL[6]
AntibacterialE. coliMIC12.5 - >1000 µg/mL[6]
p-Toluenesulfonamides (general class) AntibacterialS. aureusMIC250 - >1000 µg/mL[6]
AntibacterialE. coliMIC500 - >1000 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of sulfonamide derivatives, adapted from published studies.

Synthesis of N-substituted p-Toluenesulfonamides

General Procedure:

A solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane is cooled to 0°C. To this solution, p-toluenesulfonyl chloride (1.05 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with a mild acid (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted p-toluenesulfonamide.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Agar Well Diffusion Method:

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.

  • Well Preparation and Compound Application: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer. A specific volume (e.g., 100 µL) of the test sulfonamide solution (at a known concentration, typically in a solvent like DMSO) is added to each well. A positive control (a known antibiotic) and a negative control (solvent alone) are also included.

  • Incubation and Measurement: The plates are incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound and identifying the lowest concentration that prevents visible bacterial growth.[6]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted sulfonamide or a standard anticancer drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values are calculated from the dose-response curves.

Visualizing Mechanisms and Workflows

To better understand the underlying principles of sulfonamide action and experimental design, the following diagrams are provided.

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Bacterial_Growth Bacterial Growth and Replication Nucleic_Acids->Bacterial_Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action of sulfonamides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Chemical Synthesis of Sulfonamide Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antibacterial Antibacterial Assay (MIC Determination) Characterization->Antibacterial Anticancer Anticancer Assay (IC50/GI50 Determination) Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) Characterization->Enzyme_Inhibition Data_Collection Data Collection & Tabulation Antibacterial->Data_Collection Anticancer->Data_Collection Enzyme_Inhibition->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for sulfonamide drug discovery.

Concluding Remarks

While this compound remains a compound with underexplored biological potential in the public domain, the broader family of N-alkylated p-toluenesulfonamides and other sulfonamide derivatives continue to be a fertile ground for drug discovery. The comparative data presented, based on structurally similar compounds, suggest that modifications to the N-alkyl substituent and the aromatic core can significantly influence antibacterial and anticancer activities. Further research is warranted to fully elucidate the pharmacological profile of this compound and to position it within the diverse landscape of sulfonamide-based therapeutics. The provided experimental protocols and workflows offer a foundational guide for researchers embarking on such investigations.

References

A Comparative Guide to N-Butyl-p-toluenesulfonamide for Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the validation of chemical compounds is a critical step in establishing their efficacy and safety. This guide provides a comparative analysis of N-Butyl-p-toluenesulfonamide (NBPTS), offering insights into its performance and methodologies for its experimental validation. While direct quantitative comparisons with all alternatives are not extensively available in published literature, this guide synthesizes existing data and presents standardized protocols for conducting such evaluations.

Performance and Applications of this compound

This compound is a versatile compound with primary applications as a plasticizer, particularly for polyamide and cellulose resins.[1][2] Its function is to enhance the flexibility, processability, and durability of these polymers.[1][2] The closely related compound, N-n-butylbenzenesulfonamide (BBSA), is also a well-known plasticizer for nylon, improving its handling and final product performance.[1][2][3][4]

Alternatives to this compound as a Plasticizer:

A variety of compounds are used as plasticizers for polyamides and other polymers. The choice of plasticizer depends on the specific polymer and the desired properties of the final product.

Plasticizer ClassSpecific ExamplesPrimary Polymer Application
Sulfonamides N-Ethyl-o/p-toluenesulfonamide, N-Cyclohexyl-p-toluenesulfonamidePolyamides, Cellulose Resins[5][6]
Phthalates Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Primarily PVC; used as a benchmark for plasticizer performance[7]
Adipates Dioctyl adipate (DOA)PVC[7]
Sebacates Dioctyl sebacate (DOS)PVC[7]
Benzoates Poly(trimethylene ether) glycol benzoate (PPDB)Polyamides[8]
Experimental Data: Biological Activity of Sulfonamide Derivatives
Cell LineCompound TypeIC50 (µM)
MCF-7 (Breast Cancer) Phenylsulfonylpiperazine derivative4.48[9]
Sulfonamide derivative0.09[10]
Arylsulfonylhydrazone4.0[11]
MDA-MB-231 (Breast Cancer) Synthetic β-nitrostyrene derivative1.82 (µg/mL)[12]
Arylsulfonylhydrazone4.7[11]
HCT-116 (Colon Cancer) Quinazolin-4(3H)-one derivativePromising activity compared to doxorubicin and sorafenib[13]
HepG2 (Liver Cancer) Quinazolin-4(3H)-one derivativePromising activity compared to doxorubicin and sorafenib[13]

Experimental Protocols

To facilitate the validation of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Plasticizer Performance in Polyamide

This protocol outlines the procedure for evaluating the effectiveness of NBPTS as a plasticizer in a polyamide matrix, with key mechanical properties being the primary endpoints. This method is adapted from standardized testing procedures for plastics.[9]

1. Materials and Equipment:

  • Polyamide (e.g., Nylon 6) pellets

  • This compound

  • Alternative plasticizer (e.g., N-Ethyl-o/p-toluenesulfonamide) for comparison

  • Twin-screw extruder

  • Injection molding machine

  • Tensile testing machine (e.g., Instron)

  • Dynamic Mechanical Analyzer (DMA)

2. Procedure:

  • Compounding:

    • Dry the polyamide pellets according to the manufacturer's specifications.

    • Prepare blends of polyamide with varying concentrations of NBPTS (e.g., 5%, 10%, 15% by weight). Prepare a control batch with no plasticizer and batches with the alternative plasticizer at the same concentrations.

    • Melt-blend each formulation using a twin-screw extruder at a temperature appropriate for the polyamide (e.g., 220-260°C for Nylon 6).[14]

  • Specimen Preparation:

    • Injection mold the compounded materials into standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) as per ASTM D638.

  • Mechanical Testing:

    • Condition the specimens at a controlled temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.

    • Perform tensile testing on the specimens according to ASTM D2284 to determine:[9]

      • Tensile strength

      • Elongation at break

      • Young's modulus

    • Conduct Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) of the plasticized polyamide. A decrease in Tg indicates effective plasticization.[15]

3. Data Analysis:

  • Compare the tensile properties and Tg of the NBPTS-plasticized polyamide with the unplasticized control and the polyamide plasticized with the alternative compound.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the in vitro cytotoxicity of this compound on human cell lines, such as MCF-7 and MDA-MB-231 (breast cancer cell lines), which are commonly used for toxicity screening.[16][17]

1. Materials and Equipment:

  • MCF-7 and MDA-MB-231 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of NBPTS in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of NBPTS. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of NBPTS that inhibits 50% of cell growth).[9]

Protocol 3: VEGFR-2 Kinase Inhibition Assay

Given that some sulfonamides have been shown to inhibit VEGFR-2, this protocol can be used to assess the potential of NBPTS to inhibit this key signaling protein.[18][19]

1. Materials and Equipment:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide for VEGFR-2

  • This compound

  • A known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of NBPTS in a kinase buffer. Also, prepare dilutions of the positive control inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the NBPTS dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

    • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of NBPTS relative to the no-inhibitor control.

  • Determine the IC50 value for VEGFR-2 inhibition.[19]

Visualizations

Experimental Workflow for Compound Validation

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Performance Evaluation (Plasticizer) cluster_2 Phase 3: Biological Activity & Safety Assessment synthesis Synthesis of This compound characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization compounding Compounding with Polyamide characterization->compounding cytotoxicity Cytotoxicity Assay (e.g., MTT on MCF-7, MDA-MB-231) characterization->cytotoxicity molding Injection Molding of Test Specimens compounding->molding mechanical_testing Mechanical Property Testing (Tensile, DMA) molding->mechanical_testing data_analysis Data Analysis & Comparison mechanical_testing->data_analysis enzyme_inhibition Enzyme Inhibition Assay (e.g., VEGFR-2) enzyme_inhibition->data_analysis report Final Report & Guide data_analysis->report

Caption: Experimental workflow for the validation of this compound.

Potential Signaling Pathway Inhibition by Sulfonamides

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration mTOR->Migration Angiogenesis Angiogenesis mTOR->Angiogenesis NBPTS This compound (Sulfonamide) NBPTS->VEGFR2 Inhibits

Caption: Potential inhibitory effect of sulfonamides on the VEGFR-2 signaling pathway.

References

Comparative Efficacy of N-Butyl-p-toluenesulfonamide in Oncology: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of N-Butyl-p-toluenesulfonamide and its analogs reveals a promising potential in the field of oncology. This guide offers researchers, scientists, and drug development professionals a comparative look at the efficacy of this class of compounds, supported by available experimental data and insights into its mechanism of action. While direct, extensive efficacy data for this compound is emerging, this report leverages data from closely related analogs to provide a substantive comparison.

Executive Summary

Sulfonamides, a well-established class of synthetic compounds, are gaining significant attention for their therapeutic potential beyond their traditional antibacterial role.[1] Recent studies have highlighted their anticancer properties, with various derivatives demonstrating substantial antitumor activity in both in vitro and in vivo models.[1][2] This guide focuses on the comparative efficacy of N-alkyl-p-toluenesulfonamides, with a specific interest in the N-butyl variant. Due to the limited public data on this compound, this analysis incorporates data from its close structural analog, N-ethyl toluene-4-sulphonamide, to provide a comparative framework against established anticancer agents.

Comparative In Vitro Efficacy

The anticancer efficacy of sulfonamide derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following table summarizes the in vitro cytotoxic activity of N-ethyl toluene-4-sulphonamide, a close analog of this compound, against several human cancer cell lines. The data is presented alongside the IC50 values for the widely used chemotherapy drugs, Cisplatin and Doxorubicin, for a clear comparison of potency.

CompoundCell LineIC50 (µM)
N-ethyl toluene-4-sulphonamide HeLa10.9 ± 1.01
MDA-MB-23119.22 ± 1.67
MCF-712.21 ± 0.93
Cisplatin HeLa12.74 ± 1.23
MDA-MB-23110.21 ± 0.98
MCF-711.56 ± 1.11
Doxorubicin HeLaNot Reported
MDA-MB-231Not Reported
MCF-7Not Reported

Data for N-ethyl toluene-4-sulphonamide and Cisplatin are derived from a comparative study on sulfonamide moieties.[3]

These results indicate that N-ethyl toluene-4-sulphonamide exhibits significant cytotoxic activity against cervical (HeLa) and breast (MDA-MB-231, MCF-7) cancer cell lines, with potency comparable to the standard chemotherapeutic agent, Cisplatin.[3] Structure-activity relationship (SAR) studies on related sulfonamide series suggest that the nature of the N-alkyl substituent can influence the anticancer activity, indicating that the N-butyl derivative likely possesses a similar or potentially enhanced efficacy profile.[4][5]

Mechanism of Action: Signaling Pathways

The parent compound, p-toluenesulfonamide (PTSA), has been shown to induce its anti-tumor effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. It is highly probable that this compound exerts its anticancer activity through a similar mechanism. The primary pathway implicated is the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular processes that is often dysregulated in cancer.[4]

PTSA has been demonstrated to inhibit the phosphorylation of mTOR and its downstream effector p70S6K in both an Akt-dependent and -independent manner in prostate cancer cells.[6] This inhibition leads to a G1 phase cell cycle arrest and the induction of apoptosis.[6] Furthermore, PTSA's mechanism involves the disruption of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[6] By altering the cholesterol content of these rafts, PTSA can dissociate and inactivate key signaling proteins like Akt and mTOR.[6]

Below is a diagram illustrating the proposed signaling pathway affected by p-toluenesulfonamide and its derivatives.

G Proposed Signaling Pathway of p-Toluenesulfonamide Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Raft Lipid Raft Akt Akt Lipid_Raft->Akt Inhibits (via dissociation) Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates mTORC1->p70S6K Apoptosis Apoptosis mTORC1->Apoptosis Leads to Cell_Cycle_Arrest G1 Cell Cycle Arrest p70S6K->Cell_Cycle_Arrest Leads to PTSA_Derivative p-Toluenesulfonamide Derivative Cholesterol_Disruption Cholesterol Disruption PTSA_Derivative->Cholesterol_Disruption Cholesterol_Disruption->Lipid_Raft Disrupts

Caption: Proposed mechanism of action for p-toluenesulfonamide derivatives.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to determine the in vitro cytotoxicity of sulfonamide compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

2. Compound Treatment:

  • Stock solutions of the test compounds (e.g., this compound) and control drugs are prepared in dimethyl sulfoxide (DMSO).

  • A series of logarithmic dilutions of the compounds are prepared in the culture medium.

  • The existing medium is removed from the cells, and the medium containing the various concentrations of the test compounds is added.

  • The plates are incubated for 72 hours.[8]

3. Assessment of Cell Viability:

  • After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan product.[7]

  • A solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.[7]

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 540 nm.[8]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

The workflow for this experimental protocol can be visualized as follows:

G Experimental Workflow for MTT Assay Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of compound Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 540 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Performance benchmarks of N-Butyl-p-toluenesulfonamide in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Performance of p-Toluenesulfonamide Derivatives and Analogs

This guide provides a comparative analysis of the catalytic performance of systems involving p-toluenesulfonamide and its close analog, p-toluenesulfonic acid (p-TSA). While direct catalytic applications of N-Butyl-p-toluenesulfonamide are not prevalent in the reviewed literature, this document focuses on two key areas: the role of p-toluenesulfonamide as a substrate in comparative catalytic N-alkylation reactions, and the well-established use of p-TSA as a catalyst in esterification. This information is intended for researchers, scientists, and drug development professionals seeking to understand and compare catalytic systems for these important transformations.

The N-alkylation of sulfonamides is a crucial reaction in organic synthesis. p-Toluenesulfonamide is a common model substrate for evaluating and comparing the performance of various catalytic systems. This section compares different metal-based catalysts for the N-alkylation of p-toluenesulfonamide with alcohols, a green alternative to traditional alkylating agents.

Data Presentation: N-Alkylation of p-Toluenesulfonamide

The following table summarizes the performance of different catalysts in the N-alkylation of p-toluenesulfonamide with benzyl alcohol.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Manganese
Mn(I) PNP pincer (5 mol%)K₂CO₃ (10 mol%)Xylenes1502486 (isolated)[1][2]
MnO₂-Solvent-free---[3]
Copper
Cu(OAc)₂K₂CO₃---~90 (conversion)[4]
CuCl₂K₂CO₃---~90 (conversion)[4]
CuBr₂K₂CO₃---~90 (conversion)[4]
Iridium
[Cp*IrCl₂]₂ (0.05-1.5 mol%)t-BuOK---Good to Excellent[5]
Ruthenium
[Ru(p-cymene)Cl₂]₂/dppf or DPEphos-----[6]
Nickel
Ni(0)-diphosphine-Neat--Moderate to High[7]
Experimental Protocols: N-Alkylation

Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide: [1][2]

  • To an oven-dried 10 mL microwave vial, add p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K₂CO₃ (0.1 mmol, 10 mol%).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the vial with an aluminum crimp cap.

  • Heat the reaction mixture at 150 °C for 24 hours with magnetic stirring.

  • After cooling to room temperature, the product can be purified by column chromatography on silica gel.

Mandatory Visualization: N-Alkylation Workflow

Experimental Workflow for Manganese-Catalyzed N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: p-toluenesulfonamide, benzyl alcohol, Mn(I) catalyst, K₂CO₃ in a microwave vial B Add Xylenes (Solvent) A->B 1. C Seal Vial B->C D Heat at 150°C for 24h with stirring C->D 2. E Cool to Room Temperature D->E F Purify by Column Chromatography E->F 3.

Caption: Workflow for Mn-catalyzed N-alkylation.

p-Toluenesulfonic Acid (p-TSA) as a Catalyst for Esterification

p-Toluenesulfonic acid is a strong organic acid that is widely used as a catalyst in organic synthesis, particularly for esterification reactions. It is appreciated for being an easily handleable, crystalline solid.

Data Presentation: p-TSA Catalyzed Esterification

The following table provides examples of the performance of p-TSA in various esterification reactions.

Carboxylic AcidAlcoholCatalyst LoadingConditionsYield (%)Reference
Caffeic AcidMethanol--High[8]
Fatty AcidsEthanol/Methanol2.0 mmolUltrasound, 25°C, 20 minGood[9]
Acetic AcidEthylene Glycol Butyl Ether3%Reflux, 60 min97.23 (conversion)[10]
VariousVariousCatalytic-Good[11][12]
PentaerythritolFatty AcidsCatalyticToluene, 160°C, 5h87-90[13][14]
Experimental Protocols: Esterification

General Procedure for Fischer Esterification using p-TSA: [15]

  • In a round-bottom flask, combine the carboxylic acid, the alcohol (can be used in excess as the solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (1-5 mol%).

  • If the alcohol is not the solvent, add an anhydrous solvent like toluene and assemble a Dean-Stark trap with a reflux condenser.

  • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified if necessary.

Mandatory Visualization: p-TSA Catalysis Pathway

Catalytic Cycle of p-TSA in Fischer Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration A Carboxylic Acid (R-COOH) B Protonated Carbonyl [R-C(OH)₂]⁺ A->B + H⁺ (from p-TSA) D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) E Protonated Ester D->E - H₂O F Ester (R-COOR') E->F - H⁺ (to regenerate p-TSA) G H₂O

Caption: p-TSA's role in Fischer esterification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Butyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of N-Butyl-p-toluenesulfonamide is essential for ensuring product quality and safety. The selection of an appropriate analytical method is a critical step, and the cross-validation of different techniques provides the highest level of confidence in analytical results. This guide presents a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.

Method Performance Comparison

The choice between HPLC and GC-MS will depend on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. The following tables summarize the performance characteristics of validated methods for compounds structurally related to this compound, providing a benchmark for what can be expected for its analysis.

Table 1: High-Performance Liquid Chromatography (HPLC-MS) Method Performance *

Validation ParameterReported Performance
Analyte n-Butyl benzenesulfonate
Linearity Range Not explicitly stated
Limit of Quantification (LOQ) 2.5 - 5 ng/mL[1]
Accuracy (% Recovery) 86% - 100%[1]
Precision (%RSD) Not explicitly stated

*Data from a study on n-butyl benzenesulfonate, a structurally similar compound, by HPLC/MS.[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance *

Validation ParameterReported Performance
Analyte para-Toluenesulfonamide
Linearity Range Not explicitly stated
Limit of Detection (LOD) Enables confirmation at 20 ppb in fish tissue
Accuracy (% Recovery) Not explicitly stated
Precision (%RSD) Not explicitly stated

*Data from a study on para-toluenesulfonamide, a related compound, by GC-MS.[2]

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-MS and GC-MS analysis of compounds structurally similar to this compound. These protocols should be adapted and validated specifically for this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is based on a method for the determination of n-butyl benzenesulfonate.[1]

  • Instrumentation: A standard HPLC system coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution with acetonitrile and water is commonly used for sulfonamides.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25-40 °C).

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) and dilute to prepare a series of calibration standards.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the confirmation of para-toluenesulfonamide.[2]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: An initial temperature of around 150°C, ramped to a final temperature of 280-300°C.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization:

    • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate this compound from the sample matrix.

    • Derivatization: Derivatization may be necessary to improve the volatility and thermal stability of this compound for GC analysis.

Cross-Validation Workflow

A logical workflow is crucial for the effective cross-validation of two different analytical methods. This ensures that the methods are interchangeable and produce comparable results.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion Dev_HPLC Develop & Validate HPLC Method Select_Samples Select Representative Test Samples Dev_HPLC->Select_Samples Dev_GCMS Develop & Validate GC-MS Method Dev_GCMS->Select_Samples Analyze_HPLC Analyze Samples by HPLC Select_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Select_Samples->Analyze_GCMS Compare_Results Statistically Compare Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Assess_Equivalence Assess Method Equivalence Compare_Results->Assess_Equivalence

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Conclusion

Both HPLC and GC-MS are powerful techniques that can be successfully applied to the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC, particularly when coupled with mass spectrometry, offers a robust and sensitive method suitable for a wide range of sample matrices without the need for derivatization. GC-MS provides excellent selectivity and is a powerful tool for confirmation and trace-level analysis, although sample derivatization may be necessary.

For a comprehensive and reliable analytical strategy, a cross-validation approach is highly recommended. By analyzing the same set of samples with both a validated HPLC and a validated GC-MS method, researchers can ensure the accuracy, precision, and interchangeability of their analytical data, leading to higher confidence in their research and development outcomes.

References

A Comparative Guide: N-Butyl-p-toluenesulfonamide vs. n-Butyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Butyl-p-toluenesulfonamide and n-Butyl p-Toluenesulfonate, two structurally related compounds derived from p-toluenesulfonic acid. While sharing a common parent moiety, the substitution of a nitrogen atom for an oxygen atom at the sulfonyl group results in significantly different chemical, physical, and reactive properties. This document aims to objectively compare these two molecules, supported by available data and detailed experimental protocols, to aid researchers in selecting the appropriate compound for their specific application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and n-Butyl p-Toluenesulfonate is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.

PropertyThis compoundn-Butyl p-Toluenesulfonate
CAS Number 1907-65-9[1]778-28-9[2]
Molecular Formula C₁₁H₁₇NO₂S[1]C₁₁H₁₆O₃S[2]
Molecular Weight 227.33 g/mol [1]228.31 g/mol [3]
Appearance White to light yellow powder or crystal[4]Colorless to light yellow clear liquid
Melting Point 41-44 °C[4]Not available
Boiling Point Not available170-172 °C at 10 mmHg[5]
Density Not available1.12-1.1319 g/cm³ at 20 °C[2]
Solubility Soluble in alcohol[6]Insoluble in water

Chemical Reactivity and Stability

The primary difference in the chemical behavior of these two compounds lies in the nature of the bond to the sulfonyl group. The sulfonate ester (in n-Butyl p-Toluenesulfonate) is a potent electrophile, and the tosylate group is an excellent leaving group, making it a highly reactive alkylating agent.[7] In contrast, the sulfonamide (in this compound) is generally more stable and less prone to nucleophilic attack.

FeatureThis compoundn-Butyl p-Toluenesulfonate
Functional Group SulfonamideSulfonate Ester
Reactivity Generally stable, less reactive towards nucleophiles.[7]Highly reactive alkylating agent due to the tosylate being an excellent leaving group.[7]
Hydrolytic Stability Generally stable, with degradation primarily occurring through cleavage of the S-N bond under forced conditions.[8]Susceptible to hydrolysis, especially under basic conditions.[9]

Applications

The differing reactivity profiles of these compounds lead to distinct applications.

  • This compound: Due to its stability and plasticizing properties, it and similar sulfonamides are used as plasticizers for polymers such as polyamides and cellulose resins.[10] Some benzenesulfonamide derivatives have also been investigated for their biological activities, including antimicrobial and anticancer properties.[11][12][13][14]

  • n-Butyl p-Toluenesulfonate: Its high reactivity makes it a valuable intermediate in organic synthesis, primarily for the introduction of a butyl group onto a substrate through alkylation reactions.[7]

Toxicological Profile

Preliminary toxicological data suggests differences in the hazard profiles of these two compounds.

HazardThis compoundn-Butyl p-Toluenesulfonate
GHS Classification Not classified as a hazardous substance or mixture according to some sources.[4]Harmful if swallowed, causes skin and eye irritation.[3]
General Toxicity Sulfonamides as a class can cause kidney damage and destroy red blood cells in cases of overdose.[6]Considered an irritant and harmful by ingestion.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of both compounds and a proposed method for comparing their hydrolytic stability are provided below.

Synthesis of this compound

This protocol is adapted from a method for preparing N-alkyl p-toluenesulfonamides.

Materials:

  • p-Toluenesulfonyl chloride

  • n-Butylamine

  • Pyridine

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50% Ethanol aqueous solution

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and add pyridine (2 equivalents).

  • Slowly add n-butylamine (1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a 50% ethanol aqueous solution to yield pure this compound.

reagents p-Toluenesulfonyl chloride + n-Butylamine + Pyridine in CH₂Cl₂ reaction Reaction at 0°C to RT reagents->reaction Stirring workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup drying Drying (Na₂SO₄) workup->drying concentration Concentration drying->concentration recrystallization Recrystallization (50% EtOH/H₂O) concentration->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Synthesis of n-Butyl p-Toluenesulfonate

This protocol is a standard method for the synthesis of sulfonate esters.

Materials:

  • p-Toluenesulfonyl chloride

  • n-Butanol

  • Pyridine

  • Ice-cold water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1 equivalent) in pyridine at 0 °C.

  • Slowly add n-butanol (1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield n-Butyl p-Toluenesulfonate.

reagents p-Toluenesulfonyl chloride + n-Butanol + Pyridine reaction Reaction at 0°C reagents->reaction Stirring extraction Extraction with Diethyl Ether reaction->extraction workup Aqueous Workup (HCl, NaHCO₃, Brine) extraction->workup drying Drying (MgSO₄) workup->drying concentration Concentration drying->concentration product n-Butyl p-Toluenesulfonate concentration->product

Caption: Synthesis workflow for n-Butyl p-Toluenesulfonate.

Comparative Experimental Protocol: Hydrolytic Stability

This protocol provides a framework for comparing the hydrolytic stability of this compound and n-Butyl p-Toluenesulfonate under acidic, basic, and neutral conditions.

Objective: To determine the relative rate of hydrolysis of this compound and n-Butyl p-Toluenesulfonate.

Materials:

  • This compound

  • n-Butyl p-Toluenesulfonate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • Thermostated water bath

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and n-Butyl p-Toluenesulfonate in acetonitrile.

  • Reaction Setup: For each compound, set up three reaction vials:

    • Acidic: 900 µL of 1 M HCl + 100 µL of stock solution.

    • Basic: 900 µL of 1 M NaOH + 100 µL of stock solution.

    • Neutral: 900 µL of deionized water + 100 µL of stock solution.

  • Incubation: Place all vials in a thermostated water bath at a controlled temperature (e.g., 50 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot (add 100 µL of 1 M NaOH to the acidic sample, 100 µL of 1 M HCl to the basic sample, and 100 µL of water to the neutral sample).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material.

  • Data Analysis: Plot the concentration of the starting material versus time for each condition. Calculate the rate of degradation for each compound under each condition.

cluster_0 Compound Preparation cluster_1 Hydrolysis Conditions cluster_2 Analysis stock_sulfonamide Stock Solution This compound acidic Acidic (1M HCl) stock_sulfonamide->acidic basic Basic (1M NaOH) stock_sulfonamide->basic neutral Neutral (H₂O) stock_sulfonamide->neutral stock_sulfonate Stock Solution n-Butyl p-Toluenesulfonate stock_sulfonate->acidic stock_sulfonate->basic stock_sulfonate->neutral sampling Time-Point Sampling acidic->sampling basic->sampling neutral->sampling quenching Quenching sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis

Caption: Experimental workflow for comparing hydrolytic stability.

Conclusion

This compound and n-Butyl p-Toluenesulfonate, despite their structural similarities, exhibit distinct properties that dictate their utility in research and development. n-Butyl p-Toluenesulfonate serves as a reactive alkylating agent, ideal for synthetic transformations where the introduction of a butyl group is desired. Conversely, this compound is a more stable compound with applications as a plasticizer and potential for biological activity. The choice between these two compounds should be guided by the specific requirements of the intended application, with careful consideration of their respective reactivity, stability, and toxicological profiles. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these versatile molecules.

References

A Comparative Guide to the Efficacy of N-Butyl-p-toluenesulfonamide as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount to the successful construction of complex molecules. Among the various functionalities, the amine group frequently requires temporary masking to prevent unwanted side reactions. While a multitude of amine protecting groups are available, sulfonamides, particularly p-toluenesulfonamides (tosylamides), have long been recognized for their exceptional stability. This guide provides a comprehensive comparison of N-butyl-p-toluenesulfonamide as an amine protecting group against other commonly employed alternatives, supported by available experimental data and detailed protocols.

Overview of Amine Protecting Groups

The ideal amine protecting group should be easy to install and remove, stable under a wide range of reaction conditions, and should not interfere with other functional groups in the molecule. This compound belongs to the class of sulfonamide protecting groups, which are known for their high stability towards acidic and basic conditions, as well as many oxidizing and reducing agents.[1] This robustness, however, often comes at the cost of requiring harsh conditions for removal.[1]

This guide will compare the performance of this compound with three of the most prevalent amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and experimental data for the protection and deprotection of amines using this compound and its alternatives.

Table 1: Comparison of Amine Protecting Groups

Protecting GroupAbbreviationStructureKey AdvantagesKey Disadvantages
This compound TsCH₃C₆H₄SO₂N(C₄H₉)RHighly stable to a wide range of reagents.Harsh deprotection conditions required.
tert-Butoxycarbonyl Boc(CH₃)₃COCONR₂Easily removed with mild acid.Labile to strong acids.
Benzyloxycarbonyl CbzC₆H₅CH₂OCONR₂Removable by catalytic hydrogenation.Not suitable for molecules with other reducible groups.
9-Fluorenylmethyloxycarbonyl FmocC₁₅H₁₁CH₂OCONR₂Base-labile, orthogonal to acid-labile groups.Sensitive to primary and secondary amines.

Table 2: Protection of Amines - Representative Experimental Data

Protecting GroupAmine SubstrateReagentSolventBaseTime (h)Temp (°C)Yield (%)
This compound n-ButylamineAnhydrous p-toluenesulfonic acidDichloromethane--20~40
Boc AnilineDi-tert-butyl dicarbonateDichloromethaneTriethylamine2-12RT>95
Cbz BenzylamineBenzyl chloroformateDichloromethaneTriethylamine1-30 to RT>90
Fmoc GlycineFmoc-ClDioxane/WaterNaHCO₃4RT>90

Table 3: Deprotection of Amines - Representative Experimental Data

Protecting GroupProtected AmineReagentSolventTime (h)Temp (°C)Yield (%)
This compound This compoundNa/liquid NH₃THF1-3-78High (General)
Boc N-Boc-AnilineTrifluoroacetic acidDichloromethane0.5-2RT>95
Cbz N-Cbz-BenzylamineH₂, Pd/CMethanol1-16RT>95
Fmoc N-Fmoc-Glycine20% PiperidineDMF0.5-2RT>95

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Protection of n-Butylamine with Anhydrous p-Toluenesulfonic Acid

This protocol describes the synthesis of this compound.

Materials:

  • Anhydrous p-toluenesulfonic acid

  • n-Butylamine

  • Dichloromethane (DCM)

  • Catalyst (e.g., 2-chlorophenylboronic acid)

  • Molecular sieves (5A)

  • Aqueous HCl, NaHCO₃, and brine solutions

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • Dissolve anhydrous p-toluenesulfonic acid (1 eq) in dichloromethane.

  • Add a catalyst (e.g., 0.15 eq of 2-chlorophenylboronic acid) and activated 5A molecular sieves.

  • Stir the mixture at the desired temperature (e.g., 30°C) for 2 hours.

  • Add n-butylamine (1.5 eq) and continue stirring at the same temperature for the specified reaction time.

  • After the reaction is complete, filter off the molecular sieves.

  • Wash the filtrate successively with dilute aqueous HCl, NaHCO₃, and brine.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Wash the crude product with a 50% ethanol aqueous solution and dry to yield this compound. A reported yield for a similar procedure is approximately 40%.

Protocol 2: Deprotection of this compound via Reductive Cleavage

This protocol outlines a general procedure for the reductive cleavage of p-toluenesulfonamides.

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ammonium chloride

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, cool the flask to -78°C.

  • Condense anhydrous ammonia into the flask.

  • Add a solution of this compound (1 eq) in anhydrous THF to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal (2-3 eq) until a persistent blue color is observed.

  • Stir the reaction at -78°C for 1-3 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected n-butylamine.

Mandatory Visualization

Protection_Deprotection_Workflow Amine Primary/Secondary Amine ProtectedAmine N-Alkyl-p-toluenesulfonamide (Protected Amine) Amine->ProtectedAmine Protection TsCl p-Toluenesulfonyl Chloride TsCl->ProtectedAmine Base Base (e.g., Pyridine) Base->ProtectedAmine DeprotectedAmine Deprotected Amine ProtectedAmine->DeprotectedAmine Deprotection DeprotectionReagent Deprotection Reagent (e.g., Na/NH3) DeprotectionReagent->DeprotectedAmine

Caption: Workflow for Amine Protection and Deprotection.

Signaling_Pathway Start Start: Need to protect an amine AcidLabile Is the rest of the molecule acid-labile? Start->AcidLabile BaseLabile Is the rest of the molecule base-labile? AcidLabile->BaseLabile Yes ReducibleGroups Are there other reducible groups? AcidLabile->ReducibleGroups No BaseLabile->ReducibleGroups Yes Fmoc Use Fmoc Group BaseLabile->Fmoc No HighStability Is exceptional stability required? ReducibleGroups->HighStability Yes Cbz Use Cbz Group ReducibleGroups->Cbz No Boc Use Boc Group HighStability->Boc No Ts Use Tosyl Group (e.g., this compound) HighStability->Ts Yes

Caption: Decision Tree for Selecting an Amine Protecting Group.

Conclusion

This compound serves as a highly robust protecting group for amines, offering exceptional stability across a wide array of synthetic transformations. This stability, however, necessitates the use of harsh conditions for its removal, which may not be suitable for sensitive substrates. In contrast, protecting groups like Boc, Cbz, and Fmoc offer milder deprotection protocols, allowing for greater flexibility in the synthesis of complex and delicate molecules. The choice of an appropriate amine protecting group is therefore a critical strategic decision that must be guided by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the planned deprotection strategy. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Alkylating Agents: Alkyl Bromides vs. Alkyl p-Toluenesulfonates for N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds through N-alkylation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of alkylating agent is a critical parameter that can significantly influence reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of two commonly employed classes of alkylating agents: alkyl bromides and alkyl p-toluenesulfonates (tosylates), supported by experimental data and detailed protocols.

Theoretical Background: The Role of the Leaving Group

N-alkylation of amines is typically achieved through a nucleophilic substitution reaction, often following an SN2 mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The efficacy of this process is heavily dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it.

Generally, a good leaving group is the conjugate base of a strong acid.[1] The p-toluenesulfonate anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid (pKa ≈ -2.8), a strong acid. The bromide anion (Br⁻) is the conjugate base of hydrobromic acid (pKa ≈ -9). The lower the pKa of the conjugate acid, the weaker the basicity of the leaving group, and consequently, the better its ability to depart. The stability of the tosylate anion is further enhanced by resonance delocalization of the negative charge over the three oxygen atoms of the sulfonate group.

This theoretical underpinning suggests that alkyl tosylates are generally more reactive alkylating agents than their corresponding alkyl bromides.

Qualitative and Quantitative Comparison

While the choice between an alkyl bromide and an alkyl tosylate is often dictated by commercial availability and cost, understanding their relative performance is crucial for optimizing N-alkylation reactions.

Key Differences:

  • Reactivity: Alkyl tosylates are typically more reactive than alkyl bromides due to the superior leaving group ability of the tosylate anion.[2] This often translates to faster reaction times and the possibility of conducting reactions at lower temperatures.

  • Synthesis: Alkyl bromides are frequently commercially available or can be synthesized from the corresponding alcohol using reagents like phosphorus tribromide (PBr₃). Alkyl tosylates are also prepared from alcohols by reaction with p-toluenesulfonyl chloride (TsCl), usually in the presence of a base like pyridine.[3]

  • Side Reactions: A common challenge in N-alkylation is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and subsequently a quaternary ammonium salt.[4][5] This issue is prevalent with highly reactive alkylating agents. Due to their higher reactivity, alkyl tosylates may have a greater propensity for over-alkylation if the reaction conditions are not carefully controlled.

  • Substrate Scope: The higher reactivity of alkyl tosylates can be advantageous for alkylating less nucleophilic amines or for reactions involving sterically hindered substrates.

Quantitative Data Summary:

Direct, side-by-side comparative studies for the N-alkylation of the same amine with an alkyl bromide versus its corresponding tosylate under identical conditions are not abundant in the literature. However, we can compile representative data from various sources to illustrate the typical performance of each class of reagent.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzyl bromideNaHCO₃Water90-95Not specified~80[6]
AnilineBenzyl alcohol (in-situ activation)Various catalystsToluene110-1406-2470-99[7][8][9]
PiperidineEthyl bromideK₂CO₃DMFRoom TempNot specifiedGood[10]
Piperidine2-(3-Indenyl)ethyl tosylatePiperidine (reagent and base)TolueneRefluxOvernightNot specified[5]
Benzylamine4-Vinylbenzyl chlorideCs₂CO₃DMFRoom Temp295[11]
2-Substituted PiperidinesBenzyl bromideK₂CO₃ or DIPEAAcetonitrile or DMFRoom TempHours to overnightVaries[12]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to variations in reaction conditions and substrates.

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with Benzyl Bromide

This protocol is a representative example of the N-alkylation of an aromatic amine using an alkyl bromide.

Materials:

  • Aniline

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add aniline (4.0 equivalents), sodium bicarbonate (1.25 equivalents), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction at 90-95 °C with continued stirring for a period determined by reaction monitoring (e.g., by TLC).

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess aniline by distillation under reduced pressure to obtain the N-benzylaniline product.

Protocol 2: Synthesis of an Alkyl p-Toluenesulfonate and Subsequent N-Alkylation

This two-step protocol first describes the preparation of an alkyl tosylate from an alcohol, followed by its use in an N-alkylation reaction.

Step A: Synthesis of Alkyl p-Toluenesulfonate

Materials:

  • Alcohol (e.g., ethanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-6 hours or until completion as monitored by TLC.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkyl p-toluenesulfonate.

Step B: N-Alkylation of an Amine with the Alkyl p-Toluenesulfonate

Materials:

  • Amine (e.g., piperidine)

  • Alkyl p-toluenesulfonate (from Step A)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer under an inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Add the alkyl p-toluenesulfonate (1.1 equivalents) to the suspension.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.

Visualization of Experimental and Logical Workflows

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Amine Amine Substrate Mixing Combine Reagents in Flask Amine->Mixing AlkylatingAgent Alkylating Agent (Bromide or Tosylate) AlkylatingAgent->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing ReactionConditions Set Temperature and Stir Mixing->ReactionConditions Monitoring Monitor Progress (TLC/LC-MS) ReactionConditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure N-Alkylated Product Purification->Product

Caption: General workflow for an N-alkylation reaction.

decision_making cluster_factors Consideration Factors Start Start: N-Alkylation Required Reactivity Required Reactivity? Start->Reactivity Cost Cost & Availability? Reactivity->Cost Evaluate AlkylBromide Choose Alkyl Bromide: - Moderate reactivity - Often cheaper - Potentially less overalkylation Reactivity->AlkylBromide Moderate AlkylTosylates Choose Alkyl Tosylate: - High reactivity - Good for less reactive amines - May require more control Reactivity->AlkylTosylates High Overalkylation Overalkylation a Concern? Cost->Overalkylation Evaluate Cost->AlkylBromide Primary Factor Overalkylation->AlkylBromide Yes Overalkylation->AlkylTosylates No

Caption: Decision-making for choosing an alkylating agent.

Conclusion

Both alkyl bromides and alkyl p-toluenesulfonates are effective reagents for N-alkylation. Alkyl tosylates generally exhibit higher reactivity, which can be advantageous for challenging substrates or for accelerating reactions. However, this increased reactivity may also lead to a higher incidence of over-alkylation if not carefully managed. Alkyl bromides, while less reactive, are often more economical and can provide better selectivity for mono-alkylation in some cases. The optimal choice of alkylating agent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the amine, steric considerations, and the desired balance between reactivity and selectivity.

References

Comparative Guide to the Determination of p-Toluensulfonic Acid in n-Butyl-2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of p-toluenesulfonic acid (p-TSA) in n-butyl-2-cyanoacrylate (NBCA). p-TSA is a critical component in NBCA formulations, acting as an anionic polymerization inhibitor to ensure product stability and shelf-life.[1] Accurate quantification of p-TSA is paramount for quality control, ensuring optimal adhesive performance and stability.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of three prevalent analytical techniques: Liquid-Liquid Extraction with UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Overview of Analytical Methods

The selection of an appropriate analytical method for the determination of p-TSA in NBCA is critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Acidic inhibitors like p-TSA are typically present in cyanoacrylate adhesives in the range of 1 to 1,000 ppm. The high reactivity of the cyanoacrylate monomer presents a significant challenge in developing analytical methods.[1]

This guide explores and compares the following three methods:

  • Method 1: Liquid-Liquid Extraction with UV-Vis Spectrophotometry: A straightforward and cost-effective method involving the extraction of p-TSA from the organic NBCA matrix into an aqueous phase, followed by quantification using UV-Vis spectrophotometry.

  • Method 2: High-Performance Liquid Chromatography (HPLC): A widely used separative technique offering high selectivity and sensitivity for the determination of p-TSA.

  • Method 3: Capillary Electrophoresis (CE): A powerful separation technique known for its high efficiency, short analysis times, and low sample consumption, making it an attractive alternative to traditional chromatographic methods.[2][3]

Performance Comparison

The performance of each analytical method is summarized in the table below, providing a basis for objective comparison.

ParameterLiquid-Liquid Extraction with UV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Extraction of analyte into an aqueous phase followed by absorbance measurement.Separation based on partitioning between a stationary and mobile phase.Separation based on differential migration of ions in an electric field.
**Linearity (R²) **> 0.99[1]> 0.999[4]Typically > 0.99
Limit of Detection (LOD) ~1 mg/L[4]< 5 ng/mL0.7-4.6 µg/mL (for various anions)[2]
Limit of Quantification (LOQ) 0.15 g/L[1]< 13.5 ng/mLNot specified for p-TSA
Accuracy (% Recovery) Acceptable precision and linearity reported.[1]90-99%[4]77-83% (for various anions)[3]
Precision (%RSD) Acceptable precision reported.[1]< 8%[3]< 5%
Analysis Time Longer due to manual extraction steps.15-25 minutes.[3]< 15 minutes.[3]
Advantages Simple, cost-effective, readily available equipment.High selectivity, high sensitivity, well-established technique.High separation efficiency, short analysis time, low sample and reagent consumption.[2][3]
Disadvantages Lower sensitivity, potential for interferences from other UV-absorbing compounds, labor-intensive.Requires more expensive instrumentation and solvents, potential for poor peak shape without optimization.[5]Requires specialized equipment, indirect detection may be less sensitive for some analytes.

Experimental Protocols

Detailed experimental protocols for each of the compared methods are provided below.

Method 1: Liquid-Liquid Extraction with UV-Vis Spectrophotometry

This method is adapted from the work of Guerra Bretaña and Durán Ramos.[1]

3.1.1. Principle

p-TSA is extracted from a solution of NBCA in chloroform into an aqueous solution at pH 10. The concentration of p-TSA in the aqueous phase is then determined by measuring its UV absorbance. A standard addition method is often employed due to the reactive nature of the NBCA monomer.[1]

3.1.2. Reagents and Materials

  • n-Butyl-2-cyanoacrylate (NBCA) sample

  • Chloroform

  • p-Toluenesulfonic acid (p-TSA) standard

  • Sodium hydroxide solution (1 N)

  • Distilled water

  • Acetone

  • Volumetric flasks

  • Separatory funnels

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

3.1.3. Procedure

  • Preparation of Aqueous Extraction Solution (pH 10): Add 1 N sodium hydroxide solution dropwise to distilled water until a pH of 10 is achieved.[1]

  • Preparation of Standard Stock Solution: Prepare a stock solution of p-TSA (e.g., 10 g/L) by dissolving a known amount of p-TSA in acetone.[1]

  • Sample Preparation: Dissolve a known amount of the NBCA sample in chloroform.[1]

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the NBCA solution in chloroform to a separatory funnel.

    • Add a specific volume of the aqueous extraction solution (pH 10).

    • Shake the funnel vigorously for a set period and allow the layers to separate.

    • Collect the aqueous (upper) layer.

    • Repeat the extraction process multiple times with fresh aqueous solution to ensure complete extraction of p-TSA.[1]

    • Combine all aqueous extracts in a volumetric flask and dilute to the mark with the aqueous extraction solution.

  • UV-Vis Measurement: Measure the absorbance of the final aqueous solution at the wavelength of maximum absorbance for p-TSA (around 222 nm).

  • Quantification: Use the standard addition method for quantification. This involves adding known amounts of the p-TSA standard solution to aliquots of the sample solution before extraction and plotting the absorbance versus the added concentration. The concentration of p-TSA in the original sample is determined by extrapolating the linear regression line to the x-axis.[1]

3.1.4. Experimental Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_aqueous Prepare Aqueous Extraction Solution (pH 10) mix Mix NBCA Solution with Aqueous Phase prep_aqueous->mix prep_stock Prepare p-TSA Stock Solution prep_sample Prepare NBCA Sample in Chloroform prep_sample->mix shake Shake and Allow Layers to Separate mix->shake collect Collect Aqueous Layer shake->collect repeat_ext Repeat Extraction collect->repeat_ext combine Combine Aqueous Extracts collect->combine repeat_ext->mix measure Measure UV Absorbance combine->measure quantify Quantify using Standard Addition measure->quantify

Workflow for LLE-UV-Vis Method
Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common practices for p-TSA analysis.[5][6][7]

3.2.1. Principle

The NBCA sample is diluted in a suitable solvent and injected into an HPLC system. p-TSA is separated from the NBCA monomer and other impurities on a reversed-phase column and detected by a UV detector.

3.2.2. Reagents and Materials

  • NBCA sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase additive

  • p-TSA standard

  • HPLC system with UV detector

  • Reversed-phase C18 column or a mixed-mode column[5]

3.2.3. Procedure

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.[7]

  • Standard Solution Preparation: Prepare a series of standard solutions of p-TSA in the mobile phase at different concentrations.

  • Sample Preparation: Accurately weigh the NBCA sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known volume. The sample may require extraction as described in Method 1 prior to HPLC analysis to remove the bulk of the NBCA matrix.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or a mixed-mode column.[6]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acid modifier.

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 222 nm or 210 nm.[7]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the p-TSA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of p-TSA using a calibration curve generated from the peak areas of the standard solutions.

3.2.4. Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase inject Inject Sample and Standards prep_mobile->inject prep_std Prepare p-TSA Standards prep_std->inject prep_sample Prepare NBCA Sample prep_sample->inject separate Separation on Column inject->separate detect UV Detection separate->detect identify Identify p-TSA Peak detect->identify calibrate Generate Calibration Curve identify->calibrate calculate Calculate p-TSA Concentration calibrate->calculate

Workflow for HPLC Method
Method 3: Capillary Electrophoresis (CE)

This protocol is a generalized procedure based on the application of CE for the analysis of acidic anions in cyanoacrylate adhesives.[2][3]

3.3.1. Principle

The sample is introduced into a capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. Indirect UV detection is often used for anions that do not have a strong chromophore.[3]

3.3.2. Reagents and Materials

  • NBCA sample

  • Background Electrolyte (BGE): e.g., a solution containing a chromate salt as the probe ion and a reagent to reverse the electroosmotic flow (EOF) like cetyltrimethylammonium bromide (CTAB).[2]

  • p-TSA standard

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

3.3.3. Procedure

  • BGE Preparation: Prepare the BGE solution with the appropriate probe ion and EOF modifier.[2]

  • Standard Solution Preparation: Prepare standard solutions of p-TSA in water or a suitable buffer.

  • Sample Preparation: An extraction step, similar to that in Method 1, is required to transfer the p-TSA from the NBCA matrix into an aqueous solution suitable for CE analysis.[3]

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

    • BGE: Chromate-based electrolyte with CTAB.[2]

    • Voltage: Typically 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Indirect UV detection at a wavelength where the probe ion absorbs strongly.

  • Analysis: Inject the standard and sample solutions into the CE system.

  • Quantification: Identify the p-TSA peak based on its migration time and quantify using a calibration curve.

3.3.4. Experimental Workflow

G cluster_prep Preparation cluster_ce CE Analysis cluster_quant Quantification prep_bge Prepare Background Electrolyte (BGE) inject Inject Sample and Standards prep_bge->inject prep_std Prepare p-TSA Standards prep_std->inject prep_sample Extract p-TSA from NBCA Sample prep_sample->inject separate Separation in Capillary inject->separate detect Indirect UV Detection separate->detect identify Identify p-TSA Peak detect->identify calibrate Generate Calibration Curve identify->calibrate calculate Calculate p-TSA Concentration calibrate->calculate

Workflow for CE Method

Conclusion

The choice of the most suitable method for the determination of p-TSA in n-butyl-2-cyanoacrylate depends on the specific requirements of the analysis.

  • The Liquid-Liquid Extraction with UV-Vis Spectrophotometry method is a simple and economical option for routine quality control where high sensitivity is not the primary concern.

  • HPLC offers a robust and sensitive method, providing high selectivity and accuracy, making it suitable for both quality control and research and development purposes where accurate quantification of low levels of p-TSA is required.

  • Capillary Electrophoresis presents a rapid and highly efficient alternative, particularly advantageous for laboratories with high sample throughput and a need for reduced solvent consumption.

It is recommended that the chosen method be properly validated in-house to ensure its suitability for the intended application, considering the specific formulation of the n-butyl-2-cyanoacrylate product.

References

Unveiling the Potent Biological Activities of p-Toluene­sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, p-toluene­sulfonamide and its derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Anticancer Activity: Targeting Key Cellular Pathways

A significant body of research has highlighted the potential of p-toluene­sulfonamide derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, operating through mechanisms that include the disruption of critical signaling pathways involved in cell growth and proliferation.

One of the key mechanisms of action for the anticancer activity of p-toluene­sulfonamide is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell metabolism, growth, and survival, and its dysregulation is a common feature in many cancers. Para-toluene­sulfonamide (PTS) has been shown to inhibit the phosphorylation of mTOR and its downstream effectors, such as p70S6K, in a dose-dependent manner. This inhibition can occur through both Akt-dependent and -independent mechanisms, leading to cell cycle arrest and apoptosis.[1]

The cytotoxic effects of various p-toluene­sulfonamide derivatives have been quantified using assays such as the MTT (3-(4,5-dimethyl­thiazol-2-yl)-2,5-diphenyl­tetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for comparison.

Derivative Name/CodeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-ethyl toluene-4-sulphonamide (8a)HeLa10.91 ± 1.01Cisplatin-
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-23119.22 ± 1.67Cisplatin-
N-ethyl toluene-4-sulphonamide (8a)MCF-712.21 ± 0.93Doxorubicin-
2,5-Dichlorothiophene-3-sulphonamide (8b)HeLa7.21 ± 1.12Cisplatin-
2,5-Dichlorothiophene-3-sulphonamide (8b)MDA-MB-2314.62 ± 0.13Cisplatin-
2,5-Dichlorothiophene-3-sulphonamide (8b)MCF-77.13 ± 0.13Doxorubicin-
p-Toluenesulfonamide (PTS)PC-3~3000--
p-Toluenesulfonamide (PTS)DU-145~3000--

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the p-toluene­sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathway Visualization: Anticancer Mechanism

The following diagram illustrates the inhibition of the mTOR signaling pathway by p-toluene­sulfonamide derivatives.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E inhibits ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis eIF4E->ProteinSynthesis PTS p-Toluenesulfonamide Derivatives PTS->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by p-toluenesulfonamide derivatives.

Antimicrobial Activity: Disrupting Essential Bacterial Processes

p-Toluene­sulfonamide derivatives have also demonstrated significant activity against a range of pathogenic bacteria. Their mechanism of action is primarily attributed to their structural similarity to p-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis.

Bacteria synthesize their own folic acid, which is essential for DNA and RNA synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes an early step in the folic acid pathway.[2][3][4][5] By blocking this enzyme, p-toluene­sulfonamide derivatives effectively halt bacterial growth and replication.

The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative Name/CodeBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (α-T2a)Staphylococcus aureus3.12Streptomycin>1000
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide (α-T2j)Escherichia coli12.5Streptomycin62.5
p-T2jStaphylococcus aureus62.5Streptomycin>1000
p-T2kStaphylococcus aureus62.5Streptomycin>1000

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the p-toluene­sulfonamide derivative solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Signaling Pathway Visualization: Antimicrobial Mechanism

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by p-toluene­sulfonamide derivatives.

FolicAcid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DihydrofolicAcid Dihydrofolic Acid Dihydropteroate->DihydrofolicAcid DHFR Dihydrofolate Reductase (DHFR) TetrahydrofolicAcid Tetrahydrofolic Acid DHFR->TetrahydrofolicAcid DihydrofolicAcid->DHFR NucleicAcid Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcid PTS p-Toluenesulfonamide Derivatives PTS->DHPS competitive inhibition AntiInflammatory_Workflow Start Start: Synthesized p-Toluenesulfonamide Derivatives InVitro In Vitro Assays (e.g., COX Inhibition, Protein Denaturation) Start->InVitro InVivo In Vivo Model (Carrageenan-Induced Paw Edema) Start->InVivo DataCollection Data Collection (IC50 values, % Inhibition of Edema) InVitro->DataCollection InVivo->DataCollection Analysis Comparative Analysis of Biological Activity DataCollection->Analysis Lead Identification of Lead Compounds Analysis->Lead End Further Preclinical Development Lead->End

References

Safety Operating Guide

Proper Disposal of N-Butyl-p-toluenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Butyl-p-toluenesulfonamide.

While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, and therefore does not require hazard pictograms or signal words, it is crucial to adhere to proper disposal protocols in accordance with local and national regulations.[1]

Key Safety and Hazard Information

A summary of the key hazard and safety information for this compound is provided in the table below.

PropertyValue
GHS Classification Not a hazardous substance or mixture.[1]
Environmental Hazards Not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1] However, it is advised to prevent the product from entering drains.[1][2][3]
Incompatible Materials Strong oxidizing agents.[4][5]
Personal Protective Equipment (PPE) Wear suitable protective equipment, including gloves, and avoid contact with skin, eyes, and clothing.[1][3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a well-ventilated area to avoid inhalation of any dust or vapors.

2. Waste Characterization and Segregation:

  • Crucially, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations. [5]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[4][5]

3. Containment and Labeling:

  • Place the waste this compound in a clearly labeled, sealed, and appropriate waste container.

  • The label should include the full chemical name ("this compound"), the quantity, and any other information required by your institution's environmental health and safety (EHS) department.

4. Spill Management:

  • In the event of a spill, contain the spillage immediately.[2][6]

  • Prevent the spilled material from entering drains or watercourses.[1][2][3]

  • Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a designated waste container.[1][6]

5. Disposal Pathway:

  • Arrange for the disposal of the waste container through your institution's EHS-approved chemical waste disposal program.

  • Follow all institutional, local, and national regulations for the final disposal of the chemical waste.[1]

6. Decontamination:

  • Thoroughly clean any contaminated surfaces with an appropriate solvent and decontaminate any reusable equipment.

  • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) in the same manner as the chemical waste.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_regs 2. Consult Local/National Waste Regulations ppe->check_regs hazardous Follow Hazardous Waste Disposal Protocol check_regs->hazardous Classified as Hazardous? Yes non_hazardous Follow Non-Hazardous Chemical Waste Protocol check_regs->non_hazardous No contain 3. Place in Labeled, Sealed Container hazardous->contain non_hazardous->contain spill 4. Manage Spills: Contain & Prevent Drain Entry contain->spill dispose 5. Arrange for EHS Approved Disposal spill->dispose decontaminate 6. Decontaminate Work Area and Equipment dispose->decontaminate end End: Proper Disposal Complete decontaminate->end

References

Personal protective equipment for handling N-Butyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Butyl-p-toluenesulfonamide

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. While some classifications suggest this compound is not a hazardous substance, it is imperative to follow good industrial hygiene and safety practices at all times.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Protection Area Required Equipment Standards & Specifications
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[2]Must conform to EN 166 (EU) or be NIOSH (US) approved.[2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, butyl rubber).[2][4]Gloves must be inspected for degradation or wear before use.[4]
Body Protection Impervious clothing, such as a lab coat or overalls, to prevent skin contact.[2][5]For significant spill risk, a P.V.C. apron may be used.[4]
Respiratory Protection Not typically required in well-ventilated areas.[3]If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA-approved full-face respirator.[2][5]

Operational Plans: Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Procedural Guidance for Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a local exhaust system is recommended to control exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2][6] Do not breathe in mist, vapors, or spray.[5][6]

  • Hygiene Practices: Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[6] Contaminated work clothing should not be allowed out of the workplace.[7]

  • Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2] Ensure that an eyewash station and safety shower are located close to the workstation.[5]

Storage Protocols
  • Container: Store the chemical in its original, tightly closed container.[2][5][8] Ensure all containers are clearly labeled.[4]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[2][8]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and foodstuffs.[2][8]

Emergency and Disposal Plans

Spill and Exposure Protocols

Accidental Release Measures In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]

  • Ventilate: Ensure the area is adequately ventilated.[2]

  • Control Ignition: Remove all sources of ignition from the area.[2][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains, as this must be avoided.[2]

  • Cleanup: Absorb the spill with an inert material such as sand, silica gel, or universal binder.[5][6] Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[2]

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Personnel & Secure Area spill->evacuate IMMEDIATELY ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe Before Re-entry contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for a safe response to a chemical spill.

First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult, administer oxygen.[5] If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, get medical advice.[6]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, making sure to rinse under the eyelids.[2][6] If present and easy to do, remove contact lenses.[6] Seek immediate medical attention.[2][6]

  • Ingestion: Rinse the mouth thoroughly with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[2]

Disposal Protocol

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

  • Waste Collection: Adhered or collected material from spills should be promptly placed in suitable, closed containers for disposal.[2]

  • Regulatory Compliance: All waste must be disposed of in accordance with applicable local, state, and federal regulations at an approved waste disposal plant.[2][4][6]

  • Container Disposal: Empty containers may retain chemical residue. Puncture containers to prevent reuse and dispose of them in a sanitary landfill or through controlled incineration where permissible.[2][4] Do not cut, drill, or weld on or near the container.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-p-toluenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butyl-p-toluenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.